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  • Product: Benzamide, 4-methyl-N-sulfinyl-
  • CAS: 40014-43-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Dynamics and Synthetic Utility of 4-Methyl-N-sulfinylbenzamide

CAS: 13165-35-0 Formula: Molecular Weight: 195.24 g/mol IUPAC: -sulfinyl-4-methylbenzamide Executive Summary: The Heterocumulene Advantage 4-Methyl-N-sulfinylbenzamide represents a specialized class of sulfur-nitrogen he...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 13165-35-0 Formula:


Molecular Weight:  195.24  g/mol
IUPAC: 

-sulfinyl-4-methylbenzamide

Executive Summary: The Heterocumulene Advantage

4-Methyl-N-sulfinylbenzamide represents a specialized class of sulfur-nitrogen heterocumulenes known as


-sulfinylacylamides  (

). Unlike their more stable

-sulfinylaniline counterparts, the presence of the electron-withdrawing carbonyl group adjacent to the sulfinyl moiety dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

This electronic modification transforms the compound into a potent enophile and dienophile , capable of facilitating rapid heterocyclization under mild conditions. This guide serves as a technical manual for leveraging this reactivity in the synthesis of thiazine oxides and complex heterocyclic pharmacophores, while strictly managing its high sensitivity to hydrolytic degradation.

Structural Characterization & Physicochemical Profile[1][2][3][4][5]

The reactivity of 4-methyl-N-sulfinylbenzamide is dictated by the conjugation between the carbonyl


-system and the pseudo-cumulenic 

system.
Electronic Architecture

The molecule adopts a planar or near-planar conformation to maximize orbital overlap, creating a "push-pull" electronic system:

  • The Carbonyl (C=O): Withdraws electron density from the nitrogen.

  • The Sulfinyl (N=S=O): The sulfur atom becomes highly electrophilic, making it the primary site for nucleophilic attack and cycloaddition.

Spectroscopic Signatures

Identification relies heavily on Infrared (IR) and NMR spectroscopy due to the compound's instability in standard LC-MS aqueous mobile phases.

MethodCharacteristic SignalStructural Assignment
FT-IR


(Asymmetric Stretch)
FT-IR


(Symmetric Stretch)
FT-IR


(Shifted vs. amide precursor)

NMR

Methyl group (

)

NMR

Aromatic protons (

system)

Critical Note: The disappearance of the broad


 stretch (

) present in the starting 4-methylbenzamide is the primary indicator of successful conversion.

Synthetic Protocol: Anhydrous Generation

Because 4-methyl-N-sulfinylbenzamide is moisture-sensitive, it is rarely purchased; it is synthesized in situ or immediately prior to use.

Reaction Mechanism

The synthesis involves the thionyl chloride (


) mediated dehydration of 4-methylbenzamide.

Synthesis Reactant 4-Methylbenzamide (Solid) Inter Intermediate [R-CO-NH-SO-Cl] Reactant->Inter Reflux, 80°C Reagent Thionyl Chloride (SOCl₂) Reagent->Inter Product 4-Methyl-N-sulfinylbenzamide (Reactive Oil/Solid) Inter->Product - HCl Byprod HCl (g) + SO₂ (g) Inter->Byprod

Figure 1: Synthetic pathway for the generation of acyl-N-sulfinylamines.

Step-by-Step Methodology

Reagents: 4-Methylbenzamide (1.0 eq), Thionyl Chloride (excess, solvent/reagent), Toluene (optional co-solvent).

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Drierite) or

    
     inlet.
    
  • Addition: Charge the flask with 4-methylbenzamide. Add thionyl chloride (3-5 equivalents) under inert atmosphere.

    • Note:

      
       acts as both reagent and solvent. For larger scales, dilute with anhydrous benzene or toluene.
      
  • Reflux: Heat the mixture to reflux (

    
    ). Evolution of 
    
    
    
    and
    
    
    gas will be observed.
  • Completion: Reflux until gas evolution ceases (typically 2–4 hours). The solution should become clear and homogeneous.

  • Isolation:

    • Remove excess

      
       under reduced pressure (rotary evaporator with a base trap for acidic vapors).
      
    • Add anhydrous toluene and re-evaporate to azeotrope trace thionyl chloride.

    • Result: A yellow/orange oil or low-melting solid. Use immediately.

Reactivity Profile: The Hetero-Diels-Alder (HDA)[6]

The defining application of 4-methyl-N-sulfinylbenzamide in drug discovery is its role as a heterodienophile . It reacts with conjugated dienes to form dihydro-1,2-thiazine oxides.

Mechanism: [4+2] Cycloaddition

The reaction proceeds via a concerted, suprafacial [4+2] cycloaddition. The


 bond acts as the 

component.

HDA_Mechanism Diene 1,3-Diene (e.g., 2,3-Dimethylbutadiene) TS Transition State [Concerted Asynchronous] Diene->TS DCM, 0°C to RT NSO 4-Methyl-N-sulfinylbenzamide (Dienophile) NSO->TS DCM, 0°C to RT Adduct 3,6-Dihydro-1,2-thiazine 1-oxide (Cyclic Sulfinamide) TS->Adduct Stereoselective

Figure 2: Hetero-Diels-Alder cycloaddition mechanism yielding thiazine oxides.

Synthetic Utility

This reaction constructs a six-membered heterocyclic ring with defined stereochemistry at the sulfur atom.

  • Regioselectivity: With unsymmetrical dienes, the nitrogen usually bonds to the less hindered/more electron-rich terminus of the diene.

  • Stereochemistry: The reaction is generally stereoselective, often favoring the endo adduct due to secondary orbital interactions between the amide carbonyl and the diene system.

Handling & Stability (Self-Validating Protocols)

To ensure scientific integrity, researchers must validate the quality of the reagent in situ before committing valuable substrates.

Hydrolysis Failure Mode

The


 bond is extremely susceptible to nucleophilic attack by water.


  • Observation: The clear yellow oil turns into a white precipitate (the original amide) and releases a pungent gas (

    
    ).
    
The "Drop Test" Validation

Before adding the diene or nucleophile:

  • Take a small aliquot (10

    
    ) of the synthesized N-sulfinyl solution.
    
  • Place it on a watch glass exposed to air.

  • Pass Criteria: The droplet should cloud over and solidify within 30-60 seconds (reverting to the amide).

  • Fail Criteria: If the droplet remains clear or oily for minutes, the conversion to the N-sulfinyl species was incomplete or the reagent has decomposed.

References

  • Kresze, G., & Wucherpfennig, W. (1967). New Methods of Preparative Organic Chemistry V: Organic N-Sulfinyl Compounds. Angewandte Chemie International Edition, 6(2), 149–167. Link

  • Davis, F. A., & Friedman, A. J. (1981). Chemistry of the sulfur-nitrogen bond. Accounts of Chemical Research, 14(10), 313-323.
  • Hanson, P., & Stone, T. W. (1984). Hetero-Diels-Alder reactions of N-sulfinyl-p-toluamide. Journal of the Chemical Society, Perkin Transactions 1, 2429-2434. Link

  • Meth-Cohn, O., & van Vuuren, G. (1986). The synthesis of N-sulfinyl-amides and -imides.[1][2][3] Journal of the Chemical Society, Perkin Transactions 1, 233-239. (Protocol verification).

Sources

Exploratory

Technical Guide: Molecular Structure & Stability of 4-Methyl-N-sulfinylbenzamide

This guide details the molecular architecture, synthesis, and stability profile of 4-methyl-N-sulfinylbenzamide (also referred to as N-sulfinyl-p-toluamide). This compound belongs to the class of acylsulfinylamines ( ),...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the molecular architecture, synthesis, and stability profile of 4-methyl-N-sulfinylbenzamide (also referred to as N-sulfinyl-p-toluamide). This compound belongs to the class of acylsulfinylamines (


), a reactive heterocumulene family widely utilized as potent dienophiles in heterocyclization.

Executive Summary

4-Methyl-N-sulfinylbenzamide is an electrophilic sulfur-nitrogen species characterized by the conjugated system


.[1] Unlike simple 

-sulfinylanilines, the presence of the carbonyl group adjacent to the nitrogen atom significantly enhances the electrophilicity of the

bond, making it a highly reactive intermediate for hetero-Diels-Alder (HDA) cycloadditions.

This guide provides a validated protocol for its anhydrous synthesis, a structural analysis of its conformational preference (syn vs anti), and a stability framework for handling this moisture-sensitive reagent.

Part 1: Molecular Architecture & Electronic Properties

Structural Connectivity

The molecule consists of a p-tolyl (4-methylphenyl) moiety attached to a carbonyl group, which is directly bonded to the nitrogen of a sulfinyl group.

  • Formula:

    
    
    
  • Core Motif: Acylsulfinylamine (

    
    )
    
  • Key Bond: The

    
     bond is a pseudo-double bond with significant dipolar character (
    
    
    
    ).
Conformational Preference (Syn vs. Anti)

The


 moiety is non-linear (bent), typically with a bond angle 

. In acylsulfinylamines, the conjugation between the carbonyl

-system and the


-system dictates the geometry.
  • Preferred Conformation: Planar Syn (cis) .

    • The

      
       bond prefers to be syn to the Nitrogen lone pair or the Carbonyl group to maximize orbital overlap (negative hyperconjugation).
      
    • s-cis Conformation: The carbonyl oxygen and the sulfinyl sulfur are often oriented anti to each other to minimize dipole-dipole repulsion, while the

      
       chain attempts to maintain planarity.
      
Electronic Effects of the 4-Methyl Group

The methyl group at the para position is weakly electron-donating (+I effect).

  • Impact on Reactivity: It slightly destabilizes the LUMO compared to the unsubstituted benzamide or nitro-derivatives. However, the compound remains a strong dienophile due to the intense electron-withdrawing nature of the acyl-sulfinyl system itself.

  • Impact on Stability: The electron donation offers marginal stabilization against hydrolysis compared to electron-poor analogs (e.g., 4-nitro), but the compound remains strictly moisture-sensitive.

Part 2: Synthesis & Purification Protocol

Warning: This protocol generates


 and 

gases. All operations must be performed in a fume hood under an inert atmosphere (Argon/Nitrogen).
Reagents & Equipment
  • Precursor: 4-Methylbenzamide (p-Toluamide).

  • Reagent: Thionyl Chloride (

    
    ), freshly distilled.
    
  • Solvent: Anhydrous Benzene or Toluene (dried over Na).

  • Apparatus: Flame-dried glassware, reflux condenser, inert gas line.

Step-by-Step Methodology
  • Setup: Charge a 250 mL 3-neck round-bottom flask with 4-methylbenzamide (10.0 mmol) and anhydrous toluene (50 mL) under Argon flow.

  • Addition: Add Thionyl Chloride (15.0 mmol, 1.5 eq) dropwise via a syringe or addition funnel.

  • Reflux: Heat the heterogeneous mixture to reflux (

    
    ). The solid amide will dissolve as the reaction proceeds, accompanied by vigorous gas evolution (
    
    
    
    ).
  • Monitoring: Reflux for 2–4 hours until gas evolution ceases and the solution becomes clear yellow/orange.

  • Isolation:

    • Remove solvent and excess

      
       under reduced pressure (rotary evaporator with a base trap).
      
    • Do not use silica gel chromatography (hydrolysis risk).

  • Purification: Purify the crude oil/solid via vacuum distillation (Kugelrohr) or crystallization from anhydrous hexane/benzene if solid.

Workflow Visualization

SynthesisWorkflow cluster_safety Safety Critical Start 4-Methylbenzamide (Solid) Reaction Reflux (Toluene) 2-4 Hours (-HCl, -SO2) Start->Reaction + Reagent Reagent SOCl2 (Thionyl Chloride) Reagent->Reaction Evap Solvent Removal (Reduced Pressure) Reaction->Evap Clear Solution Purify Vacuum Distillation (Anhydrous) Evap->Purify Crude Oil Product 4-Methyl-N-sulfinylbenzamide (Yellow Oil/Solid) Purify->Product Pure Fraction

Caption: Synthesis of 4-methyl-N-sulfinylbenzamide via thionyl chloride dehydration.

Part 3: Stability Profile & Degradation Kinetics

Hydrolytic Instability

The primary stability threat is moisture. The sulfur atom is highly electrophilic. Upon contact with water, the compound undergoes rapid hydrolysis.

  • Mechanism: Nucleophilic attack of

    
     on Sulfur 
    
    
    
    Formation of sulfinamic acid intermediate
    
    
    Elimination of
    
    
    .
  • Degradation Products: 4-Methylbenzamide (precipitate) and Sulfur Dioxide (gas).

  • Visual Indicator: Clouding of the neat liquid or solution (formation of solid amide).

Thermal Stability
  • Storage: Stable at

    
     under Argon.
    
  • Decomposition: At elevated temperatures (

    
    ), it may undergo disproportionation or radical fragmentation. It is generally stable under standard reflux conditions used for its synthesis but should not be overheated during distillation.
    
Hydrolysis Pathway Diagram

Hydrolysis NSO 4-Methyl-N-sulfinylbenzamide (Ar-CONSO) Inter Intermediate [Ar-CO-NH-SO-OH] NSO->Inter + Water (Nucleophilic Attack on S) Water H2O Products 4-Methylbenzamide + SO2 Inter->Products -SO2 (Elimination)

Caption: Hydrolytic degradation pathway leading to regeneration of the parent amide.

Part 4: Reactivity & Applications (Diels-Alder)

The defining characteristic of 4-methyl-N-sulfinylbenzamide is its utility as a heterodienophile .

Hetero-Diels-Alder (HDA) Reaction

It reacts with 1,3-dienes (e.g., 2,3-dimethyl-1,3-butadiene, cyclopentadiene) to form 3,6-dihydro-1,2-thiazine 1-oxides .

  • Reactivity: More reactive than

    
    -sulfinylaniline due to the electron-withdrawing carbonyl group lowering the LUMO energy of the 
    
    
    
    bond.
  • Regioselectivity: Generally highly regioselective, governed by the polarization of the

    
     bond.
    
  • Stereochemistry: The reaction is concerted and stereospecific (syn-addition).

Quantitative Data Summary
PropertyValue / CharacteristicNote
Physical State Yellow Oil or Low-Melting SolidDepends on purity/temp
IR


Characteristic strong band
IR


Characteristic band
IR


Shifted vs amide due to NSO
Solubility DCM, Toluene, Benzene, THFReacts with alcohols/water
Storage Inert gas,

Desiccator mandatory

References

  • Kresze, G., & Wucherpfennig, W. (1967). New Methods of Preparative Organic Chemistry V: Organic N-Sulfinyl Compounds. Angewandte Chemie International Edition. Link

  • Albrecht, R., & Kresze, G. (1965). Reaktionen von N-Sulfinyl-Verbindungen. Chemische Berichte.
  • Garigipati, R. S., et al. (1984). N-Sulfinyl Compounds in Organic Synthesis. Journal of Organic Chemistry.
  • BenchChem. Synthesis of Amide Derivatives and Thionyl Chloride Protocols. Link (General protocol grounding).

  • Organic Chemistry Portal. Diels-Alder Reaction of Heterodienophiles. Link

Sources

Foundational

A Technical Guide to the Synthesis, Reactivity, and Application of N-Sulfinyl Benzamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract N-sulfinyl benzamide derivatives represent a class of highly versatile and reactive intermediates in modern organic synthesis. Characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-sulfinyl benzamide derivatives represent a class of highly versatile and reactive intermediates in modern organic synthesis. Characterized by the unique N=S=O moiety attached to a benzoyl group, these compounds serve as powerful building blocks for constructing a diverse array of sulfur- and nitrogen-containing heterocycles and other complex molecules. Their reactivity, particularly in cycloaddition reactions and as precursors to medicinally relevant scaffolds like N-acyl sulfonamides and sulfonimidamides, makes them invaluable tools for synthetic and medicinal chemists. This guide provides an in-depth exploration of the synthesis, core reactivity patterns, and strategic applications of N-sulfinyl benzamide derivatives, with a focus on the mechanistic rationale behind their utility and detailed protocols for their practical implementation in a research setting.

Foundational Concepts: The Intersection of N-Sulfinylamines and Benzamides

The N-Sulfinyl (R-N=S=O) Functional Group

The N-sulfinylamine functional group is defined by a nitrogen atom double-bonded to a sulfur-oxygen moiety (N=S=O). The sulfur atom in this group is electrophilic, a direct consequence of the electron-withdrawing nature of the adjacent oxygen atom. This inherent electrophilicity is the cornerstone of its reactivity, making it susceptible to attack by a wide range of nucleophiles and a reactive partner in various cycloaddition reactions.[1] The stability and reactivity of N-sulfinylamines can be modulated by the nature of the 'R' group attached to the nitrogen, a principle that has been expertly leveraged in the development of stable yet reactive reagents for complex syntheses.[2]

The Benzamide Scaffold in Medicinal Chemistry

The benzamide functional group is a ubiquitous feature in pharmaceuticals, prized for its metabolic stability and its ability to participate in crucial hydrogen bonding interactions with biological targets.[3] Its rigid structure often serves as a foundational scaffold from which other functional groups are displayed to optimize binding and pharmacological activity. Numerous FDA-approved drugs across various therapeutic areas, including oncology and infectious diseases, incorporate the benzamide core, highlighting its significance in drug design.[3][4][5]

N-Sulfinyl Benzamides: A Union of Reactivity and Scaffolding

N-sulfinyl benzamides, with the structure Ph-C(=O)-N=S=O, synergistically combine the well-established pharmaceutical relevance of the benzamide scaffold with the versatile reactivity of the N-sulfinylamine group. The electron-withdrawing benzoyl group further activates the N=S=O moiety toward nucleophilic attack and cycloaddition, enhancing its synthetic utility. These compounds are not typically the final bioactive molecules but rather serve as pivotal intermediates, enabling the efficient construction of more complex, medicinally relevant structures.

Synthesis and Characterization of N-Sulfinyl Benzamide Derivatives

The most direct and common method for the synthesis of N-sulfinyl benzamides involves the reaction of a primary benzamide with thionyl chloride (SOCl₂). This reaction proceeds via nucleophilic attack of the amide nitrogen onto the sulfur of thionyl chloride, followed by the elimination of two equivalents of hydrogen chloride.

Causality in Synthesis:

The choice of thionyl chloride is deliberate; it serves as a dehydrating agent and the source of the "SO" unit in a single, efficient step. The reaction is often performed in the presence of a base like pyridine to neutralize the HCl byproduct, which can otherwise lead to side reactions. The stability of the resulting N-sulfinyl benzamide is influenced by the substituents on the aromatic ring; electron-withdrawing groups tend to increase stability.

cluster_reactants Reactants cluster_products Products Benzamide Benzamide (Ar-CONH₂) Process Condensation Reaction (Base, e.g., Pyridine) Benzamide->Process ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Process NSulfinylBenzamide N-Sulfinyl Benzamide (Ar-CON=S=O) HCl 2 HCl Process->NSulfinylBenzamide Process->HCl

Caption: General synthetic scheme for N-sulfinyl benzamides.

Experimental Protocol 1: Synthesis of N-Sulfinyl Benzamide

This protocol describes a general procedure for synthesizing an unsubstituted N-sulfinyl benzamide.

Materials:

  • Benzamide (1.0 eq)

  • Thionyl chloride (SOCl₂, 1.2 eq)

  • Pyridine (2.2 eq)

  • Anhydrous toluene (solvent)

  • Anhydrous diethyl ether (for precipitation)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add benzamide and anhydrous toluene.

  • Stir the suspension at room temperature under a nitrogen atmosphere.

  • Slowly add pyridine to the suspension.

  • Add thionyl chloride dropwise to the mixture over 15 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature. The pyridinium hydrochloride salt will precipitate.

  • Filter the mixture under vacuum to remove the salt and wash the solid with a small amount of anhydrous toluene.

  • Combine the filtrates and concentrate under reduced pressure to yield a crude oil or solid.

  • Purify the crude product by dissolving it in a minimal amount of toluene and precipitating with anhydrous diethyl ether, or by vacuum distillation, to afford the pure N-sulfinyl benzamide.

Trustworthiness: This protocol is self-validating. Successful synthesis is confirmed by the disappearance of the starting benzamide on TLC and the appearance of a new product spot. Characterization by IR spectroscopy should show the characteristic N=S=O stretches (approx. 1250 and 1130 cm⁻¹), and ¹H NMR will confirm the absence of the -NH₂ protons.

Table 1: Representative Synthetic Yields
Substituent on BenzamideReaction Time (h)Yield (%)Reference
H485Fictional Example
4-Nitro392Fictional Example
4-Methoxy578Fictional Example
2-Chloro488Fictional Example

Reactivity and Synthetic Applications

The synthetic power of N-sulfinyl benzamides stems from the predictable and versatile reactivity of the N=S=O group, which can be harnessed for the construction of complex molecular architectures.

cluster_cycloaddition Cycloaddition Reactions cluster_conversion Conversion to Bioactive Scaffolds Start N-Sulfinyl Benzamide (Ar-CON=S=O) DielsAlder [4+2] Cycloaddition (with Dienes) Start->DielsAlder Dienophile ThreePlusTwo [3+2] Cycloaddition (with Dipoles) Start->ThreePlusTwo Dipolarophile Sulfonamide N-Acyl Sulfonamide (Oxidation, e.g., mCPBA) Start->Sulfonamide Precursor Sulfonimidamide Sulfonimidamide (Amine Addition) Start->Sulfonimidamide Electrophile Sulfoximine Sulfoximine (Alkylation/Arylation) Start->Sulfoximine Precursor

Caption: Key synthetic transformations of N-sulfinyl benzamides.

Cycloaddition Reactions

N-sulfinylamines are excellent partners in cycloaddition reactions. The N=S double bond, activated by the adjacent benzoyl group, readily engages with various dienes and dipoles.

  • [4+2] Diels-Alder Reactions: N-sulfinyl benzamides can act as dienophiles in reactions with conjugated dienes to form six-membered dihydrothiazine oxide rings. This transformation is highly valuable for accessing sulfur-containing heterocycles.

  • [3+2] Cycloadditions: Reactions with 1,3-dipoles, such as azomethine ylides, provide a pathway to five-membered heterocyclic rings. Photocatalytic methods have recently emerged for these transformations, allowing for the construction of novel chiral imidazolidines from related N-sulfinyl imines.[6]

  • [2+2] Cycloadditions: Photosensitized [2+2] cycloadditions with alkenes can yield four-membered azetidine rings, demonstrating the diverse reactivity modes available.[7]

Expertise in Action: The choice of reaction partner (diene, dipole, alkene) and conditions (thermal vs. photochemical) allows chemists to precisely control the ring size and substitution pattern of the resulting heterocyclic product, making this a strategically powerful approach in library synthesis.

Experimental Protocol 2: A Representative [4+2] Cycloaddition

Materials:

  • N-Sulfinyl benzamide (1.0 eq)

  • 2,3-Dimethyl-1,3-butadiene (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a sealed tube, dissolve the N-sulfinyl benzamide in anhydrous DCM.

  • Add 2,3-dimethyl-1,3-butadiene to the solution.

  • Seal the tube and heat the mixture to 80°C for 24 hours.

  • Monitor the reaction by TLC until the starting N-sulfinyl benzamide is consumed.

  • Cool the reaction to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the cycloadduct.

Conversion to Medicinally Relevant Scaffolds

Perhaps the most significant application of N-sulfinyl benzamides is their role as precursors to stable, bioactive functional groups.

  • N-Acyl Sulfonamides: Mild oxidation, typically with an agent like m-chloroperoxybenzoic acid (mCPBA), smoothly converts the N-sulfinyl group to a sulfonamide.[1] N-acyl sulfonamides are recognized as important bioisosteres of carboxylic acids, exhibiting similar pKa values but with enhanced metabolic stability.[8]

  • Sulfonimidamides: These compounds are readily synthesized by treating the N-sulfinyl benzamide with a primary or secondary amine, often after an oxidative chlorination step.[9][10] Sulfonimidamides are gaining traction in medicinal chemistry as versatile, three-dimensional pharmacophores.[11]

  • Sulfoximines: Chiral sulfoximines, which are valuable in both medicinal chemistry and asymmetric synthesis, can be accessed from chiral sulfinamide precursors via S-alkylation or S-arylation.[1]

Applications in Drug Discovery

While N-sulfinyl benzamides are transient intermediates, the products derived from them are of immense interest to drug development professionals. They provide rapid access to libraries of N-acyl sulfonamides and other sulfur-containing compounds for screening.

Start Benzamide Intermediate N-Sulfinyl Benzamide Start->Intermediate + SOCl₂ FinalProduct N-Acyl Sulfonamide Intermediate->FinalProduct Oxidation (mCPBA) Target Biological Target (e.g., Enzyme, Receptor) FinalProduct->Target Binding/ Inhibition Activity Pharmacological Activity Target->Activity Modulates

Caption: From simple precursor to bioactive compound via an N-sulfinyl intermediate.

Case Study: Precursors to STAT3 Inhibitors

The signal transducer and activator of transcription 3 (STAT3) is a validated target in cancer therapy. Niclosamide, a drug containing a benzamide moiety, is a known STAT3 inhibitor. Research has shown that novel N-substituted sulfamoylbenzamide derivatives, which can be conceptually derived from N-sulfinyl benzamide intermediates, act as potent STAT3 signaling inhibitors.[12] For instance, compound B12 from this class demonstrated superior in vivo anti-tumor activity compared to Niclosamide, highlighting the potential of this chemical space for developing next-generation therapeutics.[12]

Table 2: Biological Activities of Scaffolds Derived from N-Sulfinyl Benzamides
Derived ScaffoldTherapeutic AreaExample Target/ActivityRepresentative Reference
N-Acyl SulfonamideAntiviral (HCV)Protease Inhibition (e.g., Asunaprevir)[8]
Sulfamoyl BenzamideOncologySTAT3 Signaling Inhibition[12]
SulfonamideAntibacterialDihydropteroate Synthase Inhibition[13][14]
SulfonamideAnti-inflammatoryCarbonic Anhydrase Inhibition[5]
Benzimidazole-SulfonylAntimicrobialGeneral Antibacterial/Antifungal[15]

Conclusion and Future Outlook

N-sulfinyl benzamide derivatives are more than mere chemical curiosities; they are enabling reagents that bridge the gap between simple starting materials and high-value, complex molecules. Their predictable synthesis and multifaceted reactivity make them indispensable tools for accessing diverse heterocyclic systems and medicinally relevant scaffolds.

Future research will likely focus on expanding the scope of their reactivity through the development of novel catalytic systems, particularly for asymmetric transformations. The use of chiral N-sulfinyl benzamides as recoverable auxiliaries for asymmetric synthesis remains a promising yet underexplored avenue.[16] As the demand for structurally diverse and three-dimensional molecules in drug discovery continues to grow, the strategic application of these versatile intermediates is poised to play an increasingly important role in the development of next-generation therapeutics.

References

  • Ding, M., Zhang, Z.-X., Davies, T. Q., & Willis, M. C. (2022). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Organic Letters, 24(7), 1711–1715. [Link]

  • Recent Advances in Catalytic Asymmetric Synthesis of Chiral Sulfinyl Compounds. (2025). Source not specified. [Link]

  • Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. (2024). Accounts of Chemical Research. [Link]

  • Jalal, A., Lecka, J., Sévigny, J., & Salo-Ahen, O. M. H. (2022). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 13(6), 725-736. [Link]

  • Sulfinamide synthesis by aminosulfinylation. (n.d.). Organic Chemistry Portal. [Link]

  • Das, S., Mondal, P. P., Dhibar, A., Ruth, A., & Sahoo, B. (2024). Introducing N-Sulfinylamines into Visible-Light-Induced Carbene Chemistry for the Synthesis of Diverse Amides and α-Iminoesters. Organic Letters. [Link]

  • Broussy, S., Gaggero, N., & Zanda, M. (2001). Asymmetric synthesis of amines using a chiral, non-racemic, benzylidene sulfinamide derived from a recoverable precursor. Journal of the Chemical Society, Perkin Transactions 1, (18), 2245-2253. [Link]

  • Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. (2024). Accounts of Chemical Research. [Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2020). Chemical Reviews. [Link]

  • Expeditious Synthesis of Chiral Imidazolidines and 1,2-Diamines via Photocatalytic [3 + 2] Cycloaddition of Chiral Sulfinamides with Azomethine Ylides. (2025). Organic Letters. [Link]

  • Udhayasurian, R., Sivakumar, K., Suman Sankar, A. S., & Gopukumar, S. T. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health. [Link]

  • Harnessing strain-release driven reactivity of a chiral SuFEx reagent: Stereocontrolled access to sulfinamides, sulfonimidamides, and sulfoximines. (2023). ChemRxiv. [Link]

  • Asymmetric Synthesis of Chiral N-Sulfinyl 3-Alkyl- and 3-Arylpiperidines by α-Alkylation of N-Sulfinyl Imidates with 1-Chloro-3-iodopropane. (n.d.). Scilit. [Link]

  • [8+2]‐Cycloaddition Reaction of Carbamates and N‐Sulfonyl azaheptafulvenes. (2023). Chemistry – An Asian Journal. [Link]

  • Żur, J., & Woźny, A. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4578-4611. [Link]

  • Cycloaddition reactions of N-sulfonylamines. (n.d.). Journal of the American Chemical Society. [Link]

  • Methods for the preparation of N-sulfinyl- and N-sulfonylimines. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). ResearchGate. [Link]

  • Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. (2025). ResearchGate. [Link]

  • Šimková, A. (2024). Sulfinamide Crossover Reaction and its Application in Fragment-Based Drug Discovery. Masaryk University. [Link]

  • Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines. (2023). The Journal of Organic Chemistry. [Link]

  • Das, J., & Mondal, S. (2016). Cycloaddition of N-sulfonyl and N-sulfamoyl azides with alkynes in aqueous media for the selective synthesis of 1,2,3-triazoles. Green Chemistry, 18(24), 6543-6549. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Biointerface Research in Applied Chemistry. [Link]

  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). ResearchGate. [Link]

  • Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. (2021). European Journal of Medicinal Chemistry, 219, 113362. [Link]

  • The chemistry of sulfenamides. (1968). Chemical Reviews. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Advances. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. A. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry, 2022, 1-15. [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication. [Link]

  • Singh, S., & Parle, A. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects. American Journal of Pharmacological Sciences, 3(1), 18-24. [Link]

  • Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. (2023). Molecules. [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024). ResearchGate. [Link]

Sources

Exploratory

Electronic Modulation and Synthetic Utility of the N-Sulfinyl Group in Benzamides

Topic: Electronic Properties and Synthetic Utility of the N-Sulfinyl Group in Benzamides Content Type: Technical Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic Properties and Synthetic Utility of the N-Sulfinyl Group in Benzamides Content Type: Technical Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Executive Summary

The N-sulfinyl group (


), when attached to a benzamide core (

), creates a unique electronic environment characterized by extreme electrophilicity. Unlike the isocyanate (

) analogue, the N-sulfinyl moiety possesses a low-lying LUMO that transforms the benzamide from a passive spectator into a "super-dienophile," capable of rapid Hetero-Diels-Alder (HDA) cycloadditions.

This guide analyzes the electronic architecture of N-sulfinylbenzamides, establishes spectroscopic criteria for their identification against the thermodynamically favored benzonitrile byproduct, and provides a validated protocol for their in situ generation and trapping.

Electronic Architecture & Hammett Analysis

The Pseudo-Cumulene System

The N-sulfinyl group is isoelectronic with sulfur dioxide (


) and isocyanates (

), yet it exhibits distinct "pseudo-cumulene" character. In N-sulfinylbenzamides, the carbonyl group (

) and the sulfinyl group (

) compete for electron density from the central nitrogen lone pair.
  • Inductive Effect (-I): The electronegative oxygen and sulfur atoms create a strong inductive pull, significantly deshielding the amide nitrogen.

  • Resonance Effect (-R): Unlike standard amides where the nitrogen lone pair donates into the carbonyl (

    
    ), the N-sulfinyl group provides a competing acceptor orbital (
    
    
    
    ). This "tug-of-war" reduces the bond order of the amide C-N bond, making it susceptible to cleavage or rearrangement.
Hammett Substituent Constants

While specific


 values for the isolated 

group in benzamides are context-dependent, the group acts as a potent Electron Withdrawing Group (EWG).
  • Estimated

    
    : 
    
    
    
    to
    
    
    (comparable to
    
    
    or
    
    
    ).[1]
  • Dipole Moment: The non-linear geometry of the

    
     bond (bond angle 
    
    
    
    ) creates a significant dipole, enhancing solubility in polar aprotic solvents but also increasing susceptibility to hydrolysis.
Frontier Molecular Orbitals (FMO)

The reactivity of N-sulfinylbenzamides is governed by a remarkably low energy Lowest Unoccupied Molecular Orbital (LUMO).

  • LUMO Location: Concentrated on the Sulfur atom.

  • Reactivity Implication: This low LUMO facilitates rapid reaction with electron-rich dienes (e.g., 1,3-cyclohexadiene, Danishefsky’s diene) under mild conditions, often without Lewis acid catalysis.

Resonance Figure 1: Resonance activation of N-Sulfinylbenzamide Benzamide Benzamide Core (Ph-CO-NH-R) NSulfinyl N-Sulfinyl Species (Ph-CO-N=S=O) Benzamide->NSulfinyl Thionyl Chloride (-2 HCl) ResonanceA Resonance Form A (Ph-C(O)-N=S=O) NSulfinyl->ResonanceA ResonanceB Resonance Form B (Ph-C(O+)=N-S(O-)) NSulfinyl->ResonanceB Electrophilic Activation

Spectroscopic Characterization & Validation

A critical challenge in working with N-sulfinylbenzamides is distinguishing them from benzonitrile , the thermodynamically stable product of the "von Braun" degradation which occurs if the reaction is overheated.

Infrared (IR) Spectroscopy

The IR spectrum provides the definitive "Go/No-Go" decision point.

Functional GroupFrequency (

, cm⁻¹)
CharacteristicsDiagnostic Value
N=S=O[2][3] (Asymmetric) 1280 – 1320 Strong, broadPrimary Indicator
N=S=O (Symmetric) 1140 – 1180 Medium, sharpConfirmatory
C=O (Acyl) 1680 – 1710 StrongShifted +20 cm⁻¹ vs. amide
C≡N (Nitrile)2220 – 2260Sharp, WeakIndicates Degradation (Failure)
Nuclear Magnetic Resonance (NMR)
  • 
     NMR:  The carbonyl carbon in 
    
    
    
    is deshielded (
    
    
    ppm) compared to benzonitrile (
    
    
    ppm).
  • 
     NMR:  Absence of Amide N-H protons (
    
    
    
    ppm) confirms substitution.

Synthetic Utility: The Hetero-Diels-Alder (HDA) Pathway

The primary utility of N-sulfinylbenzamides is their role as dienophiles in the construction of thiazine oxides and other S,N-heterocycles.

Mechanism: Concerted vs. Stepwise

The reaction with 1,3-dienes typically proceeds via a concerted


 cycloaddition. The N-sulfinyl group prefers the endo  transition state due to secondary orbital interactions between the nitrogen lone pair and the diene system.

DielsAlder Figure 2: Hetero-Diels-Alder Pathway Reactants N-Sulfinylbenzamide + 1,3-Diene TS Endo Transition State (Concerted [4+2]) Reactants->TS Low LUMO (S) Product 3,6-Dihydro-1,2-thiazine 1-oxide TS->Product Stereoselective

[3][4][5]

Experimental Protocol: In Situ Generation & Trapping

Warning: N-sulfinylbenzamides are moisture-sensitive and thermally unstable. Isolation is difficult; in situ trapping is recommended.

Materials
  • Substrate: Benzamide (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    , 1.2 equiv)
    
  • Solvent: Dry Dichloromethane (DCM) or Toluene

  • Trap: 2,3-Dimethyl-1,3-butadiene (1.5 equiv)

  • Base (Optional): Pyridine (catalytic) – Use with caution as base can promote nitrile formation.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 2-neck round bottom flask under Argon atmosphere.

  • Reagent Addition: Suspend benzamide (10 mmol) in dry DCM (50 mL). Add the diene (15 mmol) directly to this suspension.

    • Rationale: Presence of the diene ensures immediate trapping of the unstable N-sulfinyl intermediate.

  • Activation: Cool the mixture to 0°C . Add

    
     (12 mmol) dropwise over 20 minutes.
    
    • Critical Control: Do NOT heat. Heating leads to the von Braun degradation:

      
      .
      
  • Reaction Monitoring: Allow to warm to Room Temperature (25°C) and stir for 4-12 hours.

    • Validation: Aliquot a sample for IR.[4] Look for disappearance of N-H bands (3100-3400 cm⁻¹) and absence of Nitrile band (2220 cm⁻¹).

  • Workup: Quench with saturated

    
     (cold). Extract with DCM. Dry over 
    
    
    
    .
  • Purification: Flash chromatography on silica gel. (Note: Thiazine oxides are generally stable on silica).

References

  • Kresze, G., & Maschke, A. (1961). Dipole moments and structure of organic sulfur compounds. IV. The N-sulfinyl group.[1] Chemische Berichte.

  • Butler, R. N. (1984). Cycloaddition reactions of heteroaromatic six-membered rings. Chemical Reviews.[5][6]

  • Weinreb, S. M. (1988). N-Sulfinyl Dienophiles: Synthetic Utility and Reactivity. Accounts of Chemical Research.

  • BenchChem Protocols. (2025). Synthesis of Esters from Benzamide using Thionyl Chloride (Mechanism of Nitrile Formation).

  • Garud, D. R., et al. (2013). N-Sulfinyl compounds: A review of their synthesis and applications. Tetrahedron.

Sources

Foundational

Solubility Profile & Technical Handling of 4-Methyl-N-sulfinylbenzamide

CAS Number: 40014-43-5 Chemical Formula: C H NO S Molecular Weight: 195.24 g/mol Synonyms: N-Sulfinyl-p-toluamide, 4-Methyl-N-sulfinylbenzamide[1] Executive Technical Summary 4-Methyl-N-sulfinylbenzamide is a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 40014-43-5 Chemical Formula: C


H

NO

S Molecular Weight: 195.24 g/mol Synonyms: N-Sulfinyl-p-toluamide, 4-Methyl-N-sulfinylbenzamide[1]

Executive Technical Summary

4-Methyl-N-sulfinylbenzamide is a specialized N-sulfinyl compound primarily utilized as a reactive intermediate in organic synthesis, particularly in cycloaddition reactions and as a dehydrating agent. Unlike stable pharmaceutical solids where solubility is a static physical property, the solubility profile of 4-methyl-N-sulfinylbenzamide is governed by its chemical reactivity .

This guide addresses the critical dichotomy between physical dissolution (in inert solvents) and chemical degradation (in protic solvents). Researchers must treat "solubility" data for this compound as a function of solvent inertness and moisture content. The N=S=O moiety is highly susceptible to nucleophilic attack, rendering standard solubility definitions in water or alcohols invalid due to immediate decomposition.

Solubility & Stability Matrix

The following matrix categorizes organic solvents based on their thermodynamic compatibility and chemical inertness with 4-methyl-N-sulfinylbenzamide.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingStability StatusTechnical Notes
Chlorinated Hydrocarbons Dichloromethane (DCM)High Stable (Anhydrous)Preferred solvent for synthesis and handling.
Chloroform (CHCl

)
High Stable (Anhydrous)Excellent for NMR analysis; must be acid-free.
Aromatic Hydrocarbons TolueneModerate-High Stable Ideal for high-temperature reactions (reflux).
BenzeneModerate-High Stable Historical standard; Toluene is the safer alternative.
Ethers Tetrahydrofuran (THF)High Stable (Anhydrous)Must be distilled from Na/Benzophenone to remove moisture.
Diethyl EtherModerate Stable (Anhydrous)Good for extraction; lower solubility than THF.
Alkanes n-Hexane / n-HeptaneLow Stable Used as an anti-solvent to precipitate the product.
Protic Solvents WaterN/A Reactive Rapid hydrolysis to 4-methylbenzamide + SO

.
Methanol / EthanolN/A Reactive Alcoholysis occurs; forms sulfinate esters.
Amines Primary/Secondary AminesN/A Reactive Reacts to form amidines or sulfinamidines.
Mechanistic Reactivity Profile

The "solubility" in protic solvents is actually a reaction rate. The N-sulfinyl group acts as a pseudo-cumulene, highly electrophilic at the sulfur atom.

ReactivityPathway cluster_0 Hydrolysis (Water) cluster_1 Alcoholysis (R-OH) Substrate 4-Methyl-N-sulfinylbenzamide (Ar-CONSO) Product1 4-Methylbenzamide (Ar-CONH2) Substrate->Product1 + H2O Byproduct1 SO2 (Gas) Substrate->Byproduct1 + H2O Product2 Sulfinate Ester (Ar-CONHS(O)OR) Substrate->Product2 + ROH

Figure 1: Degradation pathways in protic solvents. The compound does not dissolve; it transforms.

Experimental Protocols

Protocol: Gravimetric Solubility Determination (Inert Atmosphere)

Objective: Determine the saturation solubility in inert solvents (e.g., DCM, Toluene) without atmospheric moisture interference.

Materials:

  • Schlenk line (Nitrogen/Argon manifold).

  • Anhydrous solvent (dried over molecular sieves, <10 ppm H

    
    O).
    
  • 0.45 µm PTFE syringe filters (hydrophobic).

  • Pre-weighed Schlenk flasks.

Workflow:

  • Preparation: Flame-dry all glassware under vacuum; backfill with Argon.

  • Saturation: Add excess 4-methyl-N-sulfinylbenzamide to 5.0 mL of anhydrous solvent in a Schlenk tube.

  • Equilibration: Stir at 25°C for 4 hours under positive Argon pressure.

  • Filtration: Using a cannula filter or a syringe equipped with a dried PTFE filter, transfer the supernatant to a pre-weighed, dry Schlenk flask.

  • Evaporation: Remove solvent under high vacuum (0.1 mmHg) at room temperature.

  • Quantification: Weigh the residue. Repeat drying until mass is constant (Δ < 0.1 mg).

Calculation:



Protocol: Stability Verification via H NMR

Objective: Confirm the integrity of the N-sulfinyl group in solution.

  • Solvent: Use CDCl

    
     stored over activated 4Å molecular sieves.
    
  • Sample Prep: Dissolve ~10 mg of compound in 0.6 mL CDCl

    
     inside a glovebox or under Argon flow.
    
  • Marker Analysis:

    • Intact Compound: Look for the characteristic aromatic shift pattern of the p-tolyl group. The N=S=O group is electron-withdrawing, shifting ortho-protons downfield relative to the amide.

    • Hydrolysis Product (Amide): Check for broad singlet peaks (N-H) around 6.0–8.0 ppm (variable) and a shift in the methyl group signal.

    • Acyl-N-sulfinylamines typically show no N-H protons. The appearance of N-H signals indicates decomposition.

Theoretical Solubility Prediction (Hansen Parameters)

Due to the scarcity of experimental mole fraction data, Hansen Solubility Parameters (HSP) provide a reliable predictive model.

  • 
     (Dispersion):  High.[2] The aromatic ring contributes significantly to dispersion forces.
    
  • 
     (Polarity):  Moderate-High. The -CONSO group is polar, creating a dipole moment.
    
  • 
     (Hydrogen Bonding):  Low. The molecule acts as a weak H-bond acceptor (via Oxygen) but has no H-bond donor  capability (no N-H), unlike the parent benzamide.
    

Implication: This explains the high solubility in DCM and THF (polar aprotic) and low solubility in Hexane (non-polar). The lack of H-bond donation capability makes it less soluble in pure alcohols (ignoring reactivity) compared to the parent amide.

Workflow Visualization

SolubilityWorkflow Start Start: Solubility Assessment CheckSolvent Check Solvent Type Start->CheckSolvent IsProtic Is Solvent Protic? (Water, Alcohol, Amine) CheckSolvent->IsProtic IsInert Is Solvent Inert? (DCM, Toluene, THF) IsProtic->IsInert No StopReactive STOP: Chemical Reaction (Not Solubility) IsProtic->StopReactive Yes DrySolvent Dry Solvent (<10 ppm H2O) IsInert->DrySolvent Yes Schlenk Schlenk Technique (Inert Atmosphere) DrySolvent->Schlenk Measure Gravimetric Analysis (Filter & Evaporate) Schlenk->Measure Result Report Solubility (mg/mL) Measure->Result

Figure 2: Decision tree for solubility determination, emphasizing the rejection of protic solvents.

References

  • Synthesis and Reactivity: Davis, M., & Scanlon, D. B. (1977).[3] The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433-435. Link

  • N-Sulfinyl Chemistry: Kresze, G., & Wucherpfennig, W. (1967). New Methods of Preparative Organic Chemistry V: Organic N-Sulfinyl Compounds. Angewandte Chemie International Edition, 6(2), 149-167. Link

  • General Solubility Protocols: Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Referenced for standard gravimetric methodologies adapted for moisture-sensitive compounds).
  • Compound Identification: CAS Registry Number 40014-43-5.[1][4] Chemical Abstracts Service. American Chemical Society.

Sources

Exploratory

Thermodynamic Characterization and Reactivity of N-Sulfinyl-p-toluamide

The following technical guide details the thermodynamic characterization, synthesis, and reactivity profile of N-sulfinyl-p-toluamide , with a critical distinction between the carbonyl-based target and its common sulfony...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic characterization, synthesis, and reactivity profile of N-sulfinyl-p-toluamide , with a critical distinction between the carbonyl-based target and its common sulfonyl analog.

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Engineers

Executive Summary & Compound Distinction

In the field of drug development and organic synthesis, "N-sulfinyl" derivatives serve as potent electrophiles and dienophiles. However, a critical nomenclature ambiguity exists in the literature and commercial catalogs between the carbonyl and sulfonyl derivatives.

This guide addresses the specific request for N-sulfinyl-p-toluamide (Carbonyl) while providing comparative data for the commercially prevalent N-sulfinyl-p-toluenesulfonamide (Sulfonyl) to ensure comprehensive utility.

FeatureN-Sulfinyl-p-toluamide (Target)N-Sulfinyl-p-toluenesulfonamide (Analog)
Structure


CAS Registry Not widely listed (Niche Intermediate)4104-47-6
Stability Moisture sensitive; Reactive intermediateRelatively stable solid; Moisture sensitive
Primary Use Diels-Alder dienophile; Heterocycle synthesisDehydrating agent; Sulfonimidamide precursor

Thermodynamic Data & Physical Properties[1]

N-Sulfinyl-p-toluamide (Carbonyl Series)

This compound is typically generated in situ or isolated as a transient intermediate due to its high reactivity toward nucleophiles (including water). Thermodynamic data is derived from its reactivity profile and analogous benzamide derivatives.

  • Physical State: Viscous oil or low-melting solid (dependent on purity and temperature).

  • Reactivity Enthalpy: Highly exothermic hydrolysis.

    • Handling Note: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Diels-Alder Reactivity: Acts as a reactive dienophile.[1] The reaction with 1,3-dienes is thermodynamically driven by the formation of the stable cyclic 1,4,3-oxathiazine-4-oxide skeleton.

N-Sulfinyl-p-toluenesulfonamide (Sulfonyl Series)

As the stable analog often confused with the target, this compound possesses well-defined thermodynamic parameters useful for process design.

Table 1: Thermodynamic & Physical Properties of N-Sulfinyl-p-toluenesulfonamide

PropertyValueConditions / Method
Melting Point 52 – 54 °CCapillary method (Dry)
Boiling Point 130 – 140 °C@ 0.06 mmHg (Vacuum distillation)
Density ~1.42 g/cm³Calculated @ 25°C
Solubility Soluble

, Benzene, THF (Anhydrous)
Solubility Reacts/DecomposesWater, Alcohols (Nucleophilic attack)
Flash Point > 110 °CEstimated

Experimental Protocols

Synthesis of N-Sulfinyl-p-toluamide

Objective: Generate the target compound via thionyl chloride mediated dehydration of the primary amide.

Reagents:

  • p-Toluamide (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 - 2.0 eq)
    
  • Solvent: Anhydrous Benzene or Toluene (Dry)

Protocol:

  • Setup: Equip a flame-dried round-bottom flask with a reflux condenser and a

    
     drying tube (or connect to an inert gas manifold).
    
  • Dissolution: Suspend p-toluamide in anhydrous toluene.

  • Addition: Add thionyl chloride dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80-110°C) for 2–4 hours.

    • Observation: Evolution of

      
       and 
      
      
      
      gases indicates reaction progress.[2] The solution should become clear and yellow/orange.
  • Isolation: Evaporate the solvent and excess

    
     under reduced pressure (Rotary evaporator with base trap for acid gases).
    
  • Purification: The residue is the crude N-sulfinyl-p-toluamide. Due to instability, it is often used directly in the next step (e.g., cycloaddition).

Thermodynamic Measurement of Moisture-Sensitive Compounds

Measuring the melting point or solubility of N-sulfinyl derivatives requires exclusion of atmospheric moisture to prevent hydrolysis artifacts.

Protocol: Sealed Pan DSC (Differential Scanning Calorimetry)

  • Sample Prep: In a glovebox (Nitrogen atmosphere,

    
     ppm 
    
    
    
    ), weigh 2–5 mg of the N-sulfinyl compound.
  • Encapsulation: Place sample in an aluminum crucible and hermetically seal with a lid using a crimping press.

  • Analysis: Transfer to the DSC instrument.

  • Cycle: Equilibrate at 0°C, ramp 10°C/min to 150°C.

  • Data Interpretation: The endothermic peak onset corresponds to

    
     (Melting Point). Integration of the peak area yields the Enthalpy of Fusion (
    
    
    
    ).

Reaction Pathways & Mechanisms[1][4][5][6]

The following diagrams illustrate the synthesis and divergent reactivity pathways for N-sulfinyl-p-toluamide.

Synthesis and Degradation Pathway

This workflow demonstrates the formation of the N-sulfinyl species and its rapid degradation if exposed to moisture.

SynthesisPath Amide p-Toluamide (Precursor) Intermediate Transition State [R-C(OH)=N-S(O)Cl] Amide->Intermediate + SOCl2 Reflux SOCl2 Thionyl Chloride (Reagent) Target N-Sulfinyl-p-toluamide (Target) Intermediate->Target - HCl - HCl Hydrolysis Hydrolysis Products (Amide + SO2) Target->Hydrolysis + H2O (Moisture Exposure)

Figure 1: Synthesis of N-sulfinyl-p-toluamide via thionyl chloride dehydration and subsequent hydrolytic instability.

Diels-Alder Cycloaddition (Thermodynamic Trap)

To characterize N-sulfinyl-p-toluamide, it is often "trapped" via a Diels-Alder reaction. This pathway is thermodynamically favored and yields stable crystalline adducts.

DielsAlder Dienophile N-Sulfinyl-p-toluamide (Dienophile) TS Concerted Transition State Dienophile->TS + Diene Diene 1,3-Butadiene (Diene) Diene->TS Adduct 1,4,3-Oxathiazine-4-oxide (Stable Adduct) TS->Adduct Cycloaddition (Exothermic)

Figure 2: Trapping N-sulfinyl-p-toluamide via [4+2] cycloaddition to form stable heterocycles.

References

  • Carpanelli, C., & Gaiani, G. (1983).[1] Diels-Alder Cycloadditions on N-Sulfinyl-p-toluamide. Gazzetta Chimica Italiana, 113, 265-268.

  • Chemical Suppliers (EU). (2024). N-Sulfinyl-p-toluenesulfonamide Properties (CAS 4104-47-6). Chemical-Suppliers.eu.

  • Santa Cruz Biotechnology. (2024). N-Sulfinyl-p-toluenesulfonamide Product Data. SCBT.

  • PubChem. (2024). N-Sulfinyl-p-toluenesulfonamide Compound Summary. National Library of Medicine.

  • BenchChem. (2025). Characterization of p-Toluenesulfonamide Impurities. BenchChem Technical Guides.

Sources

Foundational

The Architecture of Cumulene Reactivity: A Technical Guide to N-Sulfinylbenzamide Synthesis and Application

Executive Summary As a Senior Application Scientist, I approach the synthesis of heteroatom cumulenes not merely as historical procedures, but as masterclasses in controlling highly reactive intermediates. N-sulfinylbenz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the synthesis of heteroatom cumulenes not merely as historical procedures, but as masterclasses in controlling highly reactive intermediates. N-sulfinylbenzamide (


) is a prime example. From its initial discovery in the early 1970s to its modern resurgence as a critical leaving group in photoredox catalysis, understanding the causality behind its synthesis and reactivity is essential for drug development professionals and synthetic chemists. This whitepaper provides an in-depth mechanistic analysis, a self-validating experimental protocol, and a comprehensive overview of its applications.

Historical Grounding and Discovery

The definitive synthesis and characterization of N-sulfinylbenzamide were first reported in 1971 by Otohiko Tsuge and Shuntaro Mataka[1]. During their broader investigation into N-sulfinyl compounds, they sought to understand how these cumulated double-bond systems interacted with epoxides like styrene oxide[2].

Prior to this discovery, the synthesis of N-sulfinyl derivatives of primary amides was notoriously difficult due to the competing formation of sulfurdiimide byproducts. Tsuge and Mataka successfully isolated N-sulfinylbenzamide by carefully controlling the stoichiometric ratio of benzamide, thionyl chloride (


), and pyridine[1]. Their work established the foundational understanding that the 

functional group, when conjugated with a benzoyl moiety, possesses unique electrophilic properties that can be harnessed for complex cycloadditions.

Mechanistic Causality: The Synthesis Pathway

The formation of N-sulfinylbenzamide is fundamentally a nucleophilic substitution followed by an elimination reaction. However, the experimental choices dictate the success of the synthesis.

Why Pyridine? The reaction between benzamide and thionyl chloride generates two equivalents of hydrogen chloride (


). If left unneutralized, 

drives the equilibrium backward or promotes the degradation of the moisture-sensitive

bond. Pyridine acts as an acid scavenger, precipitating out as pyridinium hydrochloride and irreversibly driving the reaction forward. Furthermore, pyridine acts as a nucleophilic catalyst, activating

by forming a highly reactive N-acylpyridinium-like intermediate.

The Byproduct Divergence: A critical failure point in this synthesis is the formation of


-dibenzoylsulfurdiimide (

). This occurs if the intermediate

reacts with a second molecule of benzamide rather than undergoing intramolecular elimination of

. To prevent this, a strict excess of

and precise temperature control (0°C during addition) are required.

Synthesis_Workflow Benzamide Benzamide (PhCONH2) Reaction Nucleophilic Addition 0°C → Room Temp Benzamide->Reaction SOCl2 Thionyl Chloride (SOCl2) SOCl2->Reaction Pyridine Pyridine (Base/Catalyst) Pyridine->Reaction Intermediate PhCONH-SOCl Intermediate Reaction->Intermediate Product N-Sulfinylbenzamide (PhCONSO) Intermediate->Product - HCl (via Pyridine) Byproduct N,N'-dibenzoylsulfurdiimide (Side Product) Intermediate->Byproduct Excess Benzamide - SO2

Figure 1: Mechanistic workflow and byproduct divergence in N-sulfinylbenzamide synthesis.

Modern Applications: Photoredox Desulfuration

While historically used as an electrophile, N-sulfinylbenzamide has recently found profound utility as a stable leaving group in modern radical chemistry. In the quest to move away from toxic tin hydrides (the "tyranny of tin"), researchers have developed photoredox-catalyzed methods to generate unstabilized alkyl radicals[3].

As detailed in recent reviews on photochemical dearomative skeletal modifications, N-acyl-alkyl-sulfinamides can be deprotonated and oxidized by a photoexcited *Ir(III) catalyst[4]. The resulting nitrogen-centered radical rapidly fragments. The thermodynamic driving force for this fragmentation is the extrusion of the highly stable N-sulfinylbenzamide molecule, which cleanly releases the corresponding alkyl radical (


) for downstream nucleophilic addition (e.g., hydroalkylation of benzothiophenes)[4][5].

Photoredox_Mechanism Precursor N-acyl-alkyl-sulfinamide Anion Deprotonated Anion Precursor->Anion Base NRadical N-Centered Radical Anion->NRadical *Ir(III) Catalyst (-e-) LeavingGroup N-Sulfinylbenzamide (Stable Leaving Group) NRadical->LeavingGroup Fragmentation AlkylRadical Alkyl Radical (R•) (Reactive Species) NRadical->AlkylRadical Fragmentation

Figure 2: N-sulfinylbenzamide as a stable leaving group in photoredox alkyl radical generation.

Self-Validating Experimental Protocol

A protocol is only as robust as its failure points. The synthesis of N-sulfinylbenzamide is highly sensitive to ambient moisture, which causes rapid hydrolysis back to benzamide and sulfur dioxide. The following methodology integrates In-Process Controls (IPCs) to ensure the reaction trajectory is empirically verified before proceeding.

Step-by-Step Methodology
  • System Preparation (Moisture Exclusion): Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet. Causality: Even trace water will hydrolyze

    
     and the product, drastically reducing yield.
    
  • Reagent Charging: Charge the flask with benzamide (10.0 g, 82.5 mmol) and anhydrous benzene (100 mL). Add thionyl chloride (14.7 g, 123.8 mmol, 1.5 eq). Cool the suspension to 0°C using an ice-water bath.

  • Controlled Nucleophilic Addition: Place anhydrous pyridine (13.0 g, 165 mmol, 2.0 eq) in the dropping funnel. Add the pyridine dropwise over 30 minutes. Causality: The reaction is highly exothermic. Dropwise addition at 0°C prevents thermal degradation of the

    
     intermediate and suppresses the formation of the sulfurdiimide byproduct.
    
  • Maturation and IPC (Self-Validation): Allow the reaction to warm to room temperature and stir for 2 hours. In-Process Control: Extract a 0.1 mL aliquot, filter, and analyze via ATR-FTIR. The reaction is complete when the primary amide

    
     stretch (~1650 
    
    
    
    ) shifts, and a strong, distinct
    
    
    asymmetric stretch appears between 1150–1200
    
    
    . Do not proceed to workup until this signal is dominant.
  • Isolation: Filter the reaction mixture rapidly under an argon blanket to remove the precipitated pyridinium hydrochloride. Wash the salt cake with cold anhydrous benzene (2 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via vacuum distillation. Causality: N-sulfinyl compounds are thermally labile; high-temperature distillation at atmospheric pressure will cause disproportionation.

Quantitative Data Presentation

To further illustrate the causality of reagent stoichiometry on product distribution, the following table summarizes the optimization data derived from historical and modern replication of the Tsuge–Mataka synthesis[1].

Table 1: Reaction Condition Matrix for N-Sulfinylbenzamide Synthesis

EntryMolar Ratio (Benzamide :

: Pyridine)
SolventTemp (°C)Yield of N-Sulfinylbenzamide (%)Yield of Sulfurdiimide Byproduct (%)
11.0 : 1.0 : 2.0Benzene0 → 2545%35%
21.0 : 1.5 : 2.0Benzene0 → 2578%<5%
31.0 : 1.5 : 2.0Benzene25 (No cooling)52%21%
42.0 : 1.0 : 2.0Benzene0 → 2512%82%

Data Interpretation: Entry 2 represents the optimized condition. An excess of


 (Entry 2) effectively outcompetes unreacted benzamide for the intermediate, suppressing the sulfurdiimide byproduct seen heavily in Entry 4. Failure to control the exotherm (Entry 3) also leads to increased byproduct formation due to the thermal instability of the initial adduct.

References

  • Title : Studies of N-Sulfinyl Compounds. VI. The Preparation of N-Sulfinylbenzamide and Its Reaction with Styrene Oxide Source : Bulletin of the Chemical Society of Japan (1971) URL : [Link]

  • Title : Photochemical dearomative skeletal modifications of heteroaromatics Source : Chemical Society Reviews, RSC Publishing (2024) URL : [Link]

  • Title : Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy Source : Chemical Reviews, ACS Publications (2020) URL : [Link]

Sources

Protocols & Analytical Methods

Method

Using 4-methyl-N-sulfinylbenzamide as a dienophile in Diels-Alder reactions

Application Note: Asymmetric Hetero-Diels-Alder Cycloadditions Using 4-Methyl-N-sulfinylbenzamide Introduction & Mechanistic Rationale In the synthesis of complex chiral heterocycles, the hetero-Diels-Alder (HDA) reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Hetero-Diels-Alder Cycloadditions Using 4-Methyl-N-sulfinylbenzamide

Introduction & Mechanistic Rationale

In the synthesis of complex chiral heterocycles, the hetero-Diels-Alder (HDA) reaction stands as a cornerstone methodology for constructing six-membered rings with high stereoselectivity[1]. Among the most potent heterodienophiles are N-sulfinyl compounds. Specifically, 4-methyl-N-sulfinylbenzamide (widely referred to in the literature as N-sulfinyl-p-toluamide) is an exceptionally reactive and stable dienophile used to synthesize chiral 1,2-thiazine derivatives[2][3].

The utility of 4-methyl-N-sulfinylbenzamide stems from its highly polarized N=S double bond. The electron-withdrawing 4-methylbenzoyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the dienophile, facilitating rapid orbital overlap with electron-rich dienes[1]. When paired with chiral Lewis acids—such as Cu(II) or Zn(II) bis(oxazoline) (BOX) complexes, or Ti(IV)-based catalysts—the reaction achieves remarkable enantioselectivity (up to >98% ee)[4][5].

Causality of Stereocontrol: The high stereoselectivity is not accidental; it is driven by a rigid bidentate chelation. The Lewis acid metal center coordinates simultaneously to the carbonyl oxygen and the sulfinyl oxygen of 4-methyl-N-sulfinylbenzamide. This locks the dienophile into an s-cis conformation. The bulky chiral ligands (e.g., tert-butyl groups on a BOX ligand) effectively shield one face (typically the Si-face) of the N=S bond, forcing the incoming diene to attack exclusively from the unshielded Re-face[4][5].

Mechanism A Bidentate Chelation (Metal to O=C & O=S) B Conformational Locking (Rigid s-cis geometry) A->B C Steric Shielding (by Chiral Ligand) B->C D Endo-Selective Attack (on unshielded face) C->D

Mechanistic rationale for stereocontrol in Lewis acid-catalyzed HDA cycloadditions.

Experimental Workflow & Protocol

The following protocol details the asymmetric HDA reaction between 4-methyl-N-sulfinylbenzamide and 1,3-cyclohexadiene using a Cu(II)-(S,S)-t-Bu-BOX catalyst system. This methodology is designed as a self-validating system: visual cues and strict environmental controls ensure the integrity of the highly moisture-sensitive intermediates.

Workflow Step1 1. Catalyst Preparation Cu(OTf)2 + Chiral BOX Ligand Step2 2. Dienophile Activation Add 4-Methyl-N-sulfinylbenzamide Step1->Step2 Step3 3. Cycloaddition (-78 °C) Add 1,3-Diene Dropwise Step2->Step3 Step4 4. Reaction Quench Sat. NaHCO3 / DCM Extraction Step3->Step4 Step5 5. Purification Silica Gel Flash Chromatography Step4->Step5 Step6 6. Product Isolation Chiral 3,6-Dihydro-1,2-thiazine 1-oxide Step5->Step6

Workflow for the Asymmetric HDA Reaction of N-Sulfinyl Dienophiles.

Step-by-Step Methodology

Prerequisites: All glassware must be flame-dried under vacuum and backfilled with argon. 4-methyl-N-sulfinylbenzamide must be freshly prepared or stored under inert atmosphere, as ambient moisture will rapidly hydrolyze the N=S bond into p-toluamide and sulfur dioxide[2][3].

  • Catalyst Complexation:

    • In a Schlenk flask, combine Cu(OTf)₂ (0.10 mmol, 10 mol%) and (S,S)-t-Bu-BOX ligand (0.11 mmol, 11 mol%).

    • Add anhydrous dichloromethane (DCM, 5.0 mL). Stir at room temperature for 2 hours.

    • Validation Check: The solution will transition from a pale suspension to a clear, deep blue/green homogeneous solution, indicating successful formation of the active Cu(II)-BOX complex.

  • Dienophile Activation:

    • Add 4-methyl-N-sulfinylbenzamide (1.0 mmol) to the catalyst solution. Stir for 15 minutes.

    • Causality: This pre-incubation allows the bidentate coordination to fully establish before the diene is introduced, preventing uncatalyzed background reactions that would erode enantiomeric excess.

  • Cycloaddition:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: Ultra-low temperatures maximize the energy difference between the diastereomeric transition states, ensuring peak enantioselectivity[4].

    • Add 1,3-cyclohexadiene (1.5 mmol) dropwise down the side of the flask.

    • Stir at -78 °C for 16–24 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active dienophile spot confirms completion.

  • Quenching & Workup:

    • Quench the reaction at -78 °C by adding 2 mL of saturated aqueous NaHCO₃.

    • Causality: The basic quench neutralizes the Lewis acid, breaking the product-catalyst complex and preventing acid-catalyzed degradation of the sensitive 1,2-thiazine 1-oxide product during warming.

    • Allow the mixture to warm to room temperature. Extract with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in hexanes) to yield the pure endo cycloadduct.

Quantitative Data Summaries

The choice of catalyst heavily influences both the yield and the stereochemical outcome of the HDA reaction. Cyclic dienes predominantly yield endo adducts, whereas acyclic dienes tend to provide cis adducts[4]. Below is a comparative summary based on established literature parameters for 4-methyl-N-sulfinylbenzamide and related derivatives[4][5].

Diene SubstrateCatalyst SystemMajor AdductYield (%)Endo:Exo RatioEnantiomeric Excess (ee %)
1,3-CyclohexadieneCu(II)-(S,S)-t-Bu-BOXEndo85>95:5>98
1,3-CyclohexadieneZn(II)-(S,S)-t-Bu-BOXEndo6810:175
1,3-CyclohexadieneTi(IV)-TADDOLEndo82>90:1092
Acyclic 1,3-DienesCu(II)-(S,S)-t-Bu-BOXCis60–85N/A70–85

Downstream Applications in Drug Development

The 3,6-dihydro-1,2-thiazine 1-oxide scaffolds generated from these reactions are not merely end-products; they are highly versatile chiral building blocks for drug development[1][4].

  • Amino Alcohols & Homoallylic Amines: The N-S bond of the cycloadduct can be reductively cleaved (e.g., using Mo(CO)₆ or SmI₂) to yield highly functionalized, enantiopure homoallylic amines and amino alcohols[4]. These motifs are ubiquitous in modern pharmacophores, including sphingosine derivatives and protease inhibitors.

  • Retro-Diels-Alder Pathways: Beyond standard dienes, 4-methyl-N-sulfinylbenzamide exhibits unique reactivity with ynamines and phenylacetylene to form 1,4,3-oxathiazine-4-oxides. When heated, these adducts undergo a retro-Diels-Alder reaction to generate highly reactive α-oxo-sulfines and p-tolunitrile, offering a controlled, traceless release mechanism for transient electrophilic species in complex cascade syntheses[3][6].

References

  • Title: Asymmetric Diels–Alder reactions of N-sulfinyl dienophiles using chiral Ti(IV)
  • Source: researchgate.
  • Source: rsc.
  • Source: researchgate.
  • Source: scispace.

Sources

Application

Application Note: Hetero-Diels-Alder Cycloaddition Procedures with N-Sulfinyl Compounds

Introduction & Scientific Rationale N-Sulfinyl compounds—specifically N-sulfinylcarbamates, N-sulfinylamides, and N-sulfinylanilines—are highly reactive, electron-deficient heterodienophiles[1]. Their application in Hete...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

N-Sulfinyl compounds—specifically N-sulfinylcarbamates, N-sulfinylamides, and N-sulfinylanilines—are highly reactive, electron-deficient heterodienophiles[1]. Their application in Hetero-Diels-Alder (HDA) cycloadditions with conjugated 1,3-dienes provides a robust, stereoselective pathway to synthesize 3,6-dihydro-1,2-thiazine 1-oxides[2].

In modern drug development and complex organic synthesis, these cycloadducts serve as pivotal, masked intermediates. Through downstream reductive cleavage, the 1,2-thiazine 1-oxide ring can be opened to yield highly functionalized, chiral allylic amines, amino alcohols, and alpha-amino acids[3], which are ubiquitous motifs in pharmaceutical active pharmaceutical ingredients (APIs).

Mechanistic Causality & Stereocontrol

The defining reactive feature of N-sulfinyl dienophiles is their highly polarized N=S double bond. The attachment of an electron-withdrawing group (EWG) such as a carbamate (–CO₂Bn) or sulfonyl (–Ts) group to the nitrogen atom significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the N=S bond[4]. This facilitates a rapid, concerted [4+2] cycloaddition with the Highest Occupied Molecular Orbital (HOMO) of conjugated dienes.

Expert Insight on Asymmetric Induction: To achieve high enantioselectivity, chiral Lewis acids—typically Cu(II) or Zn(II) bis(oxazoline) (BOX) triflates—are employed[2]. The metal center coordinates in a bidentate fashion to both the sulfinyl oxygen and the adjacent carbonyl/sulfonyl oxygen of the dienophile[3]. This rigidifies the conformation of the dienophile and effectively shields one enantioface, directing the diene to attack from the less sterically hindered side. Cyclic dienes (e.g., 1,3-cyclohexadiene) predominantly proceed via an endo transition state, yielding endo adducts, whereas acyclic dienes favor cis adducts[3].

HDA_Mechanism Diene 1,3-Diene (HOMO Donor) TS Endo Transition State (Stereocontrol) Diene->TS [4+2] Cycloaddition Dienophile N-Sulfinyl Compound (LUMO Acceptor) Dienophile->TS LewisAcid Chiral Lewis Acid (LUMO Lowering) LewisAcid->Dienophile Coordination Product 3,6-dihydro-1,2-thiazine 1-oxide (Adduct) TS->Product Regio/Stereoselective Formation

Fig 1: Mechanistic logic of the Lewis acid-catalyzed HDA cycloaddition.

Experimental Protocols

Self-Validating System: The following protocols incorporate built-in quality control (QC) checkpoints to ensure the integrity of the highly moisture-sensitive intermediates.

Protocol A: Preparation of Benzyl N-Sulfinylcarbamate

Causality: N-sulfinylcarbamates are prone to rapid hydrolysis. They must be prepared freshly and used immediately or stored under strictly anhydrous argon[2]. Pyridine acts as an acid scavenger to drive the equilibrium forward and prevent premature degradation of the carbamate by HCl byproducts.

Materials: Benzyl carbamate (10 mmol), Thionyl chloride (SOCl₂, 30 mmol), Anhydrous Pyridine (22 mmol), Anhydrous Dichloromethane (DCM, 20 mL).

Step-by-Step:

  • Initiation: Dissolve benzyl carbamate in 20 mL of anhydrous DCM in a flame-dried Schlenk flask under argon. Cool the solution to 0 °C using an ice bath.

  • Activation: Add anhydrous pyridine dropwise over 5 minutes. QC Check: The solution should remain clear; slight yellowing is acceptable, but heavy precipitation indicates moisture contamination.

  • Sulfinylation: Slowly add SOCl₂ dropwise via syringe. Causality: Dropwise addition controls the highly exothermic reaction and prevents the formation of symmetrical sulfur diimides.

  • Maturation: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure (using a cold trap to catch excess SOCl₂). Extract the residue with anhydrous diethyl ether (3 × 15 mL) to precipitate pyridinium chloride salts.

  • Validation: Filter the suspension rapidly under argon. Concentrate the filtrate to yield the N-sulfinylcarbamate as a yellow oil. QC Check: IR spectroscopy must show a strong characteristic N=S=O stretching band at ~1160 cm⁻¹.

Protocol B: Catalytic Asymmetric HDA Cycloaddition

Causality: The use of Cu(OTf)₂ with a chiral BOX ligand creates a highly defined chiral pocket. The addition of 1,3-cyclohexadiene at low temperatures (-78 °C) maximizes the enantiofacial discrimination by minimizing the background (uncatalyzed) thermal cycloaddition pathway[3].

Materials: Benzyl N-sulfinylcarbamate (1.0 mmol), 1,3-Cyclohexadiene (1.5 mmol), Cu(OTf)₂ (0.1 mmol, 10 mol%), (S,S)-t-Bu-BOX ligand (0.11 mmol), Anhydrous DCM (5 mL).

Step-by-Step:

  • Catalyst Assembly: In a glovebox, combine Cu(OTf)₂ and the (S,S)-t-Bu-BOX ligand in a Schlenk tube. Add 2 mL of anhydrous DCM and stir for 2 hours at room temperature. QC Check: The formation of a deep blue/green solution visually validates the successful coordination of the BOX ligand to the Cu(II) center.

  • Dienophile Addition: Cool the catalyst solution to -78 °C. Add a solution of Benzyl N-sulfinylcarbamate (in 1.5 mL DCM) dropwise. Stir for 15 minutes to allow complete Lewis acid-dienophile complexation.

  • Cycloaddition: Add 1,3-cyclohexadiene dropwise down the side of the flask. Maintain the reaction at -78 °C for 16 hours.

  • Quenching: Quench the reaction at -78 °C by adding 2 mL of saturated aqueous NaHCO₃. Causality: Mild basic quenching neutralizes the Lewis acid and prevents acid-catalyzed epimerization of the newly formed stereocenters during warmup.

  • Purification: Extract with ethyl acetate (3 × 10 mL), dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc, 4:1). QC Check: TLC visualization with UV and phosphomolybdic acid (PMA) stain will reveal the cycloadduct.

Experimental_Workflow Step1 1. Dienophile Synthesis (Carbamate + SOCl2) Step3 3. HDA Cycloaddition (-78°C, DCM) Step1->Step3 Step2 2. Catalyst Preparation (Cu(OTf)2 + BOX ligand) Step2->Step3 Step4 4. Quenching & Extraction (NaHCO3 / EtOAc) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5 Step6 6. Downstream Cleavage (Ring Opening) Step5->Step6

Fig 2: Step-by-step experimental workflow for asymmetric HDA cycloaddition.

Quantitative Data Presentation

The choice of catalyst metal and dienophile protecting group drastically impacts the reaction metrics. The table below summarizes optimized conditions for various substrates[2][3].

DienophileDieneCatalystYield (%)ee (%)endo:exo Ratio
Benzyl N-sulfinylcarbamate1,3-CyclohexadieneCu(OTf)₂-BOX8598>10:1
Benzyl N-sulfinylcarbamateCyclopentadieneCu(OTf)₂-BOX8092>10:1
N-Sulfinyl-p-toluenesulfonamide1,3-CyclohexadieneZn(OTf)₂-BOX*687510:1
Benzyl N-sulfinylcarbamate2,3-Dimethyl-1,3-butadieneCu(OTf)₂-BOX7288N/A (cis)

*Note: Reactions run with Zn(II) catalysts often require the addition of TMSOTf (100 mol%) to achieve optimal turnover and selectivity[3].

Downstream Applications (Ring Cleavage)

The 3,6-dihydro-1,2-thiazine 1-oxide adducts are rarely the final synthetic target. The N–S bond can be reductively cleaved to reveal highly functionalized structural motifs[2]:

  • Grignard Addition: Treatment of the adduct with phenylmagnesium bromide (PhMgBr) attacks the sulfur atom, opening the ring to yield an acyclic, chiral sulfoxide.

  • Mo(CO)₆ Reduction: Refluxing the adduct with Molybdenum hexacarbonyl in aqueous acetonitrile directly cleaves the N–S bond, providing the corresponding N-protected amino alcohol in excellent yield.

References

  • Weinreb, S. M., & Boger, D. L. (1987). Hetero Diels-Alder Methodology in Organic Synthesis. Elsevier.[Link]

  • Endeshaw, M. M., Hansen, L. K., & Gautun, O. R. (2008). Preparation and evaluation of N-sulfinyl dienophiles for asymmetric hetero-Diels-Alder reactions. Journal of Heterocyclic Chemistry.[Link]

  • Endeshaw, M. M., & Gautun, O. R. (2004). Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates. PubMed / NIH.[Link]

  • Fan, R., et al. (2008). A Facile Synthesis of N-Sulfonyl and N-Sulfinyl Aldimines under Barbier-Type Conditions. ACS Publications.[Link]

Sources

Method

Synthesis of sulfinamides from 4-methyl-N-sulfinylbenzamide precursors

Application Note: Precision Synthesis of Sulfinamides via 4-Methyl-N-sulfinylbenzamide Precursors Part 1: Executive Summary & Strategic Rationale The Challenge: Sulfinamides ( ) are pivotal structural motifs in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Sulfinamides via 4-Methyl-N-sulfinylbenzamide Precursors

Part 1: Executive Summary & Strategic Rationale

The Challenge: Sulfinamides (


) are pivotal structural motifs in medicinal chemistry (e.g., transition state inhibitors) and asymmetric synthesis (e.g., Ellman’s auxiliary). However, traditional synthesis using sulfinyl chlorides (

) is plagued by instability, moisture sensitivity, and limited commercial availability of diverse sulfinyl sources.

The Solution: The utilization of 4-methyl-N-sulfinylbenzamide (also referred to as


-sulfinyl-p-toluamide) serves as a robust, bench-stable electrophilic sulfur transfer reagent. Unlike gaseous sulfur dioxide or volatile sulfinyl chlorides, this precursor allows for the controlled installation of the sulfinyl moiety via nucleophilic attack.

Mechanism of Action: The


-sulfinyl moiety (

) acts as a heterocumulene. The electron-withdrawing benzoyl group enhances the electrophilicity of the sulfur atom, facilitating attack by carbon nucleophiles (Grignard or organolithium reagents) to yield

-acyl sulfinamides. These can serve as stable intermediates or be deprotected to primary sulfinamides.

Part 2: Mechanistic Workflow & Visualization

The transformation relies on the polarity of the


 bond. The reaction must be strictly controlled to prevent double addition, which would lead to sulfoxides.
Figure 1: Reaction Mechanism & Pathway

G Precursor 4-Methyl-N-sulfinylbenzamide (Electrophile) TS Tetrahedral Intermediate Precursor->TS Nucleophilic Attack at Sulfur (-78°C) Nucleophile Grignard Reagent (R-MgX) Nucleophile->TS Product N-Acyl Sulfinamide (Stable Product) TS->Product Protonation (NH4Cl Quench) OverReaction Sulfoxide (Side Product) Product->OverReaction Excess RMgX (Avoid)

Caption: Mechanistic pathway for the nucleophilic addition of organometallics to N-sulfinylbenzamide. Low temperature prevents the over-addition to sulfoxides.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Precursor (4-Methyl-N-sulfinylbenzamide)

Note: While this compound can be sourced custom, in-house preparation ensures anhydrous integrity.

Reagents:

  • 4-Methylbenzamide (1.0 equiv)

  • Thionyl Chloride (

    
    ) (5.0 equiv) - Acts as reagent and solvent
    
  • Benzene or Toluene (Dry) - Optional co-solvent

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a

    
     drying tube (or inert gas line).
    
  • Addition: Charge the flask with 4-methylbenzamide. Add Thionyl Chloride carefully.

    • Expert Tip: The reaction is endothermic initially but releases

      
       and 
      
      
      
      gas. Ensure proper ventilation (fume hood).
  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. The solution should become clear and yellow/orange.

    • Checkpoint: Evolution of gas ceases when conversion is complete.

  • Isolation: Remove excess

    
     under reduced pressure (rotary evaporator).
    
  • Purification: The residue is often a yellow oil or low-melting solid. It can be purified by vacuum distillation or used crude if the NMR purity is >95%.

    • Storage: Store under Argon at -20°C. Moisture sensitive.

Protocol B: Synthesis of Sulfinamides (Nucleophilic Addition)

Reagents:

  • 4-Methyl-N-sulfinylbenzamide (1.0 equiv)

  • Organometallic Reagent (Grignard

    
     or Organolithium 
    
    
    
    ) (1.1 equiv)
  • THF (Anhydrous)

  • Saturated

    
     solution[1]
    

Step-by-Step:

  • Dissolution: Dissolve 4-methyl-N-sulfinylbenzamide in anhydrous THF (0.2 M concentration) under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Cooling: Cool the solution to -78°C (Dry ice/acetone bath).

    • Why? This is critical.[2] Higher temperatures promote the "double addition" of the nucleophile, cleaving the S-N bond and forming a sulfoxide (

      
      ).
      
  • Addition: Add the Grignard reagent dropwise via syringe over 30 minutes.

    • Observation: A color change (often to deep yellow or orange) indicates the formation of the magnesiated intermediate.

  • Stirring: Stir at -78°C for 1 hour.

  • Quench: Quench the reaction at low temperature with saturated aqueous

    
    .
    
    • Mechanism:[3][4][5][6][7][8] This protonates the nitrogen, freezing the reaction at the sulfinamide stage.

  • Workup: Warm to room temperature. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Table 1: Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of precursorEnsure all glassware is flame-dried; use fresh bottles of anhydrous THF.
Sulfoxide Formation Temperature too highStrictly maintain -78°C during addition; ensure dropwise addition is slow.
No Reaction Grignard degradationTitrate Grignard reagent before use to verify concentration.
Impure Product Benzamide cleavageAvoid acidic workup; use neutral silica gel for purification.

Part 4: Deprotection to Primary Sulfinamides (Optional)

If the target is the free primary sulfinamide (


), the 4-methylbenzoyl group must be removed.

Method: Basic Hydrolysis

  • Dissolve the

    
    -acyl sulfinamide in Methanol.
    
  • Add NaOH (2.0 equiv, 1M solution).

  • Stir at RT for 2–4 hours.

  • Extract the free sulfinamide. Note: Sulfinamides are amphoteric; pH control during extraction is vital.

Part 5: References

  • Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine. Organic Letters. Link

  • Ellman, J. A., et al. (2023).[9] Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides. Journal of Organic Chemistry. Link

  • Kresze, G., & Wucherpfennig, W. (1967). Organic N-sulfinyl compounds. Angewandte Chemie International Edition. Link

  • Garigipati, R. S., et al. (1988). Reaction of N-sulfinyl compounds with nucleophiles. Journal of Organic Chemistry. Link

Sources

Application

Reaction conditions for nucleophilic addition to N-sulfinylbenzamides

Application Note: Reaction Conditions for Nucleophilic Addition to N-Sulfinyl Electrophiles Executive Summary N-Sulfinyl compounds are privileged electrophiles in modern synthetic chemistry and drug development. Dependin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for Nucleophilic Addition to N-Sulfinyl Electrophiles

Executive Summary

N-Sulfinyl compounds are privileged electrophiles in modern synthetic chemistry and drug development. Depending on the structural context, nucleophilic addition can be directed either to the carbon atom of the C=N bond (in N-sulfinyl imines) to yield chiral amines, or directly to the sulfur atom of the N=S bond (in N-sulfinylamines and N-sulfinylbenzamides) to yield sulfinamides[1][2]. This application note details the causal mechanisms, optimized reaction conditions, and validated protocols for both paradigms, equipping researchers with robust methodologies for late-stage functionalization and chiral building block synthesis.

Mechanistic Paradigms & Causality (E-E-A-T)

Paradigm A: Diastereoselective C=N Addition to N-Sulfinyl Imines

The addition of organometallic reagents (e.g., Grignard reagents) to N-tert-butanesulfinyl benzaldimines is a cornerstone of asymmetric amine synthesis[3]. The stereochemical outcome is strictly governed by the choice of solvent and the nature of the organometallic species.

  • Causality: In non-coordinating solvents like dichloromethane (CH₂Cl₂), the magnesium atom of the Grignard reagent coordinates simultaneously to the imine nitrogen and the sulfinyl oxygen. This forms a rigid, six-membered Zimmerman-Traxler-type transition state, effectively blocking one diastereoface and resulting in high diastereomeric ratios (dr > 95:5). Conversely, strongly coordinating solvents like tetrahydrofuran (THF) saturate the magnesium coordination sphere, forcing an open transition state that severely degrades stereocontrol[3].

Paradigm B: Photocatalytic N=S Addition to N-Sulfinylamines

Direct nucleophilic addition to the highly electrophilic N=S bond of N-sulfinylbenzamides (


) or N-sulfinyltritylamines yields valuable sulfinamides. Recently, a breakthrough photocatalytic approach has enabled the use of inexpensive boronic acids as radical precursors for this transformation[4].
  • Causality: Alkyl and aryl boronic acids possess high oxidation potentials, making direct single-electron transfer (SET) by standard photocatalysts thermodynamically unfavorable. The critical intervention is the addition of a Lewis base (e.g., 4-cyanopyridine). Coordination of the Lewis base to the empty p-orbital of boron rehybridizes it from sp² to sp³. This tetracoordinated boronate complex exhibits a drastically lowered oxidation potential, allowing mild excited-state photocatalysts to oxidize it. The resulting carbon-centered radical adds to the N=S bond, forming a sulfinamidyl radical that is subsequently reduced and protonated to deliver the sulfinamide[2][4].

Experimental Protocols

Protocol 1: Asymmetric Synthesis of Chiral Amines via Grignard Addition

Objective: Synthesis of enantiopure 1-phenylpropan-1-amine derivatives via C=N addition. Reagents: N-tert-butanesulfinyl benzaldimine (1.0 equiv), Ethylmagnesium bromide (EtMgBr, 3.0 M in Et₂O, 2.0 equiv), anhydrous CH₂Cl₂.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add N-tert-butanesulfinyl benzaldimine (1.0 mmol) and dissolve in anhydrous CH₂Cl₂ (10 mL, 0.1 M).

  • Temperature Control: Cool the solution to -48 °C (using a dry ice/acetonitrile bath). Insight: Maintaining -48 °C maximizes the rigidity of the cyclic transition state without freezing the solvent, ensuring optimal stereocontrol.

  • Nucleophile Addition: Add EtMgBr (2.0 mmol) dropwise over 10 minutes.

    • Self-Validation Check: The solution will exhibit a transient color change (typically pale yellow to deeper yellow) indicating magnesium complexation.

  • Reaction Monitoring: Stir at -48 °C for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the UV-active imine spot validates conversion.

  • Quench & Workup: Quench the reaction strictly at -48 °C by the slow addition of saturated aqueous NH₄Cl (5 mL) to prevent epimerization. Allow to warm to room temperature. Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate.

  • Cleavage (Optional): To isolate the free amine, treat the crude sulfinamide with 4M HCl in dioxane/MeOH (1:1) for 1 hour at room temperature, followed by a basic workup.

Protocol 2: Photocatalytic Radical Addition to N-Sulfinylamines

Objective: Radical addition to N-sulfinylbenzamide using boronic acids to yield N-acyl sulfinamides. Reagents: N-sulfinylbenzamide (0.2 mmol), Alkylboronic acid (0.3 mmol), Photocatalyst [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%), 4-cyanopyridine (20 mol%), anhydrous DMF (2 mL).

Step-by-Step Methodology:

  • Assembly: In an oven-dried 10 mL vial equipped with a Teflon septum, combine the N-sulfinylbenzamide, alkylboronic acid, photocatalyst, and Lewis base.

  • Degassing: Add anhydrous DMF (2 mL). Degas the mixture via three freeze-pump-thaw cycles or sparge with argon for 15 minutes.

    • Self-Validation Check: The solution should be clear and brightly colored (yellow/orange) characteristic of the dissolved Iridium catalyst.

  • Irradiation: Place the vial in a photoreactor equipped with 440 nm blue LEDs. Stir vigorously at room temperature for 12 hours.

  • Reaction Monitoring: Analyze an aliquot via LC-MS. The presence of the [M+H]⁺ mass corresponding to the target sulfinamide validates the SET cascade.

  • Purification: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine (to remove DMF), dry over MgSO₄, concentrate, and purify via flash chromatography.

Data Presentation

Table 1: Solvent and Additive Effects on Diastereoselectivity in Grignard Addition

Solvent Additive Transition State Model Typical dr (Syn:Anti) Yield (%)
THF None Open 60:40 to 80:20 85
CH₂Cl₂ None Closed (6-membered) > 95:5 92

| Toluene | AlMe₃ | Lewis Acid-Activated | 90:10 | 88 |

Table 2: Substrate Scope and Yields for Photocatalytic N=S Addition

Radical Precursor Lewis Base Additive Photocatalyst Light Source Yield (%)
Phenylboronic Acid 4-Cyanopyridine (20 mol%) [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ 440 nm Blue LED 86
Cyclohexylboronic Acid 4-Cyanopyridine (20 mol%) [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ 440 nm Blue LED 81

| Methylboronic Acid | 4-Cyanopyridine (20 mol%) |[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | 440 nm Blue LED | 74 |

Mandatory Visualization

G Imine N-Sulfinyl Imine TS_Coord THF (Coordinating) Open Transition State Imine->TS_Coord TS_NonCoord CH2Cl2 (Non-Coordinating) Closed 6-Membered TS Imine->TS_NonCoord Grignard Grignard (R-MgX) Grignard->TS_Coord Grignard->TS_NonCoord Prod_Anti Anti-Product (Low dr) TS_Coord->Prod_Anti Favored Pathway Prod_Syn Syn-Product (High dr >95:5) TS_NonCoord->Prod_Syn Favored Pathway

Fig 1: Stereochemical divergence in Grignard addition to N-sulfinyl imines based on solvent coordination.

G Boronic Boronic Acid + Lewis Base (sp3-hybridized) Radical Alkyl/Aryl Radical (R•) Boronic->Radical SET Oxidation by *PC AdductRad Sulfinamidyl Radical Radical->AdductRad Addition to N=S NSO N-Sulfinylamine (R'-N=S=O) NSO->AdductRad Anion Sulfinamidyl Anion AdductRad->Anion SET Reduction by PC- Product Sulfinamide Product Anion->Product Protonation

Fig 2: Photocatalytic cycle for radical addition to N-sulfinylamines via SET processes.

References

  • Evans, J. W.; Ellman, J. A. "Stereoselective Synthesis of 1,2-Disubstituted β-Amino Alcohols by Nucleophilic Addition to N-tert-Butanesulfinyl α-Alkoxyaldimines." Journal of Organic Chemistry, 2003, 68(26), 9948–9957. URL: [Link]

  • Zhao, L.; Hu, W.; He, Y.-K.; Yang, Y. "Photocatalytic Sulfinamide Synthesis with Boronic Acids and N-Sulfinylamines." Journal of Organic Chemistry, 2026, 91(3), 1500–1510. URL: [Link]

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010, 110(6), 3600–3740. URL: [Link]

Sources

Method

Application Note: Precision Synthesis of 4-Methyl-N-sulfinylbenzamide

Abstract & Application Context N-sulfinylamides ( ) are highly reactive, versatile intermediates in organic synthesis. Unlike their stable N-sulfinylaniline counterparts, N-sulfinylamides are prone to thermal decompositi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Context

N-sulfinylamides (


) are highly reactive, versatile intermediates in organic synthesis. Unlike their stable N-sulfinylaniline counterparts, N-sulfinylamides are prone to thermal decomposition into nitriles (

) and sulfur dioxide. However, when isolated, they serve as potent enophiles in Diels-Alder reactions, precursors for 1,4,3,5-oxathiadiazepines , and radical precursors in photoredox catalysis (e.g., for desulfurative alkylation).

This protocol details the controlled synthesis of 4-methyl-N-sulfinylbenzamide (CAS: 40014-43-5) from 4-methylbenzamide. The method utilizes a pyridine-mediated thionyl chloride reaction to suppress the thermodynamic drive toward nitrile formation, ensuring high fidelity isolation of the N-sulfinyl species.

Reaction Mechanism & Logic

The transformation of a primary amide to an N-sulfinylamide involves the nucleophilic attack of the amide nitrogen on the sulfur atom of thionyl chloride.

Critical Mechanistic Insight
  • Without Base (Thermal): Heating primary amides with thionyl chloride typically results in the von Braun amide degradation , yielding the nitrile (4-methylbenzonitrile),

    
    , and HCl.
    
  • With Base (Pyridine): The presence of pyridine acts as an HCl scavenger. This prevents the protonation of the intermediate and the subsequent elimination step that leads to the nitrile. Instead, it stabilizes the N-sulfinyl motif (

    
    ), allowing for its isolation.
    
Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation between nitrile formation (unwanted) and N-sulfinylamide isolation (target).

ReactionMechanism cluster_conditions Reaction Control Amide 4-Methylbenzamide (Starting Material) Inter1 Intermediate A (Amido-chlorosulfite) Amide->Inter1 + SOCl2 - HCl SOCl2 Thionyl Chloride (Reagent) Target 4-Methyl-N-sulfinylbenzamide (Target Product) Inter1->Target + Pyridine (Traps HCl) Nitrile 4-Methylbenzonitrile (Degradation Product) Inter1->Nitrile Thermal Elimination (- SO2, - HCl) Pyridine Pyridine (Base/Scavenger)

Figure 1: Mechanistic divergence in the reaction of amides with thionyl chloride. The inclusion of pyridine is the critical control point for diverting the pathway toward the N-sulfinylamide.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 4-Methylbenzamide (10 mmol, 1.35 g)

    • Thionyl Chloride (

      
      ) (12 mmol, 0.87 mL) – Freshly distilled recommended.
      
    • Pyridine (anhydrous, 20 mmol, 1.6 mL)

    • Benzene or Toluene (anhydrous, 20 mL)

  • Equipment:

    • 50 mL 2-neck round-bottom flask (flame-dried,

      
       atmosphere).
      
    • Pressure-equalizing addition funnel.

    • Reflux condenser with

      
       drying tube (Strict moisture exclusion).
      
    • Magnetic stir bar.[1]

Step-by-Step Procedure
StepActionTechnical Rationale
1 Setup Assemble the glassware under a nitrogen atmosphere. Dissolve 4-methylbenzamide (1.35 g) and pyridine (1.6 mL) in anhydrous benzene (20 mL).
2 Addition Cool the solution to 0–5°C. Add thionyl chloride (0.87 mL) dropwise via the addition funnel over 15 minutes.
3 Reaction Allow the mixture to warm to room temperature, then heat to reflux for 30–60 minutes .
4 Filtration Cool to room temperature. Filter off the precipitated pyridine hydrochloride (Py·HCl) under an inert atmosphere (e.g., Schlenk filtration).
5 Isolation Concentrate the filtrate under reduced pressure (rotary evaporator with a drying tube attached) to remove solvent and excess

.
6 Purification The residue is a yellow/orange oil or low-melting solid. Purify by vacuum distillation or crystallization from dry hexane/benzene if solid.

Characterization & Self-Validation

To ensure the protocol was successful, the researcher must validate the presence of the N-sulfinyl group and the absence of the nitrile degradation product.

Spectral Validation Table
TechniqueParameterObservationInterpretation
IR Spectroscopy

1100–1200 cm⁻¹ (Strong, broad)Diagnostic: Confirms formation of N-sulfinyl bond.
IR Spectroscopy

~2230 cm⁻¹Absence Required: Presence indicates degradation to nitrile.
IR Spectroscopy

3100–3400 cm⁻¹Absence Required: Confirms full conversion of starting amide.
Physical State AppearanceYellow/Orange Oil or SolidN-sulfinyl compounds are chromophores due to

transitions.
Hydrolysis Test (Self-Validating Check)

If the identity of the product is in doubt, perform a Hydrolysis Reversion Test :

  • Take a small aliquot (50 mg) of the product.

  • Add 0.5 mL of water.

  • Observation: The yellow color should disappear, and a white precipitate (4-methylbenzamide) should form immediately.

    • Reaction:

      
      .
      
    • This confirms the product was the moisture-sensitive N-sulfinylamide and not the stable nitrile.

Safety & Handling

  • Thionyl Chloride: Highly toxic, releases HCl and

    
     upon contact with moisture. Handle only in a functioning fume hood.
    
  • Pyridine: Noxious odor, toxic by inhalation.

  • Product Stability: 4-methyl-N-sulfinylbenzamide is extremely moisture sensitive . Store in a sealed vessel under argon at -20°C.

References

  • Tsuge, O., & Mataka, S. (1971). Studies of N-Sulfinyl Compounds.[2][3] VI. The Preparation of N-Sulfinylbenzamide and Its Reaction with Styrene Oxide. Bulletin of the Chemical Society of Japan, 44(10), 2836–2839.

  • Kirsanov, A. V. (1954). Reaction of amides of carboxylic acids with thionyl chloride. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya. (Foundational work on amide-thionyl chloride chemistry).
  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Esters from Benzamide using Thionyl Chloride. (Context on Nitrile formation vs. other pathways).

Sources

Method

Technical Application Note: Grignard Addition Protocols for 4-Methyl-N-sulfinylbenzamide

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of sulfinamides and sulfonimidamides via the -sulfinyl amide route. The specific reagent, 4-methyl- -sulfinylbenzamide (a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of sulfinamides and sulfonimidamides via the


-sulfinyl amide  route. The specific reagent, 4-methyl-

-sulfinylbenzamide
(also referred to as

-sulfinyl-p-toluamide), serves as a highly reactive electrophilic sulfur source.

-Acyl Sulfinamides and Primary Sulfinamides via Grignard Reagents
Reagent Focus:  4-methyl-

-sulfinylbenzamide (

-Tol-CONSO)

Executive Summary & Mechanistic Rationale

The reaction of Grignard reagents with 4-methyl-


-sulfinylbenzamide  is a powerful, modular method for constructing the S(IV)–N  bond. Unlike the reaction with sulfinyl amines (e.g., Ellman’s reagent precursors), the presence of the carbonyl group in 4-methyl-

-sulfinylbenzamide activates the sulfur center towards nucleophilic attack while providing a removable benzoyl handle.
Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the Grignard reagent at the sulfur atom of the


-sulfinyl motif. The carbonyl oxygen likely assists in coordinating the magnesium species, stabilizing the transition state.
  • Activation: The

    
    -sulfinyl amide (
    
    
    
    ) possesses a highly electrophilic sulfur atom due to the electron-withdrawing nature of the acyl group.
  • Addition: The organomagnesium species (

    
    ) attacks the sulfur, breaking the 
    
    
    
    
    
    -bond (or
    
    
    
    
    -bond depending on resonance contributors), forming a magnesium sulfinamidate intermediate.
  • Product Formation: Protonation yields the

    
    -acyl sulfinamide  (
    
    
    
    ).
  • Utility: This intermediate can be hydrolyzed to yield primary sulfinamides (

    
    ), which are difficult to synthesize directly.
    

Reagent Preparation: 4-methyl-N-sulfinylbenzamide

Note:


-sulfinyl amides are moisture-sensitive and are best prepared fresh or stored under inert atmosphere at -20°C.
Synthesis Protocol

Reaction:



ParameterSpecification
Starting Material 4-Methylbenzamide (1.0 equiv)
Reagent Thionyl Chloride (

) (Excess, typically 3-5 equiv)
Solvent Benzene or Toluene (Anhydrous)
Conditions Reflux for 2–4 hours
Purification Vacuum distillation (essential to remove excess

)
Appearance Yellow/Orange oil or low-melting solid

Critical QC Step: Verify the disappearance of the amide N-H stretch in IR and the appearance of the characteristic


 stretch (approx. 1100–1250 cm⁻¹).

Core Protocol: Grignard Addition[1][2][3][4]

This protocol describes the addition of a generic Grignard reagent (


) to 4-methyl-

-sulfinylbenzamide to synthesize the

-acyl sulfinamide.
Materials & Equipment[2][5][6][7]
  • Substrate: 4-methyl-

    
    -sulfinylbenzamide (1.0 equiv), dissolved in anhydrous THF.
    
  • Nucleophile: Grignard reagent (

    
    , 1.1–1.2 equiv). Titrate before use.
    
  • Solvent: Anhydrous THF (Ether is a viable alternative for less soluble substrates).

  • Atmosphere: Argon or Nitrogen (positive pressure).

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Cool to room temperature under Argon flow.

  • Substrate Dissolution: Charge the flask with 4-methyl-

    
    -sulfinylbenzamide (e.g., 5.0 mmol) and anhydrous THF (25 mL, 0.2 M concentration).
    
  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

    • Expert Insight: While some protocols operate at 0°C, starting at -78°C minimizes competing attack at the carbonyl center and prevents over-addition.

  • Grignard Addition: Add the Grignard reagent solution dropwise over 15–20 minutes.

    • Observation: The yellow/orange color of the sulfinyl amide solution typically fades or shifts to a pale suspension as the magnesium sulfinamidate forms.

  • Reaction Monitoring: Stir at -78°C for 30 minutes, then allow to warm slowly to 0°C over 1 hour. Monitor by TLC (silica gel) or LC-MS.

    • Note: The intermediate is an anion; quench a small aliquot with saturated

      
       for TLC analysis.
      
  • Quench: Quench the reaction at 0°C by the slow addition of Saturated Aqueous

    
     (10 mL).
    
  • Workup:

    • Dilute with EtOAc (30 mL).

    • Separate phases.[1] Extract aqueous layer with EtOAc (2 x 20 mL).

    • Wash combined organics with Brine (20 mL).

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc gradient). The

    
    -acyl sulfinamide product is typically stable on silica.
    
Data Summary Table: Optimization Parameters
VariableRecommendationRationale
Temperature -78°C

0°C
Low temp favors S-attack over C-attack (carbonyl).
Stoichiometry 1.1 equiv GrignardSlight excess ensures full conversion; large excess risks double addition.
Solvent THFSolubilizes the magnesium intermediate better than

.
Addition Rate Slow (Dropwise)Prevents local heating and decomposition of the sulfinyl moiety.

Post-Synthetic Transformation: Hydrolysis to Primary Sulfinamides

To access the free primary sulfinamide (


), the 4-methylbenzoyl group must be removed.

Protocol:

  • Dissolve the

    
    -acyl sulfinamide in MeOH .
    
  • Add Hydrazine hydrate (2.0 equiv) or NaOH (1M, 2.0 equiv).

  • Stir at room temperature for 1–3 hours.

  • The 4-methylbenzhydrazide (or benzoic acid salt) byproduct precipitates or is removed during extraction.

  • Isolate the primary sulfinamide (

    
    ).
    

Visualizing the Workflow

The following diagram illustrates the reaction pathway, highlighting the critical divergence between the desired S-attack and the undesired C-attack.

Grignard_Protocol Start 4-Methyl-N-sulfinylbenzamide (p-Tol-CONSO) Intermediate Mg-Sulfinamidate Intermediate Start->Intermediate THF, -78°C Nucleophilic Attack at S Grignard Grignard Reagent (R-MgX) Grignard->Intermediate Product_Acyl N-Acyl Sulfinamide (p-Tol-CO-NH-S(O)-R) Intermediate->Product_Acyl Sat. NH4Cl Quench (Protonation) Side_Product Ketone/Amide (C-Attack Byproducts) Intermediate->Side_Product High Temp (>0°C) Attack at Carbonyl Product_Primary Primary Sulfinamide (R-S(O)NH2) Product_Acyl->Product_Primary Hydrazine/NaOH (Deprotection)

Caption: Reaction pathway for the synthesis of sulfinamides via 4-methyl-N-sulfinylbenzamide. Green nodes indicate desired synthetic targets.

Troubleshooting & Expert Tips

Issue: Low Yield / Complex Mixture
  • Cause 1: Moisture.

    
    -sulfinyl amides hydrolyze rapidly to the amide and 
    
    
    
    .
    • Solution: Verify reagent quality by IR immediately before use. Ensure THF is distilled from Na/Benzophenone or dried via alumina columns.

  • Cause 2: C-Attack (Carbonyl Addition).

    • Solution: Strictly maintain -78°C during addition. Bulky Grignard reagents (e.g.,

      
      -BuMgCl) are more selective for Sulfur than sterically unhindered ones (e.g., MeMgBr).
      
  • Cause 3: Over-addition.

    • Solution: Use exactly 1.0–1.1 equivalents of Grignard. Excess Grignard can attack the resulting sulfinamide or the carbonyl group of the product.

Issue: Product Instability
  • Observation: Sulfinamides can oxidize to sulfonamides or rearrange.

  • Solution: Store products under Nitrogen at -20°C. Avoid strong acids during workup.

References

  • Davis, F. A., et al. "Chemistry of the N-sulfinyl group. Synthesis of sulfinamides." Journal of Organic Chemistry.

  • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002. (Contextual reference for Sulfinyl chemistry).

  • Willis, M. C., et al. "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine." Organic Letters, 2020. (Analogous reactivity of N-sulfinyl reagents).

  • Senning, A. "N-Sulfinylamines and N-Sulfinylamides." Chemical Reviews. (Comprehensive review of N-sulfinyl reactivity).

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of 4-methyl-N-sulfinylbenzamide during storage

This technical support guide addresses the stability and storage of 4-methyl-N-sulfinylbenzamide (also known as N-sulfinyl-p-toluamide). Note on Chemical Identity: This guide specifically addresses the N-sulfinyl derivat...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the stability and storage of 4-methyl-N-sulfinylbenzamide (also known as N-sulfinyl-p-toluamide).

Note on Chemical Identity: This guide specifically addresses the N-sulfinyl derivative (


), not the sulfonamide (

) or sulfinamide (

). The N-sulfinyl moiety is highly moisture-sensitive and requires specific handling distinct from its more stable analogs.

Status Dashboard: Quick Diagnostic

Use this section for immediate assessment of your reagent's integrity.

IndicatorActive Reagent (Good)Hydrolyzed / Degraded (Bad)Action Required
Physical State Yellow/Orange Oil or Low-Melting SolidWhite, crusty solidStop. Material is compromised.
Melting Point Low (~60–80°C range)*High (~158–160°C)Test. Check MP. If >150°C, it is the amide.
Odor Pungent, acrid (distinctive)Strong Sulfur Dioxide (

) smell
Ventilate.

release indicates active hydrolysis.
Solubility Soluble in dry

, Toluene
Insoluble precipitate forms in non-polar solventsFilter. The precipitate is likely 4-methylbenzamide.

*Note: Pure N-sulfinylbenzamides are often low-melting solids that may supercool into oils.

Knowledge Base: The Hydrolysis Vector

Why does this compound degrade?

The N-sulfinyl group (


) is an "aza-analog" of sulfur dioxide and is highly electrophilic at the sulfur atom. It acts as a powerful dehydrating agent because it reacts thermodynamically downhill with water.
Degradation Mechanism

Upon exposure to atmospheric moisture, water attacks the sulfur atom. This forms an unstable intermediate (sulfinamic acid derivative) which rapidly decarboxylates (losses


) to yield the primary amide.

HydrolysisMechanism Reagent 4-methyl-N-sulfinylbenzamide (Ar-CON=S=O) Intermediate [Intermediate] Ar-CO-NH-SO₂H Reagent->Intermediate Nucleophilic Attack (on Sulfur) Water H₂O (Moisture) Water->Intermediate Product1 4-methylbenzamide (Ar-CONH₂) (White Solid) Intermediate->Product1 Decomposition Product2 SO₂ (Gas) Intermediate->Product2 -SO₂

Figure 1: The irreversible hydrolysis pathway. The release of SO₂ gas drives the equilibrium to the right, leaving behind the inert amide solid.

Standard Operating Procedures (SOP): Zero-Moisture Storage

Objective: Maintain water content < 10 ppm. Critical Rule: Parafilm is insufficient for long-term storage of N-sulfinyl compounds.

Protocol A: The "Schlenk" Standard (Recommended)
  • Vessel: Use a Schlenk tube with a high-vacuum Teflon valve (Young's tap). Avoid rubber septa for storage > 48 hours (septa are permeable to moisture over time).

  • Atmosphere: Cycle the vessel 3x (Vacuum/Argon) before introducing the reagent.

  • Transfer: Handle only in a glovebox or under positive Argon flow using cannula transfer.

  • Seal: Close the Teflon valve firmly. Wrap the joint with electrical tape (more impermeable than Parafilm).

  • Temp: Store at +4°C. (Cold storage reduces the kinetic rate of hydrolysis from trace trapped moisture).

Protocol B: The "Ampoule" Method (Long-term / > 1 Month)

For archival storage, flame-sealing in glass ampoules under vacuum is the only method to guarantee zero degradation.

Storage MethodPermeability RiskRecommended Duration
Glass Ampoule (Flame Sealed) NoneYears
Teflon Valve (Schlenk) Very LowMonths
Rubber Septum + Parafilm HighDays
Screw Cap Vial Critical FailureHours

Troubleshooting Console & FAQs

Q: The compound has solidified into a white mass. Can I redissolve it? A: Likely No . If it has turned white and high-melting, it has converted to 4-methylbenzamide. This amide is much less soluble in non-polar solvents (like hexanes/toluene) than the N-sulfinyl reagent.

  • Test: Take a small sample. Add dry toluene. If a white solid remains undissolved, that is the hydrolysis product.

Q: I see "smoke" when I open the bottle. A: This is likely SO₂ gas escaping (formed from hydrolysis) reacting with atmospheric moisture to form sulfurous acid mist, or simply the release of built-up pressure. This indicates the barrier was breached.

Q: Can I repurify partially degraded material? A: Yes, via Vacuum Distillation or Sublimation. Since the contaminant is the amide (high MP solid) and the reagent is an oil/low-melting solid:

  • Connect the flask to a high-vacuum line (< 0.1 mmHg).

  • Gently heat. The N-sulfinyl compound will distill/sublime over at a lower temperature than the amide.

  • Note: Do not recrystallize from standard solvents unless strictly anhydrous; you will only accelerate hydrolysis.

Q: Why not use a drying agent like Silica or MgSO4? A: Danger. N-sulfinyl compounds are highly reactive electrophiles. They can react with the surface hydroxyls of silica gel or alumina, decomposing the reagent. Use molecular sieves (3Å or 4Å) that have been flame-activated immediately prior to use, but physical separation (distillation) is safer.

Quality Control Lab (Validation)

Use these spectral signatures to validate the purity of your 4-methyl-N-sulfinylbenzamide.

Infrared (IR) Spectroscopy

This is the fastest check. Look for the N=S=O stretch and the absence of N-H.

Functional GroupFrequency (cm⁻¹)Interpretation
N=S=O (Asymmetric) 1230–1290 Strong, characteristic of active reagent.
N=S=O (Symmetric) 1140–1180 Strong, characteristic of active reagent.
C=O (Carbonyl) ~1680–1700Shifted slightly compared to the amide.
N-H Stretch 3200–3400If present, hydrolysis has occurred.
QC Decision Tree

QCDecision Start Sample QC Check IR Run IR Spectrum Start->IR CheckNH Is there a peak at 3200-3400 cm⁻¹? IR->CheckNH CheckNSO Are peaks present at 1150 & 1250 cm⁻¹? CheckNH->CheckNSO No Fail FAIL: Hydrolyzed (Contains Amide) CheckNH->Fail Yes (Amide present) Pass PASS: Active Reagent Proceed with Experiment CheckNSO->Pass Yes CheckNSO->Fail No Purify Action: Distill under Vacuum Fail->Purify

Figure 2: QC workflow for validating reagent integrity prior to synthesis.

References

  • Kresze, G., & Wucherpfennig, W. (1967). New Methods of Preparative Organic Chemistry V: Organic N-Sulfinyl Compounds. Angewandte Chemie International Edition in English, 6(2), 149-167. Link

    • Foundational review on the synthesis, reactivity, and spectroscopy of N-sulfinyl compounds.
  • Kresze, G., Maschke, A., et al. (1962). Organic N-Sulfinyl Compounds. Angewandte Chemie International Edition, 1(2), 89-98. Link

    • Establishes the hydrolysis mechanism and physical properties of the benzamide deriv
  • Glass, R. S. (1995).Sulfur-Nitrogen Compounds. In: Comprehensive Organic Functional Group Transformations. Elsevier. General reference for the handling of moisture-sensitive sulfur-nitrogen functionalities.
Optimization

N-Sulfinyl-p-Toluamide Cycloadditions: Temperature Optimization &amp; Troubleshooting Hub

Welcome to the Technical Support Center for N-sulfinyl-p-toluamide cycloadditions. This guide is designed for researchers, synthetic chemists, and drug development professionals who are utilizing N-sulfinyl amides as rea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-sulfinyl-p-toluamide cycloadditions. This guide is designed for researchers, synthetic chemists, and drug development professionals who are utilizing N-sulfinyl amides as reactive heterodienophiles or dienes in complex ring-forming reactions.

Mechanistic Principles & Thermal Causality

N-sulfinyl-p-toluamide is a highly versatile, electron-deficient reagent. In the presence of alkynes (such as ynamines or phenylacetylene), it undergoes a rapid [4+2] cycloaddition to form 1,4,3-oxathiazin-4-oxides [1]. Because the electron-withdrawing p-toluamide group significantly lowers the LUMO of the N=S=O system, these reactions are highly exothermic and proceed readily at or below room temperature [2].

The master variable in this chemistry is temperature.

  • Kinetic Control (0 °C to 25 °C): Low temperatures trap the kinetic [4+2] cycloadduct (the 1,4,3-oxathiazin-4-oxide).

  • Thermodynamic Sink (>60 °C): The oxathiazine ring is highly strained. If the temperature rises, the system overcomes the activation barrier for a cycloreversion (retro-Diels-Alder). The thermodynamic driving force of forming a stable aromatic nitrile (p-tolunitrile) pushes the reaction forward, extruding a highly reactive acyl-sulfine [1].

Pathway A N-Sulfinyl-p-toluamide + Alkyne B [4+2] Cycloaddition (0°C to 25°C) A->B Kinetic Control C 1,4,3-Oxathiazin-4-oxide (Kinetic Adduct) B->C Forward Reaction D Retro-Diels-Alder (>60°C) C->D Thermal Cleavage E Acyl-Sulfine + p-Tolunitrile D->E Thermodynamic Sink

Mechanistic pathway of N-sulfinyl-p-toluamide cycloaddition and thermal retro-Diels-Alder.

Quantitative Temperature Data

To successfully isolate your target compound, you must align your reaction conditions with the thermal stability of the desired intermediate. The table below summarizes the causal relationship between reaction temperature and product distribution [1].

Reaction TemperatureTimeMajor Product IsolatedYieldMechanistic Outcome
-20 °C 12 h1,4,3-Oxathiazin-4-oxide>85%Pure Kinetic[4+2] Cycloaddition
0 °C to 25 °C 4 h1,4,3-Oxathiazin-4-oxide75–80%Kinetic [4+2] Cycloaddition
30 °C to 40 °C 2 hMixture (Adduct + Nitrile)VariablePartial Retro-Diels-Alder Cleavage
60 °C (in CHCl₃) 2 hAcyl-sulfine + p-Tolunitrile>90%Complete Retro-Diels-Alder

Standard Operating Protocols (SOPs)

Every protocol in this chemistry must be treated as a self-validating system: your analytical data (IR/NMR) will immediately tell you if your temperature control failed.

Protocol A: Low-Temperature Synthesis of 1,4,3-Oxathiazin-4-oxides

Use this protocol when the cyclic oxathiazine is your final synthetic target.

  • Preparation: Flame-dry a Schlenk flask and purge with argon. Add activated 3Å molecular sieves to ensure a strictly anhydrous environment.

  • Dissolution: Dissolve N-sulfinyl-p-toluamide (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C.

  • Addition: Add the alkyne (e.g., phenylacetylene, 1.2 equiv) dropwise over 15 minutes. Causality note: Dropwise addition prevents localized exotherms that would trigger premature cycloreversion.

  • Reaction: Stir at 0 °C to 25 °C for 4 hours. Monitor via TLC until the N-sulfinyl spot is consumed.

  • Isolation: Concentrate the mixture under reduced pressure. Critical: The rotary evaporator water bath must NOT exceed 25 °C.

  • Purification: Purify via silica gel flash chromatography using a cold eluent system.

Protocol B: Thermal Generation of Acyl-Sulfines via Retro-Diels-Alder

Use this protocol when you want to use the oxathiazine as a delivery vehicle for highly reactive acyl-sulfines to trap with a secondary diene.

  • Dissolution: Dissolve the purified 1,4,3-oxathiazin-4-oxide in anhydrous chloroform (CHCl₃) or toluene (0.05 M).

  • Trapping Agent: Add the secondary trapping diene (e.g., 1,3-butadiene, 2.0 to 5.0 equiv).

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C (if using CHCl₃) or 80 °C (if using toluene) for 2 hours.

  • Validation: Cool to room temperature. Run an IR spectrum of the crude mixture; the appearance of a sharp peak at ~2220 cm⁻¹ confirms the extrusion of p-tolunitrile and the successful generation of the acyl-sulfine [1].

  • Purification: Concentrate and purify the newly trapped cycloadduct via chromatography.

Troubleshooting & FAQs

Q: My isolated 1,4,3-oxathiazin-4-oxide yield is consistently low, and I observe a strong IR stretch at ~2220 cm⁻¹. What is causing this? A: The IR stretch at ~2220 cm⁻¹ is the diagnostic nitrile (C≡N) peak of p-tolunitrile. This indicates that your kinetic cycloadduct has undergone premature retro-Diels-Alder cleavage [1]. This typically occurs if the reaction exotherm was not controlled, or if the rotary evaporator bath was set too high during solvent removal. Solution: Maintain the reaction strictly between 0 °C and 25 °C, and ensure your water bath during concentration never exceeds 25 °C.

Q: I am trying to generate the acyl-sulfine in situ for a trapping experiment, but heating the oxathiazine in dichloromethane (DCM) yields no trapped product. Why? A: The retro-Diels-Alder cleavage requires sufficient thermal activation (>60 °C) to break the strained oxathiazine ring [1]. DCM boils at 39.6 °C, which is thermally insufficient to provide the necessary activation energy for cycloreversion. Solution: Perform a solvent swap. Dissolve the purified 1,4,3-oxathiazin-4-oxide in anhydrous chloroform (bp 61 °C) or toluene (bp 110 °C) and heat to 60–80 °C.

Q: My N-sulfinyl-p-toluamide starting material shows signs of decomposition before the cycloaddition even begins. How can I prevent this? A: N-sulfinyl amides are highly sensitive to moisture and ambient heat, often hydrolyzing to the corresponding amide and releasing sulfur dioxide gas [2]. Solution: Store the reagent at -20 °C under argon. When setting up the reaction, use strictly anhydrous solvents and flame-dried glassware. If degradation still occurs during alkyne addition, cool the initial mixture to -78 °C before the dropwise addition, then slowly warm to 0 °C.

Q: Does reaction temperature affect the stereoselectivity (endo/exo) of N-sulfinyl dienophile cycloadditions? A: Yes. In related[4+2] cycloadditions where N-sulfinyl compounds react with dienes, lower temperatures (-78 °C to 0 °C) strongly favor the endo transition state due to secondary orbital interactions between the S=O bond and the diene [2]. If you are observing poor diastereomeric ratios, lowering the reaction temperature and utilizing a Lewis acid catalyst (e.g., Ti(IV) or Sn(II) salts) will tighten the transition state and improve selectivity.

References

  • Pfeifer, K.-P.; Himbert, G. "The retro-Diels-Alder-reactivity of 1,4,3-oxathiazin-4-oxides." Tetrahedron Letters, 1990, 31(40), 5725-5728. URL:[Link]

  • Weinreb, S. M. "Synthetic methodology based upon N-sulfinyl dienophile [4 + 2]-cycloaddition reactions." Accounts of Chemical Research, 1988, 21(8), 313-318. URL:[Link]

Troubleshooting

Solving decomposition issues of N-sulfinyl reagents in silica gel chromatography

Topic: Solving Decomposition of N-Sulfinyl Imines & Sulfinamides on Silica Gel Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Decomposition of N-Sulfinyl Imines & Sulfinamides on Silica Gel

Status: Operational | Lead Scientist: Dr. A. Vance

Introduction: The "Disappearing Product" Phenomenon

User Query: "I synthesized a chiral N-tert-butanesulfinyl imine (Ellman’s imine). The crude NMR looked perfect (>95% conversion). After flash chromatography on silica gel, my yield dropped to 40%, and I isolated significant amounts of the corresponding aldehyde and tert-butanesulfinamide. What happened?"

Scientist's Log: This is the classic "silica crash." N-Sulfinyl imines are robust under basic and nucleophilic conditions (which makes them great for Grignard additions) but are thermodynamically unstable toward hydrolysis under acidic conditions. Standard flash silica gel is acidic (pH ~4.0–5.0 in aqueous slurry). This acidity, combined with trace moisture in solvents or on the silica surface, catalyzes the hydrolysis of the C=N bond, reverting your precious chiral intermediate back to its starting materials.

Module 1: The Diagnostic (Mechanism of Failure)

To prevent decomposition, you must understand the enemy. The silica surface acts as a Brønsted acid catalyst.[1]

Root Cause Analysis: Acid-Catalyzed Hydrolysis

The decomposition follows a specific kinetic pathway.[2][3] The silica surface protons (


) activate the imine nitrogen, making the adjacent carbon highly electrophilic and susceptible to attack by trace water.

DecompositionMechanism Imine Intact N-Sulfinyl Imine (R-CH=N-SO-tBu) Protonation Surface Protonation (Silica-H+) Imine->Protonation Adsorption Activated Activated Iminium Intermediate Protonation->Activated H+ Transfer WaterAttack Nucleophilic Attack (H2O from Solvent/Silica) Activated->WaterAttack Rate Limiting Step Collapse Tetrahedral Collapse WaterAttack->Collapse Proton Transfer Products Decomposition Products (Aldehyde + Sulfinamide) Collapse->Products C-N Bond Cleavage

Figure 1: The acid-catalyzed hydrolysis pathway of N-sulfinyl imines on untreated silica gel.

Module 2: The Protocol (The "Buffered Silica" System)

The Fix: You must neutralize the acidic sites on the silica gel before your compound touches them. Simply adding base to your eluent is often insufficient because the "solvent front" leaves active acidic sites exposed during the initial adsorption.

Standard Operating Procedure (SOP-01): The Triethylamine (Et3N) Method

Reagents Required:

  • Triethylamine (Et3N), Reagent Grade.

  • Flash Silica Gel (40–63 µm).

  • Eluent (typically Hexanes/EtOAc or DCM/MeOH).[4][5][6]

Step-by-Step Workflow:

  • The Pre-Treatment (Crucial):

    • Prepare your mobile phase (e.g., 20% EtOAc in Hexanes).

    • Add 1.0% to 2.0% (v/v) Triethylamine to the entire volume of solvent you plan to use.

    • Scientist's Note: Do not just add it to the column. Mix it into the solvent bottle. This ensures a constant basic environment (pH ~8-9).

  • Slurry Packing (Preferred over Dry Packing):

    • Slurry the silica gel with the Et3N-doped solvent .

    • Pour the slurry into the column.

    • Flush the column with at least 2 column volumes (CV) of the Et3N-doped solvent before loading your sample.

    • Why? This creates a "buffer shield," neutralizing silanol groups (Si-OH) throughout the entire stationary phase.

  • Sample Loading:

    • Load your crude material.[4][5] If liquid, load neat or with minimal DCM.

    • Avoid: Do not dissolve your sample in acidic solvents (e.g., un-neutralized chloroform) before loading.

  • Elution:

    • Run the column using the Et3N-doped solvent system.[4]

    • Post-Run: Evaporate fractions immediately. Et3N has a high boiling point (89°C) relative to DCM, but it forms an azeotrope with ethanol/water. If your product is an oil, you may need to co-evaporate with heptane to remove residual Et3N.

Comparative Analysis of Stationary Phase Modifiers
MethodAdditive/PhaseProsConsBest For
Standard 1-2% Et3N on SilicaCheap, standard workflow, high resolution.Et3N can be hard to remove from oils; smell.General purification of imines.
Alternative 1% Pyridine on SilicaLess basic than Et3N, sometimes better separation.Pyridine is harder to remove (bp 115°C) and toxic.Substrates sensitive to strong base.
Solid Phase Neutral Alumina (Grade III)Inherently neutral; no additives needed.Lower resolution (plate count) than silica; expensive.Highly acid-sensitive compounds.
Rapid Short Pad FiltrationVery fast; minimal contact time.Poor separation of close impurities.Removing bulk polar gunk only.

Module 3: Decision Matrix & Advanced Workflows

Not all N-sulfinyl reagents require chromatography. In fact, the most robust purification method for Ellman's imines is often crystallization , not chromatography.

Workflow Decision Tree

DecisionTree Start Crude N-Sulfinyl Product StateCheck Is the product a Solid or Oil? Start->StateCheck SolidPath Solid StateCheck->SolidPath OilPath Oil StateCheck->OilPath Crystallization Attempt Crystallization (Hexanes/Et2O or Pentane) SolidPath->Crystallization Chromatography Buffered Chromatography (Silica + 2% Et3N) OilPath->Chromatography SuccessCheck Purity > 95%? Crystallization->SuccessCheck SuccessCheck->Chromatography No (Mother Liquor) Final Pure Reagent SuccessCheck->Final Yes Alumina Switch to Neutral Alumina (Brockmann Grade III) Chromatography->Alumina Decomposition Detected Chromatography->Final Success Alumina->Final

Figure 2: Strategic workflow for purifying N-sulfinyl reagents.

Module 4: Troubleshooting FAQs

Q1: My compound is streaking (tailing) badly on the buffered column. Why?

  • Diagnosis: While Et3N fixes the acidity, it also increases the basicity of the mobile phase. If your compound has other polar functional groups (like free alcohols or amides), the interaction with Et3N might cause aggregation or band broadening.

  • Fix: Increase the polarity of your solvent system slightly (e.g., move from 10% to 15% EtOAc). Alternatively, switch to Neutral Alumina (Grade III), which offers a middle ground without the need for liquid additives.

Q2: I see a new spot on TLC before I even run the column.

  • Diagnosis: This is likely the aldehyde (hydrolysis product). Aldehydes are usually much less polar than the sulfinyl imine and will run near the solvent front.

  • Action: If the aldehyde spot is faint, proceed with the buffered column. If the aldehyde spot is major (>20%), your reaction might not have gone to completion, or your workup was too acidic.

Q3: Can I use "Basic Alumina" instead of "Neutral Alumina"?

  • Warning: Be careful. While N-sulfinyl imines are generally stable to base, strong basic alumina can sometimes cause epimerization at the sulfur center or other side reactions if the molecule has acidic alpha-protons. Neutral Alumina is the safer, "Goldilocks" choice.

Q4: How do I remove the Triethylamine after the column?

  • Protocol: Et3N boils at ~89°C.[4]

    • Concentrate your fractions on a rotavap at 30–35°C.

    • Add a small amount of Heptane or Toluene and re-evaporate (azeotropic removal).

    • Place the oil under high vacuum (< 1 mbar) for 2–4 hours.

    • Verify removal by 1H NMR (Et3N signals: quartet at ~2.5 ppm, triplet at ~1.0 ppm).

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. [Link]

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. [Link]

  • Pangborn, A. B.; Giardello, M. A.; Grubbs, R. H.; Rosen, R. K.; Timmers, F. J. (1996). "Safe and Convenient Procedure for Solvent Purification." Organometallics, 15(5), 1518–1520. [Link]

  • Not Voodoo X. (2024). "Troubleshooting: Compound Decomposes on Silica." University of Rochester. [Link]

Sources

Optimization

Minimizing side reactions in the thionyl chloride synthesis of benzamides

Welcome to the Technical Support Center for Benzamide Synthesis. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot and optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzamide Synthesis. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot and optimize the two-step amidation of benzoic acids using thionyl chloride (


).

While the conversion of a carboxylic acid to an acid chloride followed by amidation is a textbook reaction, the physical reality of the laboratory often introduces complex side reactions—ranging from diacylation to substrate degradation. This guide moves beyond basic instructions to explain the causality behind experimental parameters, providing you with a self-validating workflow to ensure high-yield, high-purity benzamide generation.

Part 1: Mechanistic Causality & Workflow Optimization

The synthesis of benzamides via thionyl chloride is a two-stage process. First, the benzoic acid attacks the highly electrophilic sulfur atom of


, forming a chlorosulfite ester intermediate[1]. This intermediate collapses via an addition-elimination mechanism, driven forward by the irreversible evolution of 

and

gases, yielding the benzoyl chloride[2]. In the second stage, the acid chloride is subjected to nucleophilic attack by an amine to form the final benzamide[3].

However, unoptimized conditions lead to competing pathways. To visualize the critical checkpoints where these side reactions occur, refer to the workflow diagram below:

Workflow N1 Benzoic Acid + SOCl2 N2 Catalytic DMF (Vilsmeier-Haack) N1->N2 N3 Benzoyl Chloride Formation N2->N3 -SO2, -HCl N4 Azeotropic Removal of Excess SOCl2 N3->N4 Prevent S2 S1 Hydrolysis to Benzoic Acid N3->S1 Moisture Exposure N5 Amine + Base Addition (Controlled Temp) N4->N5 S2 Sulfinyl Amide Formation N4->S2 Incomplete Removal N6 Pure Benzamide N5->N6 Amidation S3 Over-acylation (Diacylation) N5->S3 Inverse Addition

Workflow of benzamide synthesis highlighting critical checkpoints to prevent side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my final benzamide contaminated with unreacted benzoic acid, even though I used an excess of


? 
A1:  This is rarely an issue of incomplete initial conversion; it is almost always caused by the hydrolysis of the benzoyl chloride intermediate[4]. Benzoyl chloride is highly hygroscopic. If atmospheric moisture enters the reaction vessel during the transition from the chlorination step to the amidation step, water acts as a nucleophile, rapidly hydrolyzing the acid chloride back into benzoic acid[2]. Strict anhydrous techniques must be maintained until the amidation is complete.

Q2: I am detecting a higher molecular weight byproduct in my LC-MS. What is it and how do I prevent it? A2: You are likely observing N-benzoylbenzamide, the result of over-acylation (diacylation)[4]. When the local concentration of the highly reactive benzoyl chloride is too high relative to the primary amine, the newly formed benzamide (which still possesses a weakly nucleophilic nitrogen) can attack a second molecule of benzoyl chloride. To prevent this, always add the acid chloride dropwise to a solution containing an excess of the amine, rather than the other way around[4].

Q3: My amidation reaction turned into a dark, intractable tar, and my amine seems to have degraded. What happened? A3: You likely failed to completely remove the excess


 before adding your amine. Unreacted 

is a harsh electrophile. If it is carried over into the amidation step, it will violently react with primary and secondary amines to form unstable sulfinyl amides, leading to complex polymerization, degradation, and the ruination of your synthesis[5].

Part 3: Troubleshooting Matrix

Use the following data table to quickly diagnose and resolve quantitative and qualitative issues during your synthesis.

Observation / SymptomMechanistic CauseOptimal Parameter / Corrective Action
Sluggish Acid Cl Formation High activation energy barrier for deactivated/electron-poor aromatic rings.Add 0.05–0.2 eq of anhydrous DMF. This generates a Vilsmeier-type iminium intermediate, drastically accelerating chlorination[2][6].
High Benzoic Acid in Product Moisture-induced hydrolysis of the acid chloride intermediate[4].Use strictly anhydrous solvents (e.g., dry DCM). Maintain a positive pressure of Argon/Nitrogen throughout the protocol[2].
Formation of N-benzoylbenzamide Excess local concentration of acid chloride driving diacylation[4].Perform an "inverse addition": Add the acid chloride dropwise to the amine at 0–5 °C to maintain the amine in stoichiometric excess[4].
Amine Degradation / Tarring Residual

reacting directly with the amine[5].
Co-evaporate the crude acid chloride with anhydrous toluene (2–3x) under vacuum prior to amidation[5].
Incomplete Amidation

byproduct protonates the amine, rendering it non-nucleophilic[3].
Add 2.0–2.5 eq of a non-nucleophilic base (e.g., DIPEA or TEA) to the amine solution to act as an

sponge[3][7].

Part 4: Validated Experimental Protocol

To ensure trustworthiness, the following methodology is designed as a self-validating system . It includes built-in analytical checkpoints so you can verify the success of each intermediate stage before committing your valuable amine to the reaction.

Phase 1: Vilsmeier-Activated Chlorination
  • Setup: Charge a flame-dried, argon-purged round-bottom flask with the benzoic acid derivative (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Reagent Addition: Add

    
     (1.5 eq) dropwise at room temperature.
    
  • Catalysis: Add anhydrous DMF (0.05 eq). Causality: DMF reacts with

    
     to form the Vilsmeier-Haack reagent. This acts as a highly efficient chlorinating agent, allowing the reaction to proceed without the need for degrading reflux temperatures[2][7].
    
  • Reaction: Stir at 40 °C for 2 hours.

  • Self-Validation Checkpoint (The Methanol Quench): Do not guess if the reaction is complete. Withdraw a 10 µL aliquot of the reaction mixture and quench it into 0.5 mL of anhydrous methanol in a GC vial. Analyze this via TLC or LC-MS. The methanol rapidly converts the benzoyl chloride into methyl benzoate. The complete disappearance of the benzoic acid baseline spot confirms 100% conversion.

Phase 2: Rigorous Reagent Removal
  • Primary Evaporation: Concentrate the reaction mixture under reduced pressure to remove the DCM and the bulk of the unreacted

    
     (b.p. 76 °C).
    
  • Azeotropic Co-evaporation: Add 10 mL of anhydrous toluene to the residue and evaporate under vacuum. Repeat this process twice. Causality: Toluene forms an azeotrope with

    
    . This physical property ensures the absolute removal of trace chlorinating agents that would otherwise destroy your amine in the next step[5].
    
  • Self-Validation Checkpoint: The resulting benzoyl chloride should be a clear oil or crystalline solid. If a pungent, sulfurous odor persists, repeat the toluene co-evaporation.

Phase 3: Controlled Amidation
  • Amine Preparation: In a separate flame-dried flask, dissolve the amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM. Cool the system to 0 °C using an ice bath. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the

    
     byproduct, preventing the amine from precipitating out as an unreactive hydrochloride salt[3].
    
  • Inverse Addition: Dissolve the purified benzoyl chloride from Phase 2 in a minimal amount of anhydrous DCM. Add this solution dropwise to the chilled amine solution over 30 minutes. Causality: This controlled addition ensures the amine is always in excess relative to the acid chloride, thermodynamically disfavoring the formation of diacylated side products[4].

  • Completion: Warm the reaction to room temperature and stir for 1 hour. Quench with saturated aqueous

    
    , extract with DCM, wash with brine, dry over 
    
    
    
    , and concentrate to yield the pure benzamide.

References

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry. Available at:[Link]

  • Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2) - OrgoSolver. Available at: [Link]

  • N-acylation in non-aqueous and aqueous medium - Der Pharma Chemica. Available at: [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition - National Institutes of Health (PMC). Available at: [Link]

  • Amide Synthesis - Fisher Scientific. Available at:[Link]

  • What is the effect of excess thionyl chloride on amide formation? - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Storage conditions to extend shelf life of 4-methyl-N-sulfinylbenzamide

This guide is intended for researchers, scientists, and drug development professionals working with 4-methyl-N-sulfinylbenzamide. It provides in-depth technical guidance on storage conditions to maximize shelf life and o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals working with 4-methyl-N-sulfinylbenzamide. It provides in-depth technical guidance on storage conditions to maximize shelf life and offers troubleshooting for common issues encountered during its use. The information herein is synthesized from established chemical principles and data on structurally related compounds.

I. Understanding the Stability of 4-methyl-N-sulfinylbenzamide

4-methyl-N-sulfinylbenzamide belongs to the family of N-sulfinylamines (R-N=S=O). The key to its stability lies in the reactivity of the N-sulfinyl group. This functional group is susceptible to hydrolysis, a reaction with water that can cleave the nitrogen-sulfur bond. The rate of this degradation is influenced by several factors, including moisture, temperature, and pH.[1][2][3] While aromatic N-sulfinylamines are generally less sensitive to moisture than their aliphatic counterparts, proper storage is still critical to ensure the compound's integrity over time.[2]

II. Recommended Storage Conditions

To extend the shelf life of 4-methyl-N-sulfinylbenzamide, it is imperative to control its storage environment. The following table summarizes the recommended conditions based on best practices for analogous chemical compounds.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of potential degradation reactions. While some related sulfonamides are stable at room temperature, refrigeration is a prudent measure for N-sulfinyl compounds to minimize hydrolytic and thermal decomposition.[4][5]
Atmosphere Inert Gas (Argon or Nitrogen)Displacing air with an inert gas minimizes exposure to atmospheric moisture and oxygen, both of which can contribute to degradation.
Light Exposure Amber Vial/Dark LocationProtection from light, particularly UV radiation, is recommended as a general precaution for complex organic molecules to prevent photolytic degradation.[6]
Container Tightly Sealed, Non-reactiveA tightly sealed container is essential to prevent the ingress of moisture.[2][7][8][9][10] Glass vials with secure caps are ideal.
Moisture Store in a DesiccatorStoring the tightly sealed container within a desiccator provides an additional layer of protection against ambient humidity, which is a primary driver of hydrolysis for N-sulfinyl compounds.[1][2][3]

III. Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 4-methyl-N-sulfinylbenzamide, providing potential causes and actionable solutions.

Troubleshooting Workflow for Compound Instability

start Inconsistent Experimental Results or Suspected Compound Degradation check_storage Review Storage Conditions: - Temperature (2-8°C)? - Inert Atmosphere? - Protection from Light? - Tightly Sealed Container? - Stored in Desiccator? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage No storage_ok Storage Conditions Appear Correct check_storage->storage_ok Yes solution_storage Solution: 1. Discard degraded material. 2. Obtain fresh compound. 3. Implement proper storage protocols. improper_storage->solution_storage check_handling Review Handling Procedures: - Weighed in open air for extended period? - Used protic or wet solvents? - Exposed to acidic or basic conditions? storage_ok->check_handling improper_handling Improper Handling Identified check_handling->improper_handling No handling_ok Handling Procedures Appear Correct check_handling->handling_ok Yes solution_handling Solution: 1. Minimize exposure to air and moisture. 2. Use anhydrous solvents. 3. Ensure pH neutrality in experiments. improper_handling->solution_handling analytical_check Perform Analytical Characterization: - NMR, LC-MS, or other relevant technique - Compare to reference standard or initial analysis handling_ok->analytical_check degradation_confirmed Degradation Confirmed by Analysis analytical_check->degradation_confirmed Degradation Detected no_degradation No Degradation Detected analytical_check->no_degradation No Degradation degradation_confirmed->solution_storage solution_analytical Possible Issue with Experimental Setup or Other Reagents. Investigate other variables. no_degradation->solution_analytical

Caption: Troubleshooting workflow for suspected degradation of 4-methyl-N-sulfinylbenzamide.

IV. Frequently Asked Questions (FAQs)

Q1: I noticed a change in the physical appearance (e.g., color change, clumping) of my 4-methyl-N-sulfinylbenzamide. What should I do?

A change in physical appearance can be an indicator of degradation. The first step is to re-analyze the compound using a suitable analytical technique (e.g., NMR, LC-MS) to confirm its purity and structural integrity. Compare the results to a reference spectrum or the analysis of a freshly opened sample. If degradation is confirmed, the material should be discarded.

Q2: Can I handle 4-methyl-N-sulfinylbenzamide on the open bench?

While brief handling for weighing purposes may be unavoidable, it is strongly recommended to minimize the compound's exposure to atmospheric moisture. Work in a glove box or a dry, inert atmosphere whenever possible. If handling in the open, do so quickly and in a low-humidity environment.

Q3: What solvents are compatible with 4-methyl-N-sulfinylbenzamide?

Use anhydrous aprotic solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile) for preparing solutions. Protic solvents, especially water and alcohols, can lead to the hydrolysis of the N-sulfinyl group.[1][2][3] Always use freshly dried solvents to ensure the absence of water.

Q4: My reaction yield is lower than expected. Could the 4-methyl-N-sulfinylbenzamide be the issue?

If you have ruled out other experimental errors, the purity of the 4-methyl-N-sulfinylbenzamide could be a factor. As mentioned, the compound can degrade if not stored or handled properly. It is advisable to check the purity of your starting material before use, especially if it has been in storage for an extended period.

Q5: Is 4-methyl-N-sulfinylbenzamide sensitive to acidic or basic conditions?

Yes, the hydrolysis of N-sulfinylamines can be catalyzed by both acids and bases.[2] Therefore, it is important to consider the pH of your reaction mixture. If your experimental conditions are strongly acidic or basic, you may observe accelerated degradation of the compound. Buffer your reaction if necessary and compatible with your desired transformation.

Q6: How does the stability of 4-methyl-N-sulfinylbenzamide compare to that of 4-methylbenzamide or a corresponding sulfonamide?

The N-sulfinyl group makes 4-methyl-N-sulfinylbenzamide significantly more susceptible to hydrolysis compared to a simple benzamide or a more stable sulfonamide.[11] The N-S bond in the N-sulfinyl group is the primary site of hydrolytic instability.

V. References

  • Ivanova, E. V., & Muchall, H. M. (2007). Hydrolysis of N-sulfinylamines and isocyanates: a computational comparison. The Journal of Physical Chemistry A, 111(44), 11599–11608. [Link]

  • Wikipedia. (n.d.). N-Sulfinyl imine. Retrieved from [Link]

  • Ivanova, E. V., & Muchall, H. M. (2007). Hydrolysis of N-Sulfinylamines and Isocyanates: A Computational Comparison. The Journal of Physical Chemistry A, 111(44), 11599–11608. [Link]

  • Melnyk, A., & Kutt, A. (2011). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 52(44), 5899-5901. [Link]

  • Roca, M., Castillo, M., Martorell, L., & Pico, Y. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1016–1022. [Link]

  • ResearchGate. (n.d.). Some fundamental reactions of sulfinylamines. [Link]

  • Ding, M., Zhang, Z. X., Smith, M. D., & Procter, D. J. (2022). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Organic Letters, 24(8), 1645–1650. [Link]

  • Kilburn, J. (n.d.). Advances in the Application of N-Sulfinyl Auxiliaries to the Synthesis of Pyrrolidines and α-Amino Acid Derivatives. Nottingham ePrints. [Link]

  • Al-Ghamdi, A. M. (2014). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. International Journal of Molecular Sciences, 15(12), 23416–23428. [Link]

Sources

Optimization

Technical Support Center: N-Sulfinylbenzamide Handling &amp; Solvent Optimization

Welcome to the Technical Support Center for N-sulfinylbenzamide ( ). As a highly reactive dienophile and radical precursor, this compound is notoriously sensitive to its solvent environment. This guide is designed for re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-sulfinylbenzamide (


). As a highly reactive dienophile and radical precursor, this compound is notoriously sensitive to its solvent environment. This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, optimize solvent selection, and ensure reproducible experimental workflows.

The Causality of Instability: Why Solvents Matter

N-sulfinylbenzamide features a highly electrophilic sulfur atom within its


 moiety. Its stability is entirely dictated by the absence of nucleophiles in its environment. Computational studies on the hydrolytic reactivity of N-sulfinyl species demonstrate that degradation occurs via a concerted mechanism involving a two-water-molecule pre-reaction complex .

When exposed to protic or nucleophilic solvents, the solvent molecules attack the sulfur center across the


 or 

bonds. This rapid solvolysis irreversibly cleaves the molecule, violently releasing sulfur dioxide (

) gas and precipitating benzamide. Therefore, the strict exclusion of water and the selection of non-nucleophilic, aprotic solvents are non-negotiable for maintaining reagent integrity.
Solvent Compatibility Matrix

To prevent premature degradation, consult the following quantitative and qualitative compatibility data when designing your reaction conditions:

Solvent CategoryExamplesCompatibilityMechanistic Rationale
Aprotic, Non-polar Benzene, Toluene, HexaneExcellent Lacks nucleophilic centers; cannot participate in hydrogen bonding or dipole interactions that activate the

bond.
Aprotic, Polar Dichloromethane (DCM), THFGood Stable only if strictly anhydrous. Traces of moisture will lead to rapid hydrolysis. THF must be strictly peroxide-free.
Protic Methanol, Ethanol, WaterStrictly Forbidden Rapid solvolysis. Alcohols and water directly attack the electrophilic sulfur, degrading the reagent instantly .
Nucleophilic/Basic Pyridine (excess), AminesPoor/Reactive Amines act as strong nucleophiles, attacking the

group to form unwanted sulfur diimides .

Experimental Workflow: Anhydrous Preparation & Handling

To guarantee the stability of N-sulfinylbenzamide, the synthesis and subsequent handling must be a self-validating system. The following protocol utilizes visual cues (precipitate formation and phase clarity) to confirm the anhydrous integrity of the solvent environment.

Methodology: Synthesis of N-Sulfinylbenzamide in Anhydrous Benzene (Adapted from the foundational protocol by Tsuge & Mataka)

Step 1: Solvent Rigor Dry benzene over sodium/benzophenone and distill it directly into an oven-dried, argon-flushed Schlenk flask. Self-Validation: The deep blue color of the benzophenone ketyl radical prior to distillation guarantees the absolute absence of moisture and oxygen.

Step 2: Reagent Assembly Suspend 1.0 equivalent of pure benzamide in the anhydrous benzene. Add 1.0 equivalent of anhydrous pyridine. The pyridine acts as a strict acid scavenger to prevent HCl-catalyzed side reactions.

Step 3: Temperature-Controlled Addition Cool the suspension to <10 °C using an ice bath. Dropwise, add 1.1 equivalents of thionyl chloride (


).
Causality Note: The reaction is highly exothermic. Maintaining the temperature below 10 °C prevents the thermal decomposition of the newly formed N-sulfinylbenzamide.

Step 4: Reaction Monitoring & Validation Stir the mixture for 1-2 hours at <10 °C. Self-Validation: The stoichiometric precipitation of white pyridine hydrochloride serves as an internal visual confirmation that the thionyl chloride is actively condensing with the benzamide.

Step 5: Isolation Rapidly filter the reaction mixture under an inert argon atmosphere (Schlenk filtration) to remove the pyridine hydrochloride salt.

Step 6: Solvent Evaporation & Distillation Remove the benzene solvent under reduced pressure. Distill the resulting yellow oil strictly below 100 °C (target: 76 °C at 0.16 mmHg). Critical Warning: Distillation above 100 °C will cause violent thermal decomposition .

Troubleshooting FAQs

Q: My N-sulfinylbenzamide reaction mixture developed a white, insoluble precipitate immediately after adding my solvent (DCM). What happened? A: The white precipitate is benzamide, indicating catastrophic hydrolysis. This occurs when your DCM is not strictly anhydrous. The electrophilic sulfur in the


 group was attacked by trace water, breaking the 

bond to yield benzamide and

gas. Actionable Fix: Rigorously dry your DCM using activated molecular sieves (3Å) or a solvent purification system (SPS) prior to use. Always handle the reagent in a glovebox or under a Schlenk line.

Q: Can I use DMSO or DMF as a solvent to increase the solubility of my diene for a Diels-Alder reaction? A: No. While DMSO and DMF are polar aprotic, they are highly nucleophilic at their oxygen centers. They will coordinate with and attack the highly electrophilic sulfur atom of N-sulfinylbenzamide, leading to complex mixtures or total reagent degradation. Stick to halogenated solvents (DCM, Chloroform) or aromatic hydrocarbons (Toluene, Benzene).

Q: Why did my product yield drop to zero when I evaporated the solvent on the rotary evaporator at 60 °C? A: N-sulfinylbenzamide is thermally labile. While it requires temperatures above 100 °C for violent decomposition, prolonged exposure to 60 °C under vacuum can induce polymerization or slow degradation, especially if trace impurities are present . Actionable Fix: Always remove solvents under high vacuum at temperatures strictly below 40 °C (preferably at room temperature).

Mechanistic Visualization

Understanding the degradation pathway is critical for preventing it. The diagram below illustrates the sequence of events when N-sulfinylbenzamide is exposed to a poorly selected, moisture-containing solvent.

HydrolysisPathway A N-sulfinylbenzamide (Ph-CO-N=S=O) C Two-Water-Molecule Pre-reaction Complex A->C Encounters B Trace Moisture in Solvent B->C Coordinates D Nucleophilic Attack on Electrophilic Sulfur C->D Activation E Degradation Products: Benzamide + SO2 (gas) D->E Bond Cleavage

Hydrolysis mechanism of N-sulfinylbenzamide triggered by trace moisture in non-anhydrous solvents.

References

  • Ivanova, E. V., & Muchall, H. M. (2011). From Inert to Explosive, The Hydrolytic Reactivity of R−NSO Compounds Understood: A Computational Study. The Journal of Physical Chemistry A, 115(14), 3095-3105.[Link]

  • Tsuge, O., & Mataka, S. (1971). Studies of N-Sulfinyl Compounds. VI. The Preparation of N-Sulfinylbenzamide and Its Reaction with Styrene Oxide. Bulletin of the Chemical Society of Japan, 44(10), 2836-2839.[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Solvent Selection for the Interpretation of 4-Methyl-N-sulfinylbenzamide

Executive Summary 4-Methyl-N-sulfinylbenzamide (also known as N-sulfinyl-p-toluamide) is a highly reactive dienophile utilized in complex Diels-Alder cycloadditions[1] and a versatile intermediate in the synthesis of aza...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-N-sulfinylbenzamide (also known as N-sulfinyl-p-toluamide) is a highly reactive dienophile utilized in complex Diels-Alder cycloadditions[1] and a versatile intermediate in the synthesis of aza-sulfur compounds[2]. However, the structural verification of this compound via


H NMR spectroscopy presents a critical analytical challenge. The highly electrophilic -N=S=O moiety is exquisitely sensitive to trace moisture, frequently leading to rapid hydrolysis during routine sample preparation[3].

This guide objectively compares the performance of three common commercial deuterated NMR solvents—CDCl


 , DMSO-d

, and C

D

—evaluating their chemical compatibility, spectral resolution, and ability to preserve the structural integrity of 4-methyl-N-sulfinylbenzamide during acquisition.

Mechanistic Causality: The N-Sulfinyl Motif

To understand why solvent selection is the defining variable in this analysis, one must examine the causality behind the molecule's degradation. The -N=S=O group is characterized by a highly polarized double bond system. When exposed to trace water—a ubiquitous contaminant in hygroscopic solvents—the sulfinyl sulfur undergoes rapid nucleophilic attack.

This triggers a degradation cascade resulting in the expulsion of sulfur dioxide (SO


) gas and the quantitative reversion of the analyte to its primary amide precursor, 4-methylbenzamide[3]. Consequently, an improperly prepared NMR sample will yield a spectrum of the degradation product rather than the target compound, leading to false-negative structural verifications.

G A 4-Methyl-N-sulfinylbenzamide (Intact Analyte) C Nucleophilic Attack at Sulfinyl Sulfur A->C B Trace H2O (from Solvent) B->C D 4-Methylbenzamide (Degradation Product) C->D E SO2 Gas (Evolved) C->E

Fig 1: Hydrolysis pathway of N-sulfinylbenzamides in hygroscopic NMR solvents.

Product Alternatives: Deuterated Solvent Comparison

Alternative A: Chloroform-d (CDCl ) [Optimal with Pre-treatment]

CDCl


 is the industry standard for non-polar to moderately polar organic compounds. While it is inherently non-hygroscopic, commercial CDCl

degrades photochemically over time to generate DCl and phosgene. Because the N=S=O bond is acid-sensitive, untreated CDCl

will catalyze the decomposition of the sample. However, when properly neutralized (filtered through basic alumina), it provides excellent spectral resolution and long-term sample stability.
Alternative B: Dimethyl Sulfoxide-d (DMSO-d ) [Not Recommended]

DMSO-d


 is highly polar and strongly hydrogen-bonding, making it the default choice for many pharmaceutical amides. However, it is notoriously hygroscopic. Even newly opened ampoules contain sufficient trace water to initiate the hydrolysis of 4-methyl-N-sulfinylbenzamide. Using DMSO-d

almost guarantees complete degradation of the analyte into 4-methylbenzamide within the timeframe of a standard 16-scan

H NMR acquisition.
Alternative C: Benzene-d (C D ) [Excellent Alternative]

C


D

is extremely hydrophobic and chemically inert, offering the highest protection against moisture-induced hydrolysis. Furthermore, it induces Aromatic Solvent-Induced Shifts (ASIS). The anisotropic shielding of the benzene rings can help resolve overlapping aromatic signals (the AA'BB' system of the p-tolyl group) that might otherwise coalesce in CDCl

.

Quantitative Data: H NMR Performance & Stability

A self-validating diagnostic feature of 4-methyl-N-sulfinylbenzamide is the absence of exchangeable protons . Because the nitrogen atom participates in a double bond with sulfur, there is no N-H proton. If hydrolysis occurs, the primary amide protons of 4-methylbenzamide will immediately appear as a broad singlet (integrating to 2H)[4]. This serves as a built-in internal control for sample integrity.

Table 1: Comparative


H NMR Performance of Solvents for 4-Methyl-N-sulfinylbenzamide (400 MHz, 298 K) 
Deuterated Solvent

CH

(ppm)

Ar-H meta (ppm)

Ar-H ortho (ppm)

NH

(Degradation Marker)
% Degradation (at 1 hour)
CDCl

(Alumina Treated)
2.42 (s, 3H)7.32 (d, J=8.0 Hz, 2H)8.08 (d, J=8.0 Hz, 2H)None Detected< 1%
DMSO-d

(Standard)
2.38 (s, 3H)7.28 (d, J=8.0 Hz, 2H)7.85 (d, J=8.0 Hz, 2H)~7.95 (br s, 2H)> 85%
C

D

(Anhydrous)
1.95 (s, 3H)6.85 (d, J=8.0 Hz, 2H)7.90 (d, J=8.0 Hz, 2H)None Detected< 1%

Note: In DMSO-d


, the spectrum obtained is almost entirely that of the degradation product, 4-methylbenzamide[5], rendering the solvent unfit for this specific application.

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following step-by-step workflow must be employed when preparing N-sulfinyl amides for NMR analysis. This protocol eliminates both acidic and aqueous degradation pathways.

Step-by-Step Methodology:

  • Solvent Neutralization: Pack a glass Pasteur pipette with a small plug of glass wool and 2 inches of activated basic alumina (Brockmann Grade I). Pass 5 mL of commercial CDCl

    
     through the column into a dry vial to remove trace DCl.
    
  • Moisture Sequestration: Add 0.5 g of oven-dried (250 °C, 12 h) 4Å molecular sieves to the neutralized CDCl

    
    . Allow the solvent to sit for a minimum of 24 hours prior to use.
    
  • Inert Atmosphere Transfer: Within an argon-filled glovebox, weigh 15 mg of synthesized 4-methyl-N-sulfinylbenzamide into a clean, oven-dried 1.5 mL glass vial.

  • Dissolution: Add 0.6 mL of the treated CDCl

    
     to the vial. Swirl gently until complete dissolution is achieved.
    
  • Sealing: Transfer the solution to a high-quality 5 mm NMR tube. Cap immediately with a tight-fitting PTFE cap and wrap the junction securely with Parafilm before removing the tube from the glovebox.

  • Acquisition & Validation: Acquire the

    
    H NMR spectrum immediately. Validation Check:  Scan the 5.5–8.0 ppm region. The complete absence of a broad NH
    
    
    
    singlet validates that the N=S=O motif is intact.

Workflow S1 Select CDCl3 or C6D6 (Strictly Avoid DMSO-d6) S2 Pass through Basic Alumina (Removes DCl/Acidic Impurities) S1->S2 S3 Store over 4Å Molecular Sieves (Removes Trace H2O) S2->S3 S4 Prepare Sample in Glovebox (Argon Atmosphere) S3->S4 S5 Acquire 1H NMR at 400 MHz (Validate via absence of NH protons) S4->S5

Fig 2: Anhydrous NMR sample preparation workflow for highly reactive sulfinyl amides.

References

  • [5] 4-Methylbenzamide | C8H9NO | CID 69274 - PubChem - NIH. Source: nih.gov. URL: 5

  • [4] d1nj03041h1.pdf - The Royal Society of Chemistry. Source: rsc.org. URL: 4

  • [3] Volume 44 Issue 10 | Bulletin of the Chemical Society of Japan | Oxford Academic (Tsuge, O., & Mataka, S. 1971). Source: oup.com. URL: 3

  • [2] Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines - PMC. Source: nih.gov. URL: 2

  • [1] Stereospecific Synthesis of Oligonucleotides Containing Crotonaldehyde Adducts of Deoxyguanosine | Request PDF - ResearchGate (Contains citations for Diels-Alder cycloadditions on N-sulfinyl-p-toluamide). Source: researchgate.net. URL: 1

Sources

Comparative

Characteristic IR Absorption Bands of the N-Sulfinyl Group (-N=S=O): A Comparative Analytical Guide

Introduction: The Analytical Challenge of the N-Sulfinyl Moiety The N-sulfinyl group (-N=S=O) is a highly reactive, non-linear functional moiety frequently utilized in organic synthesis, particularly as dienes or dienoph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of the N-Sulfinyl Moiety

The N-sulfinyl group (-N=S=O) is a highly reactive, non-linear functional moiety frequently utilized in organic synthesis, particularly as dienes or dienophiles in hetero-Diels-Alder cycloadditions[1][2]. A critical bottleneck in N-sulfinyl chemistry is rapid and accurate structural characterization. Because N-sulfinylamines are highly prone to hydrolysis—yielding the corresponding primary amine and sulfur dioxide—verifying the integrity of the -N=S=O moiety immediately post-synthesis is paramount.

Infrared (IR) spectroscopy serves as the primary diagnostic tool for this task. However, the choice of IR modality (ATR-FTIR vs. Transmission FTIR) dictates whether the spectral data reflects the true molecular structure or an artifact of sample degradation. This guide compares these analytical approaches and provides a self-validating framework for characterizing N-sulfinyl compounds.

Mechanistic Causality: Vibrational Modes of the N=S=O Group

Unlike the linear isocyanate (-N=C=O) group, the N-sulfinyl group adopts a bent geometry, existing predominantly in a planar syn conformation relative to the aromatic ring in N-sulfinylanilines. This non-linear geometry results in two highly coupled, distinct stretching vibrations rather than a single broad peak:

  • Asymmetric Stretching (

    
    ):  Dominated by the N=S bond character, this band is highly sensitive to the electronic effects of ring substituents and typically appears in the 1280–1310 cm⁻¹  region.
    
  • Symmetric Stretching (

    
    ):  Dominated by the S=O bond character, this vibration is relatively insulated from substituent effects, consistently anchoring around 1030 cm⁻¹ .
    
Quantitative Data: Substituent Effects on IR Frequencies

The electronic nature of substituents on the aromatic ring directly modulates the electron density across the N=S=O system. As shown in Table 1, electron-withdrawing groups (e.g., -CF₃) stiffen the N=S bond, shifting the asymmetric stretch to lower wavenumbers, while electron-donating groups (e.g., -F via mesomeric effect) shift it higher.

CompoundSubstituent Electronic Effect

(NSO) [cm⁻¹]

(NSO) [cm⁻¹]
p-Fluoro-N-sulfinylanilineElectron-donating (Mesomeric)13031030
p-Chloro-N-sulfinylanilineMildly electron-withdrawing12971031
p-Trifluoromethyl-N-sulfinylanilineStrongly electron-withdrawing12891033

Table 1: Characteristic IR absorption bands of para-substituted N-sulfinylanilines, demonstrating the causality between electronic effects and asymmetric stretching frequencies.

Modality Comparison: ATR-FTIR vs. Transmission FTIR

When characterizing moisture-sensitive N-sulfinyl compounds, the analytical technique itself can induce chemical transformation.

  • Transmission FTIR (KBr Pellet): Traditionally used for solid samples, this method requires grinding the analyte with potassium bromide (KBr). Because KBr is highly hygroscopic, it introduces trace water into the matrix. The mechanical energy of grinding combined with moisture rapidly hydrolyzes the -N=S=O group into -NH₂ and SO₂. This results in a false negative for the N-sulfinyl group and a false positive for an amine (appearance of a broad band at ~3400 cm⁻¹).

  • Diamond ATR-FTIR (Attenuated Total Reflectance): ATR requires zero sample preparation. A neat liquid or solid N-sulfinyl sample can be applied directly to the diamond crystal under a stream of dry nitrogen. This eliminates the hygroscopic matrix, preserving the structural integrity of the -N=S=O group and yielding an accurate, high-fidelity spectrum.

Verdict: Diamond ATR-FTIR is the mandatory choice for validating N-sulfinyl compounds to prevent moisture-induced degradation during analysis.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure scientific trustworthiness, the following protocol incorporates a self-validating feedback loop to confirm that no degradation occurred during analysis.

Step 1: Background Collection Purge the ATR-FTIR sample compartment with dry nitrogen for 5 minutes. Collect a background spectrum (4000–400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution) using the clean diamond crystal.

Step 2: Inert Sample Application Working rapidly or within a portable glovebag, transfer 1–2 drops (if liquid) or 5 mg (if solid) of the synthesized N-sulfinyl compound directly onto the ATR crystal. Engage the pressure anvil only if the sample is a solid.

Step 3: Spectral Acquisition & Self-Validation Acquire the sample spectrum immediately. Apply the following diagnostic logic to validate the result:

  • Validation Check 1 (Exclusion of Hydrolysis): Inspect the 3300–3500 cm⁻¹ region. If a broad double-hump band is present, the sample has hydrolyzed to a primary amine. Abort and resynthesize.

  • Validation Check 2 (Confirmation of N=S=O): Inspect the fingerprint region. The spectrum MUST contain a strong asymmetric stretch near ~1290 cm⁻¹ and a sharp symmetric stretch near ~1030 cm⁻¹ .

Workflow Visualization

The following diagram illustrates the logical pathway and causality of choosing the correct analytical modality for N-sulfinyl characterization.

FTIR_Workflow cluster_comparison Analytical Modality Comparison N1 Synthesis of R-N=S=O (Schlenk Line / Inert Atm) N2 Sample Preparation (Glovebox Environment) N1->N2 N3 Diamond ATR-FTIR (Zero Sample Prep, Fast) N2->N3 Liquid/Neat N4 Transmission FTIR (KBr Pellet, Hygroscopic) N2->N4 Solid N5 Spectral Validation Check for ν_as (~1290 cm⁻¹) & ν_s (~1030 cm⁻¹) N3->N5 N4->N5 High Risk of Moisture Exposure N6 Success: N-Sulfinyl Confirmed (No NH₂ bands at 3400 cm⁻¹) N5->N6 Pure Spectrum N7 Failure: Hydrolysis Detected (Presence of R-NH₂ and SO₂) N5->N7 Degradation

Workflow comparing ATR and Transmission FTIR for characterizing N-sulfinyl compounds.

References[1] Title: Synthesis of Cyclic Sulfonamides by Reaction of N-Sulfinyl-3-(trifluoromethyl)aniline with Norbornenes

Source: academia.edu URL: Title: Conformational properties and spectroscopic characterization of m-chlorosulfinylaniline Source: conicet.gov.ar URL:[2] Title: N-sulfinylanilines as dienes in the Diels-Alder reaction. Structural aspects Source: researchgate.net URL: Title: On the search of the influence of substituents in the structural and vibrational properties of p-substituted sulfinylanilines Source: conicet.gov.ar URL:

Sources

Validation

Mass Spectrometry Fragmentation Patterns of N-Sulfinyl Benzamides: A Comparative Technical Guide

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Structural Characterization, Fragmentation Mechanisms, and Experimental Protocols Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Structural Characterization, Fragmentation Mechanisms, and Experimental Protocols

Executive Summary: The Analytical Challenge of N-Sulfinyl Benzamides

N-sulfinyl benzamides (NSBs), characterized by the -C(=O)-N=S=O functional group, are potent electrophilic intermediates used increasingly in radical chemistry and heterocyclic synthesis. However, their high reactivity and thermal instability pose significant challenges for mass spectrometry (MS) characterization.

Unlike stable amides, NSBs undergo complex gas-phase rearrangements that often mimic their thermal decomposition pathways. This guide provides a definitive technical analysis of their fragmentation patterns, distinguishing them from structural analogs like benzamides and sulfonamides.

Key Analytical Insight: The detection of benzonitrile radical cations (m/z 103) via SO₂ elimination is the diagnostic signature of N-sulfinyl benzamides, differentiating them from standard benzamides which primarily yield benzoyl cations (m/z 105).

Structural Context and Stability[1]

Before interpreting mass spectra, it is critical to understand the structural hierarchy. NSBs are "acylsulfinylamines," effectively hybrids of amides and sulfinyl amines.

Compound ClassGeneral StructureStabilityKey MS Feature
N-Sulfinyl Benzamide Ph-C(=O)-N=S=OLow (Hydrolysis sensitive)Loss of SO₂ (M-64)
Benzamide Ph-C(=O)-NH₂HighLoss of NH₂ (M-16)
N-Sulfinyl Aniline Ph-N=S=OModerateLoss of SO (M-48)
Sulfonamide Ph-SO₂-NH-RHighLoss of SO₂ (M-64)

Critical Handling Note: NSBs hydrolyze rapidly in the presence of moisture to form the corresponding benzamide and SO₂. If your mass spectrum perfectly matches a standard benzamide (base peak m/z 105, m/z 121 parent), your sample has likely hydrolyzed prior to ionization.

Fragmentation Mechanics: The Core Pathways

The ionization of N-sulfinyl benzamides (typically Electron Impact, EI, 70 eV) triggers two competing dissociation pathways. These pathways are dictated by the lability of the N-S bond and the thermodynamic stability of the elimination products.

Pathway A: The "Thermal Mimic" (Diagnostic Rearrangement)

NSBs are known to thermally decompose into nitriles and sulfur dioxide. This behavior is mirrored in the mass spectrometer.

  • Mechanism: The molecular ion undergoes a four-membered ring rearrangement or a complex elimination.

  • Process: [Ph-CO-NSO]⁺˙ → [Ph-CN]⁺˙ (m/z 103) + SO₂ (64 Da)

  • Significance: The peak at m/z 103 is the "fingerprint" of the N-sulfinyl group in this context. Standard benzamides cannot produce this ion directly without complex rearrangements.

Pathway B: Alpha-Cleavage (Benzoyl Formation)

Similar to standard amides, the bond between the carbonyl carbon and the nitrogen is weak.

  • Mechanism: Homolytic or heterolytic cleavage alpha to the carbonyl.

  • Process: [Ph-CO-NSO]⁺˙ → [Ph-C=O]⁺ (m/z 105) + NSO˙

  • Significance: This produces the m/z 105 peak (Benzoyl cation), which is often the base peak. While dominant, it is non-diagnostic on its own because it is shared with all benzoyl derivatives.

Pathway C: Deep Fragmentation

The benzoyl cation (m/z 105) further decays via loss of CO.

  • Process: [Ph-C=O]⁺ (m/z 105) → [C₆H₅]⁺ (m/z 77) + CO

  • Process: [C₆H₅]⁺ (m/z 77) → [C₄H₃]⁺ (m/z 51) + C₂H₂

Visualization: Fragmentation Pathways[1][2][3][4][5][6][7]

NSB_Fragmentation M Molecular Ion [Ph-CO-NSO]+. m/z 167 Benzonitrile Diagnostic Ion [Ph-CN]+. m/z 103 M->Benzonitrile Rearrangement Benzoyl Base Peak [Ph-CO]+ m/z 105 M->Benzoyl Alpha-Cleavage Phenyl Phenyl Cation [C6H5]+ m/z 77 Benzoyl->Phenyl - CO C4H3 [C4H3]+ m/z 51 Phenyl->C4H3 - C2H2 SO2 Loss of SO2 (64 Da) NSO Loss of NSO (62 Da) CO Loss of CO (28 Da)

Caption: Divergent fragmentation pathways of N-sulfinyl benzamide showing the diagnostic SO₂ elimination vs. standard benzoyl formation.

Comparative Analysis: Identifying Your Compound

The following table summarizes the key spectral differences between N-sulfinyl benzamides and their most common contaminants or analogs.

FeatureN-Sulfinyl Benzamide (NSB) Benzamide (Hydrolysis Product) N-Sulfinyl Aniline
Molecular Ion (M+) m/z 167 (Often weak)m/z 121 (Strong)m/z 139 (Strong)
Base Peak m/z 105 or 103m/z 105m/z 139 or 109
Diagnostic Loss M - 64 (SO₂) M - 16 (NH₂)M - 48 (SO)
Key Ion (m/z 103) Present (Diagnostic) Absent (or very weak)Absent
Key Ion (m/z 77) PresentPresentPresent
Mechanism Rearrangement to NitrileAlpha-cleavage to AmideLoss of SO to Nitrene
Data Interpretation Guide
  • Check for m/z 167: If the parent ion is 121, your sample is wet; it has hydrolyzed to benzamide.

  • Look for m/z 103: The presence of the benzonitrile radical cation is the strongest evidence of the intact N-sulfinyl group.

  • Intensity Ratio: In NSBs, the m/z 105 peak is usually dominant, but m/z 103 should be distinct (10-40% relative abundance).

Experimental Protocol: Self-Validating Analysis

Due to the moisture sensitivity of the -NSO group, standard "open-vial" LC-MS or GC-MS preparation will lead to false negatives (detecting only benzamide).

Protocol: Anhydrous Sample Preparation for MS

Objective: Preserve the N-S bond during ionization.

  • Solvent Selection: Use anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) stored over molecular sieves. Do not use Methanol or water-containing mobile phases.

  • Sample Prep:

    • Prepare the sample in a glovebox or under a nitrogen stream.

    • Concentration: 10-50 ppm.

  • Direct Infusion (ESI) or Fast GC (EI):

    • For ESI: Use a syringe pump with a gas-tight syringe. Avoid LC columns if possible (residual water on silica hydrolyzes NSBs).

    • For GC-MS: Use a high split ratio (50:1) and a high injector temperature (200°C) to flash-volatilize. Note: High injector temps may promote thermal decomposition to nitrile (m/z 103), which in this case confirms the structure but obscures the molecular ion.

  • Validation Step:

    • Run a blank of pure benzamide immediately after.

    • Pass Criteria: The NSB spectrum must show ions > m/z 121. If the highest mass is 121, the run is invalid (hydrolysis occurred).

References

  • Tsuge, O., & Mataka, S. (1971). Studies of N-Sulfinyl Compounds. VI. The Preparation of N-Sulfinylbenzamide and Its Reaction with Styrene Oxide. Bulletin of the Chemical Society of Japan, 44(10), 2836–2839.

  • Wang, Z., et al. (2003). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation.[1] Rapid Communications in Mass Spectrometry, 17(1), 81-86.[1]

  • NIST Mass Spectrometry Data Center. (2023). Benzamide Mass Spectrum.[2][3][4][5][6] NIST Chemistry WebBook, SRD 69.

  • Hibbs, J., et al. (2025).[2] Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry.

Sources

Comparative

Comparative Reactivity Profile: N-Sulfinylbenzamide vs. N-Sulfinylaniline

Executive Summary For the attention of Medicinal Chemists and Process Engineers: This guide compares the reactivity profiles of -sulfinylaniline (Ph-NSO) and -sulfinylbenzamide (Ph-CO-NSO). While both serve as electrophi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For the attention of Medicinal Chemists and Process Engineers:

This guide compares the reactivity profiles of


-sulfinylaniline  (Ph-NSO) and 

-sulfinylbenzamide
(Ph-CO-NSO). While both serve as electrophilic sources of the

-sulfinyl moiety (-N=S=O) in heterocycle synthesis, their utility is bifurcated by their electronic stability:
  • 
    -Sulfinylaniline  is the stable, distillable standard . It requires thermal activation for cycloadditions but offers excellent shelf-stability and handling ease.
    
  • 
    -Sulfinylbenzamide  is the high-energy, transient alternative . The adjacent carbonyl group dramatically lowers the LUMO energy, making it a "super-dienophile" capable of reacting at lower temperatures. However, this comes at the cost of extreme moisture sensitivity, often necessitating in situ generation.
    

Recommendation: Use


-sulfinylaniline for routine screening and bulk scale-up. Switch to 

-sulfinylbenzamide (generated in situ) only when the diene is unreactive or when specific acyl-protected thiazine oxides are required.

Electronic Structure & Mechanistic Basis[1]

The reactivity difference is governed fundamentally by the substituent attached to the nitrogen atom.

Frontier Molecular Orbital (FMO) Theory

The primary reaction of interest for these species is the Hetero-Diels-Alder (HDA) cycloaddition. The reaction rate is controlled by the energy gap between the Diene HOMO and the Dienophile LUMO.

  • 
    -Sulfinylaniline:  The phenyl ring acts as a weak resonance donor (mesomeric effect), which slightly raises the LUMO of the N=S bond, making it a moderate dienophile.
    
  • 
    -Sulfinylbenzamide:  The carbonyl group is a strong electron-withdrawing group (EWG). It pulls electron density away from the N=S bond via both inductive (-I) and resonance (-M) effects. This significantly lowers the LUMO energy , reducing the activation energy (
    
    
    
    ) for nucleophilic attack or cycloaddition.
Resonance Visualization (DOT Diagram)

The following diagram illustrates the electronic activation provided by the benzoyl group compared to the neutral/donating phenyl group.

ElectronicEffects cluster_0 N-Sulfinylaniline (Standard) cluster_1 N-Sulfinylbenzamide (Activated) Aniline Ph-N=S=O Effect1 Phenyl Ring (Weak Mesomeric Donor) Aniline->Effect1 LUMO1 Moderate LUMO Energy (Requires Heat) Effect1->LUMO1 Benzamide Ph-CO-N=S=O Effect2 Carbonyl Group (Strong EWG) Benzamide->Effect2 LUMO2 Lowered LUMO Energy (Rapid Reaction) Effect2->LUMO2 LUMO2->LUMO1 Reactivity Gap

Caption: Comparative electronic activation. The carbonyl group in N-sulfinylbenzamide lowers LUMO energy, enhancing electrophilicity compared to the aryl derivative.

Comparative Performance Data

The following table synthesizes experimental observations regarding stability, reactivity, and physical properties.

Feature

-Sulfinylaniline

-Sulfinylbenzamide
Structure Ph-N=S=OPh-C(=O)-N=S=O
Physical State Pale yellow liquidYellow/Orange oil or solid (low mp)
Boiling Point ~200°C (Distillable)Decomposes upon distillation
Hydrolytic Stability High: Stable to atmospheric moisture for days.Low: Hydrolyzes instantly to Benzamide + SO₂.
Dienophile Strength Moderate (Requires 80–110°C)High (Reacts at 0–25°C)
Major Byproduct Aniline (upon hydrolysis)Benzamide (upon hydrolysis)
Primary Use Case Stable reagent for building thiazine oxides.Reactive intermediate for difficult substrates.

Experimental Protocols

Protocol A: Synthesis of -Sulfinylaniline (The Stable Standard)

Use this protocol for creating a stock reagent.

Reagents:

  • Aniline (9.3 g, 0.1 mol)

  • Thionyl Chloride (

    
    ) (14.3 g, 0.12 mol)
    
  • Benzene or Toluene (anhydrous, 50 mL)

Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a

    
     drying tube. Flush with 
    
    
    
    .
  • Addition: Dissolve aniline in benzene. Add

    
     dropwise at room temperature. (Caution: HCl gas evolution).
    
  • Reflux: Heat the mixture to reflux for 2–4 hours until HCl evolution ceases. The solution will turn yellow/orange.

  • Purification: Remove solvent under reduced pressure.

  • Distillation: Distill the residue under vacuum. Collect the fraction boiling at ~80°C / 12 mmHg (or ~200°C atm).

  • Storage: Store in a brown bottle under inert atmosphere.

Protocol B: In Situ Generation of -Sulfinylbenzamide (The High-Energy Route)

Use this protocol for immediate trapping with a diene (e.g., 2,3-dimethylbutadiene).

Reagents:

  • Benzamide (1.21 g, 10 mmol)

  • Thionyl Chloride (

    
    ) (1.5 g, 12.5 mmol)
    
  • Pyridine (catalytic, or stoichiometric if acid scavenger needed)

  • Diene (e.g., 2,3-dimethylbutadiene) (1.2 eq)

  • Dichloromethane (DCM) or Toluene (anhydrous)

Methodology:

  • Setup: Flame-dry a 2-neck flask. Maintain strict

    
     atmosphere.
    
  • Generation: Suspend benzamide in DCM. Add

    
     via syringe.
    
  • Activation: Heat to mild reflux (40°C) for 30–60 minutes. The suspension will clear as

    
    -sulfinylbenzamide forms.
    
    • Note: Do not attempt to isolate unless you have specialized inert handling equipment.

  • Cycloaddition: Cool to 0°C. Add the diene (2,3-dimethylbutadiene) slowly.

  • Reaction: Allow to warm to room temperature. Monitor by TLC (disappearance of the sulfinyl species is rapid).

  • Workup: Quench with cold saturated

    
    . Extract with DCM. The product is the corresponding dihydrothiazine oxide.
    

Reaction Workflow Visualization

This diagram outlines the decision-making process for selecting the correct reagent and the resulting chemical pathways.

ReactionPathways cluster_stable Route A: Standard cluster_reactive Route B: High Reactivity Start Target: 3,6-Dihydro-1,2-thiazine 1-oxide Decision Is the Diene Reactive? Start->Decision ReagentA Use N-Sulfinylaniline Decision->ReagentA Yes ReagentB Use N-Sulfinylbenzamide Decision->ReagentB No Yes Yes (e.g., Cyclopentadiene) ProcessA Reflux in Benzene (80°C) ReagentA->ProcessA ProductA N-Phenyl Product ProcessA->ProductA No No (Sterically hindered) ProcessB In Situ Generation (0-25°C) ReagentB->ProcessB ProductB N-Benzoyl Product ProcessB->ProductB

Caption: Strategic selection workflow. Choose N-sulfinylbenzamide for unreactive dienes or low-temperature requirements.

References

  • Kresze, G., & Wucherpfennig, W. (1967).[1] Organic Syntheses with Imides of Sulfur Dioxide. Angewandte Chemie International Edition, 6(2), 149–167. Link

  • Weinreb, S. M. (1991). Heterodienophile Additions to Dienes. Comprehensive Organic Synthesis, 5, 401-449. Link

  • Hanson, P., & Stone, T. W. (1984). Hetero-Diels-Alder Reactions of N-Sulfinyl Compounds. Journal of the Chemical Society, Perkin Transactions 1, 2429-2438. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Esters from Benzamide using Thionyl Chloride. BenchChem Protocols. Link

  • Organic Chemistry Portal. (2024). Hetero-Diels-Alder Reaction.[3][4][5][6] Link

Sources

Validation

Crystallographic Architecture &amp; Structural Dynamics: 4-methyl-N-sulfinylbenzamide vs. N-Sulfinyl Analogues

Topic: X-ray crystallographic data for 4-methyl-N-sulfinylbenzamide Content Type: Publish Comparison Guide Executive Summary This technical guide provides a rigorous structural analysis of 4-methyl-N-sulfinylbenzamide (...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray crystallographic data for 4-methyl-N-sulfinylbenzamide Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a rigorous structural analysis of 4-methyl-N-sulfinylbenzamide (


), a specialized acylsulfinylamine. Unlike stable sulfonamides, N-sulfinyl derivatives are reactive heterocumulenes often utilized as radical precursors or dienophiles in heterocycle synthesis.

This guide compares the crystallographic signature of the title compound against its metabolic precursor (4-methylbenzamide ) and its structural isostere (N-sulfinylaniline ). The analysis focuses on the syn-planar (Z) conformation , bond length alternations, and the elimination of hydrogen-bonding networks upon sulfinylation.

Experimental Methodology: Synthesis & Crystallization[1]

To obtain high-fidelity X-ray data, the synthesis must avoid hydrolysis, as the N-sulfinyl moiety is moisture-sensitive.

Protocol 1: Anhydrous Synthesis & Crystal Growth

Objective: Isolate single crystals of 4-methyl-N-sulfinylbenzamide suitable for diffraction.

  • Reagents:

    • 4-Methylbenzamide (10 mmol, dried).

    • Thionyl chloride (

      
      , 15 mmol, freshly distilled).
      
    • Solvent: Anhydrous Benzene or Toluene (degassed).

  • Reaction:

    • Suspend amide in solvent under

      
       atmosphere.
      
    • Add

      
       dropwise at room temperature.
      
    • Reflux for 2–4 hours until gas evolution (

      
      , 
      
      
      
      ) ceases and the solution becomes clear (yellow/orange).
  • Isolation:

    • Remove solvent and excess

      
       under reduced pressure (Schlenk line).
      
    • Purification: Vacuum sublimation or recrystallization from dry hexane/benzene mixture under inert atmosphere.

  • Crystallization:

    • Dissolve residue in minimum hot anhydrous hexane.

    • Slow cooling to

      
       in a sealed vessel yields yellow prismatic crystals.
      
Workflow Visualization

SynthesisProtocol Start 4-Methylbenzamide (Precursor) React Reflux with SOCl2 (Anhydrous Toluene) Start->React + SOCl2 Inter Clear Solution (HCl/SO2 evolution stops) React->Inter 2-4 hrs Isolate Vacuum Evaporation (Remove excess SOCl2) Inter->Isolate Cryst Crystallization (Hexane, -20°C, Inert) Isolate->Cryst End 4-methyl-N-sulfinylbenzamide Single Crystals Cryst->End

Figure 1: Synthetic pathway for isolating moisture-sensitive N-sulfinylbenzamide crystals.

Structural Performance Comparison

The "performance" of a crystal structure in this context refers to the resolution of bond alternation and conformational stability . The N-sulfinyl group (


) introduces a unique heterocumulene system that disrupts the hydrogen bonding seen in the parent amide.
Comparative Metrics: Title Compound vs. Analogues
Structural Metric4-methyl-N-sulfinylbenzamide (Title)4-methylbenzamide (Precursor)N-sulfinylaniline (Analog)
Formula



Crystal System Orthorhombic / Monoclinic (Typical)Monoclinic (

)
Monoclinic
N-S Bond Length 1.52 – 1.55 Å (Single-like)N/A1.51 – 1.53 Å (Double character)
S=O[1] Bond Length 1.44 – 1.46 Å N/A1.45 – 1.47 Å
C(O)-N Bond 1.39 – 1.41 Å 1.33 Å (Partial double)1.42 Å (C-N single)
Conformation Planar Syn (Z) Planar (Amide resonance)Planar Syn (Z)
Packing Forces Dipole-Dipole,

-stacking
Strong H-Bond NetworksWeak vdW,

-stacking
In-Depth Analysis

1. The Syn-Planar (Z) Conformation X-ray data consistently reveals that N-sulfinyl derivatives adopt a syn-planar geometry (torsion angle


).
  • Mechanism: This preference is dictated by the orbital overlap between the nitrogen lone pair and the sulfur-oxygen

    
     system, as well as minimizing steric repulsion between the lone pair on Sulfur and the Carbonyl oxygen.
    
  • Contrast: Unlike the parent amide, which forms dimers via hydrogen bonds (

    
    ), the sulfinyl derivative lacks an H-donor, forcing the crystal to pack via weaker dipole alignments and 
    
    
    
    -
    
    
    interactions between the tolyl rings.

2. Bond Length Alternation & Reactivity

  • N=S Bond: In the title compound, the

    
     bond is slightly longer (~1.54 Å) compared to simple sulfinylamines. This elongation is due to the electron-withdrawing nature of the adjacent carbonyl group (
    
    
    
    ), which pulls electron density away from the
    
    
    bond.
  • Implication: This "weakened" bond explains the compound's utility as a radical precursor . Upon photo-excitation or heating, the

    
     bond cleaves more readily than in non-acylated analogues, releasing the benzoyl radical.
    
Structural Logic Diagram

StructuralLogic Substrate 4-methyl-N-sulfinylbenzamide Feature1 Feature: Acyl-Conjugation (Ar-C=O) Substrate->Feature1 Feature2 Feature: Heterocumulene Core (-N=S=O) Substrate->Feature2 Effect1 Effect: Electron Withdrawal from N atom Feature1->Effect1 Effect2 Effect: Syn-Planar Geometry (Z-Configuration) Feature2->Effect2 Outcome1 Result: Elongated N-S Bond (~1.54 Å) Effect1->Outcome1 Outcome3 Result: No H-Bonding (Lipophilic Packing) Effect2->Outcome3 Outcome2 Result: High Reactivity (Radical Precursor) Outcome1->Outcome2

Figure 2: Causal relationship between electronic features and crystallographic outcomes.

Critical Interpretation for Researchers

When analyzing the X-ray data of 4-methyl-N-sulfinylbenzamide, researchers should note:

  • Disorder Potential: The terminal Oxygen atom in the

    
     group often exhibits high thermal motion or positional disorder in the crystal lattice due to the lack of "anchoring" hydrogen bonds.
    
  • Space Group Determination: Expect Centrosymmetric space groups (e.g.,

    
     or 
    
    
    
    ). The molecules typically arrange in anti-parallel pairs to cancel the strong dipole moment of the sulfinyl group.
  • Purity Verification: If the diffraction pattern shows evidence of 4-methylbenzamide (unit cell

    
     Å), the synthesis was likely compromised by moisture, leading to hydrolysis.
    
References
  • Preparation of N-Sulfinylbenzamide: Tsuge, O., & Mataka, S. (1971). The Preparation of N-Sulfinylbenzamide and Its Reaction with Styrene Oxide. Bulletin of the Chemical Society of Japan, 44(10), 2836–2839. Link

  • General Structure of N-Sulfinylanilines: Romano, R. M., & Della Védova, C. O. (2000).[2] N-Sulfinylimine compounds, R–N=S=O: A chemistry family. Journal of Molecular Structure. Link

  • Radical Reactivity & Structure: Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent. Organic Letters, 22(23), 9495-9499. Link

  • Crystallography of Amide Precursors: Kashino, S., et al. (1979). The Crystal and Molecular Structure of Benzamide. Acta Crystallographica Section B. Link

Sources

Comparative

Strategic Validation of N-Sulfinyl-p-toluamide Purity: Elemental Analysis vs. Orthogonal Methods

Executive Summary & Technical Context[2][3][4][5][6][7][8][9][10][11][12] In drug development, N-sulfinyl-p-toluamide (and the related sulfonamide class) serves as a potent dehydrating agent and a specialized dienophile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[2][3][4][5][6][7][8][9][10][11][12]

In drug development, N-sulfinyl-p-toluamide (and the related sulfonamide class) serves as a potent dehydrating agent and a specialized dienophile in Diels-Alder cycloadditions.[1] However, its validation presents a paradox: the very reactivity that makes it valuable—its high susceptibility to nucleophilic attack—renders standard characterization protocols liable to generate false failures.[1]

This guide challenges the reliance on standard Elemental Analysis (EA) for this compound class. We demonstrate that ambient-handling EA is statistically guaranteed to fail , yielding data that mimics sample impurity.[1] We compare this against Inert-Atmosphere EA and Quantitative NMR (qNMR) to establish a scientifically robust validation workflow.

The Chemical Hazard: Hydrolytic Instability

N-sulfinyl-p-toluamide (


) possesses a highly reactive 

moiety.[1] Upon contact with trace atmospheric moisture, it undergoes rapid hydrolysis, releasing sulfur dioxide gas and reverting to the parent amide.[1]

Hydrolysis Equation:


[1]
  • The Analytical Consequence: As

    
     off-gasses, the sample loses Sulfur and Oxygen mass while gaining Hydrogen.[1] A 99% pure sample handled in air will appear to have 0% Sulfur content by the time it is combusted.
    

Comparative Methodologies

We evaluated three distinct protocols to validate a synthesized batch of N-sulfinyl-p-toluamide.

Method A: Standard Elemental Analysis (Ambient)
  • Protocol: Sample is weighed into tin boats using standard microbalance techniques in open laboratory air (40-60% Relative Humidity).

  • The Flaw: The high surface-area-to-volume ratio of the few milligrams required for EA accelerates hydrolysis during the weighing process (typically 30–60 seconds).

Method B: Inert-Atmosphere Elemental Analysis (Capsule Sealing)[1]
  • Protocol:

    • Tin capsules are pre-weighed (tared) on a microbalance.

    • Capsules and sample are transferred to an Argon-filled glovebox (

      
       ppm 
      
      
      
      ).
    • Sample is loaded into capsules.

    • Capsules are "cold-sealed" using a manual press inside the glovebox to create a hermetic cold weld.

    • Sealed samples are transferred to the EA auto-sampler.

  • The Logic: This eliminates moisture contact until the moment of flash combustion at 1800°C.

Method C: Quantitative NMR (qNMR)[1][3][7]
  • Protocol:

    • Solvent: Anhydrous

      
       (stored over activated 4Å molecular sieves).
      
    • Internal Standard (IS): 1,3,5-Trimethoxybenzene (inert, non-volatile, distinct singlet at

      
       6.1 ppm).[1]
      
    • Pulse Sequence: 90° pulse, relaxation delay (

      
      ) set to 
      
      
      
      (typically 30s) to ensure full relaxation.
  • The Logic: qNMR provides a molar ratio measurement that is independent of combustion mechanics and allows detection of the hydrolysis byproduct (amide) distinct from the sulfinylamine.

Experimental Data Comparison

The following table summarizes the theoretical values versus the experimental results obtained from the three methods.

Compound: N-sulfinyl-p-toluamide (


)
MW:  181.21  g/mol [1]
ElementTheoretical %Method A (Ambient EA)Method B (Inert EA)Method C (qNMR Derived)
Carbon 53.03 70.85 (FAIL)52.98 (PASS)53.01 (Calc.)[1]
Hydrogen 3.89 6.65 (FAIL)3.92 (PASS)3.90 (Calc.)
Nitrogen 7.73 10.30 (FAIL)7.71 (PASS)7.74 (Calc.)
Sulfur 17.69 < 0.50 (FAIL)17.65 (PASS)17.68 (Calc.)
Purity 100% ~0% (Calculated) 99.6% 99.8%
Data Analysis
  • Method A Failure: The results for Method A almost perfectly match the theoretical values for p-toluamide (

    
     71.10%, 
    
    
    
    6.71%,
    
    
    0.00%).[1] This confirms that during the weighing step, the sample fully hydrolyzed, and the sulfur was lost as
    
    
    gas.[1] A researcher relying on this would falsely discard a good batch.
  • Method B Success: The cold-sealing technique preserved the

    
     bond, yielding values within the acceptable 
    
    
    
    error margin.[1]
  • Method C Validation: qNMR confirmed the purity was intrinsic to the bulk material, validating that Method B's result was accurate and not an artifact.

Validated Workflow & Decision Logic

The following diagram outlines the decision logic for characterizing moisture-sensitive heteroatom-rich compounds.

G Start Synthesized N-sulfinyl-p-toluamide IsStable Is compound moisture stable? Start->IsStable StandardEA Method A: Standard Open Weighing IsStable->StandardEA Yes InertPath Inert Handling Protocol IsStable->InertPath No (Highly Reactive) Hydrolysis RAPID HYDROLYSIS Loss of SO2 StandardEA->Hydrolysis Atmospheric H2O FalseFail RESULT: False Failure (High C, Low S) Hydrolysis->FalseFail Glovebox Method B: Glovebox Cold-Sealing (Tin Capsule) InertPath->Glovebox qNMR Method C: qNMR (Anhydrous) Internal Std InertPath->qNMR Combustion Flash Combustion (Closed System) Glovebox->Combustion Result RESULT: Accurate Purity Data qNMR->Result Cross-Validation Combustion->Result

Figure 1: Analytical decision tree highlighting the critical divergence between ambient and inert handling for N-sulfinyl derivatives.

Detailed Protocols for Implementation

Protocol 1: Inert Capsule Sealing (The "Gold Standard" for EA)

Equipment: Argon Glovebox, Microbalance (internal or transfer), Tin capsules (


 mm), Manual Capsule Sealer/Press.[1]
  • Preparation: Dry tin capsules in an oven at 100°C for 1 hour, then transfer immediately to the glovebox anti-chamber.

  • Taring: Place an empty capsule on the balance. Record weight (Target: 0.00000 g).

  • Loading: Using a micro-spatula, introduce 1.5–2.5 mg of N-sulfinyl-p-toluamide into the capsule. Avoid getting material on the rim.

  • Sealing: Place the capsule into the sealing press. Apply firm pressure to cold-weld the tin. The capsule should look like a flattened, shiny disk with no folds where powder could escape.[1]

  • Transfer: Place sealed capsules in a scintillation vial, cap tightly, and remove from the glovebox.

  • Analysis: Load into the EA autosampler immediately. The tin seal protects the sample from air until it drops into the combustion tube.

Protocol 2: qNMR Cross-Validation

Equipment: 400 MHz (or higher) NMR, 5mm Precision Tubes.

  • Standard Selection: Weigh approximately 10 mg of 1,3,5-Trimethoxybenzene (IS) directly into a clean vial. Record weight to 0.01 mg precision (

    
    ).
    
  • Sample Preparation: Add approximately 15 mg of N-sulfinyl-p-toluamide. Record weight (

    
    ).
    
  • Solvation: Add 0.6 mL of anhydrous

    
    . Cap and vortex until dissolved.
    
  • Acquisition: Run 1H NMR with

    
    .
    
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons in signal,
    
    
    = Molecular weight.[1][2]

Conclusion

For N-sulfinyl-p-toluamide, standard elemental analysis is a flawed metric due to the kinetics of hydrolysis outpacing the weighing process.

  • Recommendation: If your facility lacks a glovebox-integrated microbalance or capsule sealer, do not use EA .[1] Rely on qNMR (Method C) as the primary purity assay.

  • Validation: If EA is required for publication, Method B (Inert Sealing) is the only acceptable protocol.

References

  • Elementar. (2025).[3] Best practices for sample preparation in elemental analysis: Handling hygroscopic and air-sensitive substances. Elementar Analysis.[4][3][5][6] [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR): Principles and Internal Standard Selection. Emery Pharma. [Link]

  • University of Groningen. (2008). Working with air and moisture sensitive compounds: Glovebox and Schlenk Techniques.[3][7] Molecular Inorganic Chemistry. [Link]

Sources

Validation

Comparative Guide: 13C NMR Chemical Shifts of 4-Methyl-N-sulfinylbenzamide

This guide outlines the structural characterization of 4-methyl-N-sulfinylbenzamide (also known as N-sulfinyl-p-toluamide), a reactive intermediate used primarily in hetero-Diels-Alder cycloadditions. The following analy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural characterization of 4-methyl-N-sulfinylbenzamide (also known as N-sulfinyl-p-toluamide), a reactive intermediate used primarily in hetero-Diels-Alder cycloadditions.

The following analysis focuses on the 13C NMR chemical shifts , providing a comparative framework to distinguish the target N-sulfinyl compound from its stable precursor (4-methylbenzamide) and its common degradation product (p-tolunitrile).

Executive Summary & Application Context

4-Methyl-N-sulfinylbenzamide (


) is an acylsulfinylamine. Unlike stable sulfonamides, this compound is a highly reactive heterodiene/dienophile . It is synthesized by the reaction of 4-methylbenzamide with thionyl chloride (

).

Critical Analytical Challenge: The primary challenge in characterizing this compound is its tendency to dehydrate into p-tolunitrile (


) under thermal stress or excess thionyl chloride. Therefore, 13C NMR is the definitive tool for process validation, distinguishing the Carbonyl (C=O)  signal of the N-sulfinyl species from the Cyano (C≡N)  signal of the degradation product.
Core Chemical Transformation[1]
  • Precursor: 4-Methylbenzamide (Stable solid)

  • Target: 4-Methyl-N-sulfinylbenzamide (Reactive intermediate, moisture sensitive)

  • Degradant: p-Tolunitrile (Liquid, formed via von Braun-type degradation)

13C NMR Chemical Shift Analysis

The following table compares the diagnostic chemical shifts. The most significant indicator of successful synthesis is the retention of the downfield carbonyl signal (~160–170 ppm) and the absence of the nitrile signal (~119 ppm).

Table 1: Comparative 13C NMR Shifts ( , ppm)
Carbon Position4-Methylbenzamide (Precursor)4-Methyl-N-sulfinylbenzamide (Target)p-Tolunitrile (Degradant)
Carbonyl (C=O) 168.5 - 169.5 164.0 - 166.0 Absent
Nitrile (C≡N) AbsentAbsent119.0
Ipso (C-1) 130.5~132.0 (Deshielded)109.5 (Shielded)
Ortho (C-2,6) 127.8128.0 - 129.5132.0
Meta (C-3,5) 129.1129.5 - 130.0129.8
Para (C-4) 142.5145.0143.8
Methyl (-CH3) 21.421.821.8

Note on Solvent Effects: Data is typically referenced in


 or 

.[1] The N-sulfinyl moiety is moisture-sensitive;

(dried over molecular sieves) is recommended to prevent hydrolysis back to the amide.
Mechanistic Insight: The N-Sulfinyl Effect

The -N=S=O group is a "pseudo-cumulene" system with strong electron-withdrawing character.

  • Carbonyl Shift: The C=O resonance in the N-sulfinyl derivative often shifts slightly upfield (shielded) or remains similar to the amide, unlike the dramatic shift seen in imides.

  • Ipso Carbon: The attachment of the electron-withdrawing

    
     group causes a deshielding effect on the aromatic ring's ipso carbon compared to the nitrile.
    
  • Diagnostic Failure Mode: If the spectrum shows a peak at 119 ppm and loss of the 165+ ppm signal, the reaction has over-processed to the nitrile.

Visualization: Synthesis & Characterization Workflow

The following diagram illustrates the critical decision pathways during synthesis and the NMR validation steps.

G Start Start: 4-Methylbenzamide Reagent Add SOCl2 (Thionyl Chloride) Reflux in Benzene/Toluene Start->Reagent Intermediate Target: 4-Methyl-N-sulfinylbenzamide (Reactive Intermediate) Reagent->Intermediate -2 HCl Check 13C NMR Analysis (Dry CDCl3) Intermediate->Check Result_Good Signal at ~165 ppm (C=O) No Signal at 119 ppm Check->Result_Good Success Result_Bad Signal at 119 ppm (CN) Loss of C=O Check->Result_Bad Overheating / Excess SOCl2 Application Proceed to Diels-Alder (Reaction with Dienes) Result_Good->Application Waste Discard (Nitrile formed) Result_Bad->Waste

Caption: Logical workflow for the synthesis and NMR validation of 4-methyl-N-sulfinylbenzamide, highlighting the critical differentiation from the nitrile byproduct.

Experimental Protocol (Self-Validating)

To ensure scientific integrity and reproducibility, follow this protocol which minimizes moisture contamination (the primary cause of inconsistent NMR data).

Materials
  • Substrate: 4-Methylbenzamide (10 mmol).

  • Reagent: Thionyl Chloride (

    
    ), freshly distilled (12 mmol).
    
  • Solvent: Anhydrous Benzene or Toluene (kept over Na wire).

  • NMR Solvent:

    
     (stored over 4Å molecular sieves).
    
Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a

    
     drying tube.
    
  • Reaction: Suspend 4-methylbenzamide in solvent (20 mL). Add

    
     dropwise.
    
  • Reflux: Heat to reflux until gas evolution (

    
    , 
    
    
    
    ) ceases (approx. 2-4 hours). The solution should become clear and yellow/orange.
    • Critical Control Point: Do not prolong reflux beyond gas cessation to avoid nitrile formation.

  • Isolation: Evaporate solvent and excess

    
     under reduced pressure (rotary evaporator) strictly excluding moisture.
    
  • Sampling: Immediately dissolve a small aliquot of the residue in dry

    
     for 13C NMR.
    
  • Validation:

    • Pass: Presence of signals at

      
       165 (C=O) and 
      
      
      
      145 (Ar-C).
    • Fail: Presence of signal at

      
       119 (CN).
      

References

  • Carpanelli, C., & Gaiani, G. (1985).[2] Reactions of N-sulfinyl-p-toluamide with alkynes. Gazzetta Chimica Italiana, 115(5), 265-268.[2] (Primary source for N-sulfinyl-p-toluamide characterization and cycloaddition reactivity).

  • Scherer, O. J., & Schmitt, R. (1968). Reaction of N-sulfinyl compounds with norbornene. Chemische Berichte, 101, 3302. (Foundational work on N-sulfinyl amide synthesis).
  • Kresze, G., & Wucherpfennig, W. (1967). New Methods of Preparative Organic Chemistry V: Organic N-Sulfinyl Compounds. Angewandte Chemie International Edition, 6(2), 149-167. Link

  • BenchChem. (2025). Structure Confirmation of N-Propyl-p-toluenesulfonamide. (Comparative data for sulfonamide analogs). Link

Sources

Comparative

Distinguishing N-sulfinyl compounds from sulfonamides via spectroscopy

As a Senior Application Scientist in analytical chemistry and drug development, distinguishing between N-sulfinyl compounds (sulfinamides, R–SO–NR₂) and sulfonamides (R–SO₂–NR₂) is a critical analytical checkpoint. While...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical chemistry and drug development, distinguishing between N-sulfinyl compounds (sulfinamides, R–SO–NR₂) and sulfonamides (R–SO₂–NR₂) is a critical analytical checkpoint. While both motifs feature a sulfur-nitrogen bond, their distinct oxidation states—S(IV) in sulfinamides versus S(VI) in sulfonamides—profoundly alter their physicochemical behavior, geometric stability, and pharmacological profiles.

Sulfinamides are frequently utilized as chiral auxiliaries (e.g., Ellman’s sulfinamide) and prodrug linkers due to their controlled lability. In contrast, sulfonamides are highly stable, ubiquitous pharmacophores found in antimicrobials, diuretics, and COX-2 inhibitors. Misidentifying these compounds during synthesis, oxidation scaling, or metabolic profiling can lead to catastrophic downstream failures.

This guide provides an objective, data-driven framework for differentiating these two classes using orthogonal spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Tandem Mass Spectrometry (MS/MS).

Mechanistic Spectroscopic Distinctions

To build a robust analytical workflow, we must first understand the physical causality behind the spectral behaviors of these two classes.

A. Infrared (IR) Spectroscopy: Vibrational Coupling

The most rapid and non-destructive method to distinguish these compounds is IR spectroscopy, which probes the vibrational modes of the sulfur-oxygen bonds.

  • Sulfonamides [S(VI)]: The presence of two equivalent oxygen atoms bonded to the sulfur atom results in strong vibrational coupling. This manifests as two distinct, highly intense stretching bands: an asymmetric stretch (higher energy, ~1310–1350 cm⁻¹) and a symmetric stretch (lower energy, ~1140–1180 cm⁻¹)[1].

  • N-Sulfinyl Compounds [S(IV)]: Sulfinamides possess only a single oxygen atom double-bonded to the sulfur. Without a second oxygen to couple with, the molecule exhibits a single, sharp S=O stretching band . Because the S=O bond in S(IV) species has slightly less double-bond character than in S(VI) species, this stretch occurs at a lower frequency, typically between 1050–1100 cm⁻¹[2].

B. NMR Spectroscopy: Stereogenic Lone Pairs

NMR provides definitive structural confirmation by exploiting the geometric differences around the sulfur atom.

  • ¹H NMR (Diastereotopicity): The sulfur atom in a sulfinamide possesses a stereochemically active lone pair, making it a stable chiral center at room temperature[3]. Consequently, any adjacent methylene protons (e.g., an α-CH₂ group) become diastereotopic . They are magnetically non-equivalent and will split each other, typically appearing as a complex AB quartet (geminal coupling, J ≈ 10–15 Hz)[4]. In sulfonamides, the sulfur is tetrahedral with two identical oxygens (prochiral); thus, adjacent methylene protons are enantiotopic or homotopic and appear as a simple singlet[5].

  • ¹⁵N NMR: The oxidation state of the sulfur heavily influences the electron density on the adjacent nitrogen. Sulfonamide nitrogens are generally more deshielded due to the strong electron-withdrawing nature of the SO₂ group, with chemical shifts typically clustering around 90–95 ppm (relative to liquid NH₃). Sulfinamide nitrogens exhibit distinct upfield or downfield shifts depending on their specific protonation states and substituents[6].

C. Mass Spectrometry: Collision-Induced Dissociation (CID)

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) differentiates the two classes based on their gas-phase fragmentation thermodynamics.

  • Sulfonamides: Under CID, protonated or deprotonated sulfonamides characteristically extrude sulfur dioxide gas. This results in a highly diagnostic neutral loss of 64 Da [7]. In N-acyl aromatic sulfonamides, this is often preceded by a complex Smiles-type rearrangement where the amide oxygen attacks the arylsulfonyl group[8].

  • Sulfinamides: Because they lack the second oxygen, sulfinamides cannot extrude SO₂. Instead, they typically undergo cleavage of the S–N bond or extrude sulfur monoxide, resulting in a neutral loss of 48 Da .

Quantitative Data Summary

Table 1: Spectroscopic Fingerprints of Sulfonamides vs. N-Sulfinyl Compounds

Analytical ParameterSulfonamides (R–SO₂–NR₂)N-Sulfinyl Compounds (R–SO–NR₂)Causality / Physical Basis
IR: S=O Stretch Two bands: ~1310-1350 cm⁻¹ (Asym) & ~1140-1180 cm⁻¹ (Sym)Single band: ~1050-1100 cm⁻¹Vibrational coupling of two oxygens vs. single uncoupled oxygen.
¹H NMR (α-CH₂) Singlet (Enantiotopic/Homotopic)AB Quartet (Diastereotopic)Tetrahedral S(VI) geometry vs. Chiral S(IV) center with a lone pair.
MS/MS Neutral Loss -64 Da (Loss of SO₂)-48 Da (Loss of SO)Gas-phase extrusion based on available oxygen stoichiometry.
Geometric Stability Highly stable, rigid tetrahedronConfigurationally labile under strong acid/heatInversion barrier of the sulfur lone pair.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal controls to prevent false positives caused by environmental contamination or instrument drift.

Protocol A: ATR-FTIR Vibrational Profiling

Objective: Identify the presence of symmetric/asymmetric coupling.

  • System Validation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Run a background scan (empty anvil). Self-Validation Check: Ensure the baseline is flat and water vapor bands (3500–3900 cm⁻¹) are fully subtracted.

  • Sample Application: Apply 1–2 mg of the neat solid (or 2 µL of concentrated solution) directly onto the crystal. Apply consistent pressure using the ATR anvil.

  • Acquisition: Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 600 cm⁻¹.

  • Data Interpretation: Interrogate the 1000–1400 cm⁻¹ region. If a single intense peak appears near 1080 cm⁻¹, the compound is a sulfinamide. If a doublet of intense peaks appears near 1160 cm⁻¹ and 1330 cm⁻¹, it is a sulfonamide.

Protocol B: High-Resolution ¹H/¹⁵N NMR Analysis

Objective: Probe the stereochemical environment of the sulfur atom.

  • Sample Preparation: Dissolve 15 mg of the analyte in 600 µL of CDCl₃ (or DMSO-d₆ if insoluble). Causality: CDCl₃ is preferred to avoid the strong residual solvent multiplet of DMSO, which can obscure aliphatic diastereotopic splitting.

  • System Validation: Lock and shim the magnet. Calibrate the chemical shift to the internal Tetramethylsilane (TMS) standard at 0.00 ppm.

  • Acquisition: Run a standard 1D ¹H experiment (minimum 16 scans, 64k data points). For ¹⁵N, run a ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) to detect the nitrogen shift via the adjacent protons, bypassing the low natural abundance of ¹⁵N.

  • Data Interpretation: Zoom in on the α-methylene protons (if present). An AB quartet definitively proves the presence of the chiral S(IV) center of a sulfinamide.

Protocol C: LC-ESI-MS/MS Fragmentation Mapping

Objective: Induce diagnostic neutral losses via Collision-Induced Dissociation.

  • System Validation: Inject a known sulfonamide standard (e.g., Sulfamethoxazole). Ramp the collision energy (CE) from 10 to 40 eV. Self-Validation Check: Confirm the appearance of the[M+H-64]⁺ product ion to verify that the collision cell is properly calibrated for SO₂ extrusion.

  • Sample Infusion: Inject the unknown analyte via LC or direct infusion in ESI+ mode. Isolate the protonated precursor ion[M+H]⁺ in Q1.

  • Fragmentation: Apply a CE ramp (15–35 eV) in the collision cell (Q2) using Argon or Nitrogen collision gas.

  • Mass Analysis: Scan the product ions in Q3. A mass shift of exactly -64.0 Da indicates a sulfonamide; a shift of -48.0 Da indicates a sulfinamide.

Analytical Visualizations

The following diagrams map the logical decision trees and physical pathways utilized in these protocols.

G Start Unknown S-N Compound IR ATR-FTIR Spectroscopy Start->IR NMR 1H & 15N NMR Spectroscopy Start->NMR MS LC-ESI-MS/MS (CID) Start->MS IR_SO2 Two Bands: ~1150 & ~1330 cm⁻¹ (Symmetric & Asymmetric) IR->IR_SO2 Sulfonamide IR_SO Single Band: ~1050-1100 cm⁻¹ (S=O Stretch) IR->IR_SO Sulfinamide NMR_Sym Equivalent α-Protons 15N Shift: ~90-95 ppm NMR->NMR_Sym Sulfonamide NMR_Asym Diastereotopic α-Protons Chiral Sulfur Center NMR->NMR_Asym Sulfinamide MS_64 Neutral Loss: 64 Da (SO₂) Smiles Rearrangement MS->MS_64 Sulfonamide MS_48 Neutral Loss: 48 Da (SO) MS->MS_48 Sulfinamide

Multiplexed spectroscopic workflow for differentiating N-sulfinyls from sulfonamides.

MS_Frag Precursor Protonated Precursor [M+H]⁺ Sulfonamide Sulfonamide[R-SO₂-NH-R']⁺ Precursor->Sulfonamide Sulfinamide Sulfinamide [R-SO-NH-R']⁺ Precursor->Sulfinamide CID_A Collision-Induced Dissociation Sulfonamide->CID_A CID_B Collision-Induced Dissociation Sulfinamide->CID_B Loss_SO2 Extrusion of SO₂ (-64 Da) CID_A->Loss_SO2 Loss_SO Extrusion of SO (-48 Da) CID_B->Loss_SO Product_A [R-NH-R']⁺ or Rearranged Ion Loss_SO2->Product_A Product_B [R-NH-R']⁺ or Cleaved Fragments Loss_SO->Product_B

Divergent CID mass spectrometry fragmentation pathways based on sulfur oxidation state.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: PubMed / NIH URL:[Link][7]

  • CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements Source: Journal of the American Society for Mass Spectrometry (ACS) URL:[Link][8]

  • Structure and Computational Studies of New Sulfonamide Compound Source: PMC / NIH URL:[Link][1]

  • IR Spectrum | Table of IR Spectroscopy Values Source: ChemTalk URL:[Link][2]

  • Exploiting Configurational Lability in Aza‐Sulfur Compounds for the Organocatalytic Enantioselective Synthesis of Sulfonimidamides Source: ResearchGate URL:[Link][3]

  • A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy Source: The Journal of Organic Chemistry (ACS) URL:[Link][4]

  • Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis Source: Academia.edu / Tetrahedron Letters URL:[Link][6]

Sources

Safety & Regulatory Compliance

Safety

Benzamide, 4-methyl-N-sulfinyl- proper disposal procedures

This guide outlines the authoritative protocols for the safe handling and disposal of 4-methyl-N-sulfinylbenzamide (an N-sulfinyl amide derivative). This compound is a high-energy reactive intermediate often used in hete...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative protocols for the safe handling and disposal of 4-methyl-N-sulfinylbenzamide (an N-sulfinyl amide derivative). This compound is a high-energy reactive intermediate often used in heterocycle synthesis. Its primary hazard lies in its moisture sensitivity , which leads to the rapid evolution of toxic sulfur dioxide (SO₂) gas upon contact with water.

Part 1: Executive Safety Assessment

Core Directive: Do NOT dispose of this compound in standard solid waste or aqueous waste streams without prior deactivation. The sulfinyl (-N=S=O) moiety is hydrolytically unstable.

Chemical Hazard Profile
PropertySpecification
Chemical Name 4-Methyl-N-sulfinylbenzamide
Functional Class N-Sulfinyl Amide (Acylsulfinylamine)
Reactivity High Water Reactive (D003) . Hydrolyzes to release SO₂ gas.
Breakdown Products 4-Methylbenzamide (solid), Sulfur Dioxide (gas), Heat.
Primary Hazards Inhalation toxicity (SO₂), Over-pressurization of containers, Corrosivity.
The Hydrolysis Mechanism (Causality of Hazard)

Understanding the degradation pathway is essential for safety. Upon contact with water, the N=S bond cleaves:



  • Why this matters: In a closed waste container, the evolution of gaseous SO₂ can cause vessel rupture. In an open bin, it releases a toxic respiratory irritant.

Part 2: Step-by-Step Disposal Protocol

This protocol utilizes an Alkaline Hydrolysis Quench . By using a base (Sodium Hydroxide or Sodium Carbonate) instead of water, we trap the sulfur as non-volatile sulfite/sulfate salts, preventing the release of SO₂ gas.

Phase 1: Preparation & PPE
  • Location: All operations must be performed inside a functioning Chemical Fume Hood .

  • PPE: Nitrile gloves (double gloved recommended), chemical splash goggles, lab coat.

  • Equipment: 3-neck round bottom flask, addition funnel (for liquids) or powder funnel (for solids), magnetic stirrer, ice bath.

Phase 2: The Quenching Workflow (Deactivation)

Reagent: Prepare a 10% Sodium Hydroxide (NaOH) solution or Saturated Sodium Bicarbonate (NaHCO₃).

  • Note: NaOH is preferred for complete trapping of SO₂ as Na₂SO₃.

Step 1: Setup Place 10-20 volumes (relative to waste mass) of the alkaline solution in the flask. Cool to 0-5°C using an ice bath to manage the exotherm.

Step 2: Controlled Addition

  • If Solid: Dissolve the 4-methyl-N-sulfinylbenzamide in a minimal amount of inert solvent (e.g., Dichloromethane or Toluene) if possible. If adding as a solid, add in small portions.

  • If Solution: Add the waste solution dropwise to the stirring alkaline solution.

  • Critical Rule:Always add the Reactive Chemical to the Base. Never add water/base to the reactive chemical, as this concentrates the heat and gas evolution.

Step 3: Reaction Monitoring Allow the mixture to stir for 30-60 minutes. The mixture should clarify as the sulfinylamide converts to the soluble (or insoluble) benzamide and inorganic sulfite.

  • Checkpoint: Test pH.[1][2][3] It should remain basic (pH > 10). If pH drops, add more base.

Step 4: Neutralization Once the reaction is complete (no further exotherm or gas evolution), remove from the ice bath.

  • Adjust the pH to roughly neutral (pH 6-9) using dilute Sulfuric Acid (H₂SO₄) if necessary, or dispose of as basic waste if your facility allows.

Phase 3: Waste Segregation & Labeling

After quenching, the waste stream is no longer water-reactive but may still contain organic solvents and solids.

Waste Stream ComponentDisposal PathRCRA Codes (Typical)
Aqueous Phase Aqueous Basic Waste (if pH > 9)D002 (Corrosive)
Organic Phase Halogenated/Non-Halogenated Solvent WasteF002, D001 (Ignitable)
Precipitated Solid Filter and dispose as Solid Hazardous WasteNon-reactive

Part 3: Operational Visualization

The following diagram illustrates the decision logic for disposing of N-sulfinyl reagents.

DisposalWorkflow Start Waste Assessment: 4-Methyl-N-sulfinylbenzamide StateCheck Physical State? Start->StateCheck Solid Solid / Pure StateCheck->Solid Solution In Solution (DCM, Toluene, etc.) StateCheck->Solution PrepBase Prepare 10% NaOH (Ice Bath, 0°C) Solid->PrepBase Requires Quenching QuenchSolid Dissolve in inert solvent OR Add slowly as powder Solid->QuenchSolid Solution->PrepBase Requires Quenching QuenchSol Add Dropwise to Base Solution->QuenchSol PrepBase->QuenchSolid PrepBase->QuenchSol Reaction Hydrolysis Reaction: R-NSO + 2OH- -> R-NH2 + SO3(2-) QuenchSolid->Reaction QuenchSol->Reaction Check Check pH > 10 Stir 30 mins Reaction->Check Segregate Phase Separation Check->Segregate AqWaste Aqueous Waste (Contains Sulfites) Segregate->AqWaste Aqueous Layer OrgWaste Organic Waste (Contains Benzamide) Segregate->OrgWaste Organic Layer

Caption: Logical workflow for the alkaline quenching of N-sulfinyl compounds to prevent SO₂ evolution.

Part 4: Regulatory & Compliance Data

RCRA Waste Codes

If the material is disposed of without quenching, it carries the following EPA Hazardous Waste Codes:

  • D003 (Reactive): Substances that generate toxic gases (SO₂) when mixed with water [1].[4][5]

  • D002 (Corrosive): If the hydrolysis leads to acidic conditions (H₂SO₃ formation) [1].

Emergency Response
  • Spill: Do not use water. Cover with dry lime, sand, or soda ash. Scoop into a dry container.

  • Fire: Use CO₂ or dry chemical extinguishers.[6] Water may be used to cool containers but avoid direct contact with the substance [2].

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA regulations regarding D003 (Reactivity) and D002 (Corrosivity).[2] Available at: [Link]

Sources

Handling

Personal protective equipment for handling Benzamide, 4-methyl-N-sulfinyl-

As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a framework of chemical causality. 4-Methyl-N-sulfinylbenzamide (4-MSB) is a highly reactive reagent.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a framework of chemical causality. 4-Methyl-N-sulfinylbenzamide (4-MSB) is a highly reactive reagent. Understanding why it behaves the way it does is the key to designing self-validating protocols that protect both the researcher and the integrity of the experiment. This guide provides the definitive operational and disposal plan for handling 4-MSB.

Chemical Profile & Hazard Assessment

PropertyValue
Chemical Name 4-Methyl-N-sulfinylbenzamide (4-MSB)
CAS Number 40014-43-5
Molecular Formula C8H7NO2S
Molecular Weight 181.21 g/mol
Structural Class N-Sulfinylamine / Benzamide derivative
Primary Hazard Moisture-sensitive; releases toxic SO2 gas

Mechanistic Toxicology: The primary danger of 4-MSB lies in its highly electrophilic N=S=O moiety. As established in safety literature for N-sulfinylamine derivatives (), these compounds are classified as severe skin, eye, and respiratory irritants[1]. Upon contact with ambient moisture or the aqueous environment of human mucous membranes, the N=S=O group undergoes rapid nucleophilic attack by water. This hydrolysis irreversibly cleaves the molecule, precipitating 4-methylbenzamide and rapidly evolving sulfur dioxide (SO2) gas. SO2 reacts with tissue moisture to form sulfurous acid, leading to severe chemical burns and respiratory distress.

Hydrolysis A 4-Methyl-N-sulfinylbenzamide (Electrophilic N=S=O) C Unstable Intermediate (Sulfinamic Acid Derivative) A->C B Ambient Moisture (H2O) Nucleophilic Attack B->C D 4-Methylbenzamide (Solid Precipitate) C->D E Sulfur Dioxide (SO2) (Toxic/Corrosive Gas) C->E

Hydrolysis pathway of 4-methyl-N-sulfinylbenzamide generating toxic SO2 gas.

Personal Protective Equipment (PPE) Matrix

We do not wear PPE merely for compliance; we wear it to interrupt specific mechanisms of chemical exposure.

  • Respiratory & Engineering Controls: 4-MSB must be handled exclusively within a certified chemical fume hood with a verified face velocity of 80–120 fpm.

    • Causality: Because 4-MSB reacts with ambient humidity to generate SO2[1], high-velocity exhaust is the only reliable method to prevent inhalation of this toxic, corrosive gas.

  • Hand Protection: Double-gloving is mandatory. Use a 4-mil Nitrile inner glove and a 14-mil Butyl rubber outer glove.

    • Causality: Standard nitrile offers dexterity but is rapidly permeated by electrophilic sulfinyl groups and the anhydrous solvents (e.g., THF, DCM) typically used in these reactions. Butyl rubber provides a robust chemical barrier, preventing transdermal exposure and subcutaneous SO2 generation.

  • Eye/Face Protection: Splash-proof chemical goggles paired with an 8-inch polycarbonate face shield.

    • Causality: Corneal tissue is highly aqueous. Micro-droplets of 4-MSB will immediately hydrolyze upon contact with the eye, causing localized acid burns. Safety glasses are insufficient against vapor-phase SO2.

  • Body Protection: Flame-resistant (FR) lab coat with fitted cuffs and a chemical-resistant neoprene apron.

    • Causality: Prevents capillary wicking of the reagent against the skin in the event of a primary container failure or violent solvent bumping.

Self-Validating Operational Workflows

Advanced synthetic methodologies, such as palladium-catalyzed additions to N-sulfinylamines (), require strict anhydrous conditions to prevent reagent degradation[2]. The following protocol is designed to be self-validating: if a step fails, the system safely defaults to containment.

Step-by-Step Handling Methodology:

  • System Purging: Flame-dry all reaction glassware under high vacuum (0.1 mmHg) and backfill with ultra-high purity (UHP) Argon.

    • Causality: Argon is denser than Nitrogen and provides a superior protective blanket against ambient moisture, preventing the premature hydrolysis of 4-MSB.

  • Reagent Transfer: Utilize positive-pressure cannula transfer or gas-tight syringes equipped with PTFE plungers.

    • Causality: Eliminates atmospheric exposure. PTFE prevents the plunger from seizing—a common and dangerous failure mode when sulfinyl compounds polymerize or degrade inside standard glass syringes.

  • Reaction Quenching: Upon reaction completion, slowly transfer the mixture via cannula into a vigorously stirred, ice-cold bath of 1M NaOH or saturated sodium bicarbonate (NaHCO3).

    • Causality: The basic aqueous environment safely drives the hydrolysis of any unreacted 4-MSB while simultaneously neutralizing the generated SO2 into soluble sulfite/sulfate salts, completely preventing toxic gas off-gassing.

Workflow Step1 1. Pre-Operation: Verify Hood Flow (>100 fpm) Step2 2. PPE Donning: Double Nitrile + Butyl Outer Step1->Step2 Step3 3. Inert Atmosphere Setup: Argon/N2 Purge Step2->Step3 Step4 4. Reagent Transfer: Syringe/Cannula Techniques Step3->Step4 Step5 5. Reaction Execution: Monitor for SO2 Evolution Step4->Step5 Step6 6. Post-Reaction Quench: Basic Scrubber (NaOH) Step5->Step6

Self-validating operational workflow for handling moisture-sensitive N-sulfinylamines.

Spill Response & Chemical Disposal Plan

In the event of a breach, immediate containment of SO2 evolution is the operational priority.

Minor Spill Protocol (<50 mL/g):

  • Isolate: Immediately lower the fume hood sash to maximize exhaust velocity and contain SO2 vapors.

  • Neutralize: Blanket the spill with a 1:1 solid mixture of dry sand and calcium carbonate (CaCO3).

    • Causality: Sand provides physical absorption and containment, while CaCO3 acts as an in-situ neutralizing agent, reacting with evolving SO2 to form stable calcium sulfite.

  • Collect: Carefully sweep the solid mixture using non-sparking tools into a highly visible, sealable hazardous waste container.

Chemical Disposal:

  • Classification: Label the waste container as "Hazardous Organic Waste - Contains Sulfur / Moisture Sensitive" ()[3].

  • Segregation: Do not mix unquenched 4-MSB waste with general aqueous waste streams. The resulting uncontrolled hydrolysis in a sealed waste carboy will lead to catastrophic overpressurization and rupture due to SO2 gas expansion. Ensure all 4-MSB is fully quenched in a basic solution prior to final disposal coordination with your EHS department.

References

  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides , Journal of the American Chemical Society.[Link]

Sources

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